Bay-41-8543
説明
Structure
3D Structure
特性
IUPAC Name |
2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]-5-morpholin-4-ylpyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN8O/c22-15-6-2-1-4-13(15)12-30-21-14(5-3-7-25-21)16(28-30)20-26-18(23)17(19(24)27-20)29-8-10-31-11-9-29/h1-7H,8-12H2,(H4,23,24,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYFUZRYBJBAGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=C(N=C2N)C3=NN(C4=C3C=CC=N4)CC5=CC=CC=C5F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180342 | |
| Record name | BAY-41-8543 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
256498-66-5 | |
| Record name | BAY-41-8543 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256498665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BAY-41-8543 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BAY-41-8543 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/323T2C09SG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Potent Vasodilatory and Antiplatelet Effects of Bay-41-8543: A Deep Dive into its Mechanism of Action
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Bay-41-8543 is a novel, orally active, and potent nitric oxide (NO)-independent stimulator of soluble guanylate cyclase (sGC), an enzyme pivotal in cardiovascular homeostasis. This document provides an in-depth exploration of the core mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling cascade and experimental workflows.
Core Mechanism of Action: Direct and Synergistic sGC Activation
The primary molecular target of this compound is soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide signaling pathway.[1] Unlike physiological activators that rely on the presence of nitric oxide, this compound directly stimulates sGC, leading to a significant increase in the production of cyclic guanosine (B1672433) monophosphate (cGMP) from guanosine triphosphate (GTP).[1][2] This NO-independent action is crucial in conditions where endogenous NO bioavailability is impaired, such as in various cardiovascular diseases.[3][4]
This compound's mechanism is heme-dependent and exhibits a remarkable synergistic relationship with nitric oxide.[2] It not only stimulates sGC directly but also sensitizes the enzyme to its endogenous activator, NO.[5][6] This synergistic action results in a more pronounced elevation of intracellular cGMP levels than either agent could achieve alone.[5][6] The stimulation of recombinant sGC by this compound is concentration-dependent, with observed increases in activity of up to 92-fold at concentrations reaching 100 μM.[5][6][7]
The elevated cGMP levels trigger a downstream signaling cascade, primarily through the activation of protein kinase G (PKG).[5] In vascular smooth muscle cells, this leads to vasorelaxation and a subsequent decrease in blood pressure.[1][8] In platelets, the activation of the cGMP/PKG/VASP (vasodilator-stimulated phosphoprotein) pathway inhibits platelet aggregation, contributing to the antithrombotic effects of the compound.[5][6]
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound, providing a quantitative basis for its potent activity.
Table 1: In Vitro Activity of this compound
| Parameter | Species/System | Value | Reference(s) |
| sGC Stimulation | Recombinant sGC | Up to 92-fold increase | [5][6][7] |
| IC₅₀ (Collagen-induced Platelet Aggregation) | Washed Human Platelets | 0.09 μM | [5][6] |
| IC₅₀ (Collagen-induced Platelet Aggregation) | Human Platelet Rich Plasma | 5.7 μM | [5] |
| IC₅₀ (U 46619-induced Platelet Aggregation) | Washed Human Platelets | 0.76 μM | [5] |
| IC₅₀ (ADP-induced Platelet Aggregation) | Human Platelet Rich Plasma | 12 μM | [5] |
| Vasorelaxation IC₅₀ | Aortas, Saphenous Arteries, Coronary Arteries, Veins | nM range | [1][5][6] |
Table 2: In Vivo Effects of this compound
| Effect | Animal Model | Dosage | Outcome | Reference(s) |
| Blood Pressure Reduction | Anesthetized Rats (i.v.) | 3-300 μg/kg | Dose-dependent and long-lasting decrease | [9] |
| Blood Pressure Reduction | Anesthetized Rats (p.o.) | 0.1-1 mg/kg | Dose-dependent and long-lasting decrease | [9] |
| Blood Pressure Reduction | Conscious Spontaneously Hypertensive Rats (p.o.) | 0.1 mg/kg (threshold dose) | Dose-dependent and long-lasting decrease | [1][9] |
| Prevention of Hypertension | Renin Transgenic Rats (TGR(mRen2)27) on L-NAME (p.o.) | 3 mg/kg twice daily for 5 weeks | Completely prevented the increase in systolic blood pressure | [8][9] |
| Hemodynamic Effects | Anesthetized Dogs (i.v.) | 3-100 μg/kg | Dose-dependent decrease in blood pressure and cardiac oxygen consumption; increase in coronary blood flow and heart rate | [1][9] |
Key Experimental Methodologies
The characterization of this compound's mechanism of action has been elucidated through a series of well-defined in vitro and in vivo experiments.
In Vitro sGC Activity Assay
Objective: To determine the direct effect of this compound on the enzymatic activity of soluble guanylate cyclase.
Protocol:
-
Highly purified recombinant sGC is used.
-
The reaction mixture contains GTP as a substrate and a buffer system with appropriate cofactors (e.g., Mg²⁺).
-
This compound is added at a range of concentrations (e.g., 0.0001 μM to 100 μM).
-
In synergistic studies, a nitric oxide donor (e.g., DEA/NO or SNP) is included in the reaction mixture with or without this compound.[5]
-
The reaction is incubated for a defined period at a specific temperature (e.g., 37°C).
-
The amount of cGMP produced is quantified using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
The fold-stimulation of sGC activity is calculated by comparing the cGMP levels in the presence of this compound to the basal activity.
Platelet Aggregation Assay
Objective: To assess the inhibitory effect of this compound on platelet aggregation induced by various agonists.
Protocol:
-
Platelet-rich plasma (PRP) or washed platelets are prepared from human or animal blood.
-
Platelet aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through the platelet suspension.
-
A baseline is established before the addition of an aggregating agent.
-
Platelet aggregation is induced by agonists such as collagen, ADP, or the thromboxane (B8750289) A₂ mimic U 46619.[5]
-
In the test samples, platelets are pre-incubated with varying concentrations of this compound before the addition of the agonist.
-
The percentage of aggregation is recorded, and the IC₅₀ value (the concentration of this compound that inhibits aggregation by 50%) is calculated.[5]
In Vivo Blood Pressure Measurement in Hypertensive Rats
Objective: To evaluate the antihypertensive effects of this compound in a relevant animal model of hypertension.
Protocol:
-
Conscious, spontaneously hypertensive rats (SHR) are used.[9]
-
Systolic blood pressure and heart rate are measured non-invasively using the tail-cuff method or via radiotelemetry for continuous monitoring.[10]
-
A baseline blood pressure reading is obtained before drug administration.
-
This compound is administered orally (p.o.) at various doses.[9]
-
Blood pressure and heart rate are monitored at multiple time points after administration to determine the magnitude and duration of the antihypertensive effect.[9]
-
In long-term studies, the drug is administered daily for several weeks to assess for tachyphylaxis and sustained efficacy.[9]
Visualizing the Molecular and Experimental Pathways
To further elucidate the mechanism and experimental design, the following diagrams are provided in the DOT language for clear visualization.
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for platelet aggregation assay.
References
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The treatment with soluble guanylate cyclase stimulator BAY41-8543 prevents malignant hypertension and associated organ damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble Guanylate Cyclase Stimulator, BAY41-8543: A Promising Approach for the Treatment of Chronic Heart Failure Caused by Pressure and Volume Overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BAY 41-8543 | Guanylyl Cyclases | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cardiovascular actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Bay-41-8543: A Technical Guide to a Novel Stimulator of cGMP Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bay-41-8543 is a potent and specific nitric oxide (NO)-independent stimulator of soluble guanylate cyclase (sGC), the primary receptor for NO. By directly activating sGC, this compound leads to increased intracellular levels of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP). This elevation in cGMP plays a crucial role in various physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and a visual representation of its role in the cGMP signaling pathway.
Introduction to this compound and the cGMP Signaling Pathway
The nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway is a fundamental regulatory system in mammals.[1] Under normal physiological conditions, NO is produced by nitric oxide synthases (NOS) and diffuses to target cells, where it binds to the heme moiety of soluble guanylate cyclase (sGC). This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1][2] Subsequently, cGMP activates cGMP-dependent protein kinase (PKG), leading to a cascade of downstream effects that ultimately result in physiological responses such as vasodilation and inhibition of platelet aggregation.[1][3]
Dysfunction of the NO/sGC/cGMP axis is implicated in various cardiovascular and respiratory diseases.[4][5] this compound emerges as a valuable pharmacological tool and a potential therapeutic agent by directly stimulating sGC in an NO-independent but heme-dependent manner.[2][6] This unique mechanism of action allows it to bypass the need for endogenous NO production, offering a therapeutic advantage in conditions characterized by endothelial dysfunction and reduced NO bioavailability.[7]
Mechanism of Action
This compound acts as a direct stimulator of sGC.[2][8] Unlike NO, it does not bind to the heme moiety of the enzyme.[6] Instead, it is proposed to bind to a novel regulatory site on the α1-subunit of sGC, making the enzyme more sensitive to its endogenous activator, NO, and also stimulating its activity directly.[6] This results in a significant increase in the production of cGMP.[6][8] Importantly, the stimulatory effect of this compound is synergistic with that of NO donors.[6][8] The activity of this compound is dependent on the presence of the reduced heme group on sGC.[6]
Below is a diagram illustrating the cGMP signaling pathway and the role of this compound.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species/System | Reference |
| sGC Stimulation | |||
| Fold Increase in Activity | Up to 92-fold | Recombinant sGC | [8] |
| Vasorelaxation | |||
| IC₅₀ (Aorta) | nM range | Rabbit | [6] |
| IC₅₀ (Saphenous Artery) | nM range | Not Specified | [6][8] |
| IC₅₀ (Coronary Artery) | nM range | Not Specified | [6][8] |
| Platelet Aggregation Inhibition | |||
| IC₅₀ (Collagen-induced) | 0.09 µM | Washed Human Platelets | [6][8] |
| IC₅₀ (Collagen-induced) | 5.7 µM | Human Plasma | [6] |
| IC₅₀ (U46619-induced) | 0.76 µM | Washed Human Platelets | [6] |
| IC₅₀ (ADP-induced) | 12 µM | Human Plasma | [6] |
Table 2: In Vivo Effects of this compound
| Effect | Dose | Route of Administration | Species | Reference |
| Blood Pressure Reduction | ||||
| Minimal Effective Dose | 10 µg/kg | Intravenous | Normotensive Rats | [9] |
| Dose-dependent Decrease | 3-100 µg/kg | Intravenous | Anesthetized Dogs | [9] |
| Dose-dependent Decrease | 0.1-1 mg/kg | Oral | Normotensive Rats | [9][10] |
| Threshold Dose | 0.1 mg/kg | Oral | Spontaneously Hypertensive Rats | [2] |
| Antiplatelet Activity | ||||
| Prolonged Bleeding Time | Not specified | Oral | Rats | [9] |
| Reduced Thrombosis | Not specified | Oral | Rats (FeCl₃ model) | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro sGC Activity Assay with Purified Enzyme
This protocol measures the direct effect of this compound on the activity of purified sGC by quantifying the production of cGMP.
Workflow:
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the assay buffer (e.g., 50 mM TEA/HCl, pH 7.4). Add 3 mM MgCl₂ and 0.5 mM GTP. For radiometric assays, [α-³²P]GTP is included.[11][12]
-
Addition of sGC: Add a known amount of purified sGC (e.g., 50 ng) to the reaction mixture.[11]
-
Compound Addition: Add varying concentrations of this compound (typically from 0.1 nM to 100 µM) to the tubes.[13] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.[14]
-
Reaction Termination: Stop the reaction by adding a suitable agent, such as 120 mM Zinc acetate (B1210297) followed by 144 mM Sodium carbonate, or by heat inactivation.[12]
-
cGMP Quantification: Quantify the amount of cGMP produced using a validated method such as a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).[15][16][17]
Measurement of Intracellular cGMP Levels in Cultured Cells
This protocol assesses the ability of this compound to increase cGMP levels in a cellular context.
Workflow:
Methodology:
-
Cell Culture: Plate cells (e.g., human umbilical vein endothelial cells (HUVECs) or A7r5 smooth muscle cells) in a suitable multi-well plate and grow to confluence.[5]
-
Pre-treatment: Before adding this compound, wash the cells with serum-free medium and then incubate with a phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX, for 10-30 minutes at 37°C to prevent cGMP degradation.[14][18]
-
Compound Treatment: Add varying concentrations of this compound to the cells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.[16][18]
-
Cell Lysis: Aspirate the medium and lyse the cells by adding an acidic solution, such as 0.1 M HCl, to stop the reaction and stabilize the cGMP.[16][18]
-
cGMP Quantification: Collect the cell lysates and determine the cGMP concentration using an ELISA or RIA kit, normalizing the results to the total protein content of each sample.[16][18]
Conclusion
This compound is a powerful research tool for investigating the sGC/cGMP signaling pathway and holds significant promise as a therapeutic agent for cardiovascular and other diseases associated with impaired NO signaling. Its unique NO-independent mechanism of action provides a distinct advantage over traditional therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this novel sGC stimulator.
References
- 1. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. iasp-pain.org [iasp-pain.org]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Frontiers | Mapping of the sGC Stimulator BAY 41-2272 Binding Site on H-NOX Domain and Its Regulation by the Redox State of the Heme [frontiersin.org]
- 6. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The treatment with soluble guanylate cyclase stimulator BAY41-8543 prevents malignant hypertension and associated organ damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiovascular actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. Inactivation of soluble guanylyl cyclase in living cells proceeds without loss of haem and involves heterodimer dissociation as a common step - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
The Synergistic Action of BAY 41-8543 and Nitric Oxide: A Technical Guide for Researchers
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
The nitric oxide (NO) signaling pathway plays a crucial role in a multitude of physiological processes, most notably in the regulation of vascular tone and hemostasis. The primary intracellular receptor for NO is soluble guanylate cyclase (sGC), a heterodimeric enzyme that, upon activation, catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1][2][3][4] Dysregulation of the NO-sGC-cGMP pathway is implicated in the pathophysiology of various cardiovascular diseases, including hypertension, heart failure, and thrombosis.[4][5][6]
BAY 41-8543 is a potent, orally active, and NO-independent stimulator of sGC.[7][8] It represents a class of compounds that activate sGC through a mechanism distinct from that of NO, yet in a heme-dependent manner.[3][9] A key characteristic of BAY 41-8543 is its synergistic interaction with nitric oxide.[1][9][10] This synergy results in a significant potentiation of sGC activity and subsequent cGMP production, leading to enhanced downstream physiological effects such as vasodilation and inhibition of platelet aggregation.[9][10] This document provides a comprehensive technical overview of the synergistic effects of BAY 41-8543 and nitric oxide, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Core Mechanism of Action and Synergy
BAY 41-8543 stimulates sGC directly, independent of the presence of nitric oxide.[9][10] However, its binding to the enzyme sensitizes sGC to its endogenous activator, NO.[9][10] This synergistic activation leads to a much greater increase in cGMP levels than can be achieved by either agent alone. This enhanced cGMP production activates protein kinase G (PKG), which in turn phosphorylates various downstream targets, including vasodilator-stimulated phosphoprotein (VASP) in platelets and proteins that regulate intracellular calcium concentrations in smooth muscle cells, ultimately leading to vasorelaxation and inhibition of platelet aggregation.[9]
Quantitative Data Summary
The synergistic effects of BAY 41-8543 and nitric oxide have been quantified in various in vitro and in vivo experimental systems. The following tables summarize key findings from published literature.
Table 1: Synergistic Activation of Recombinant Soluble Guanylate Cyclase (sGC)
| Stimulator(s) | Concentration(s) | Fold Increase in sGC Activity (above baseline) | Reference |
| BAY 41-8543 | 0.0001 µM - 100 µM | Up to 92-fold | [9][10] |
| BAY 41-8543 + SIN-1 (NO donor) | 100 µM + 10 µM | 232-fold | [9] |
| BAY 41-8543 + SNP (NO donor) | 10 µM + 0.1 µM | 362-fold | [9] |
Table 2: Effects on Cyclic GMP (cGMP) Levels in Endothelial Cells
| Treatment | Concentration(s) | cGMP Level (pmol/well) | Reference |
| Basal | - | 1.7 ± 0.3 | [9] |
| BAY 41-8543 | 3 µM | 34.5 ± 3.7 | [9] |
| SIN-1 (NO donor) | 30 µM | 14.7 ± 1.5 | [9] |
| BAY 41-8543 + SIN-1 | 3 µM + 30 µM | 61.9 ± 2.6 | [9] |
| Bradykinin (stimulates endogenous NO) | 30 nM | 1.0 ± 0.2 | [9] |
| BAY 41-8543 + Bradykinin | 30 µM + 30 nM | 110.6 ± 3.1 | [9] |
Table 3: Vasorelaxant Effects on Isolated Rat Aortic Rings
| Compound | Condition | IC50 (nM) | Reference |
| BAY 41-8543 | Normal | In the nM range | [9][10] |
| BAY 41-8543 | Nitrate-tolerant | No significant change | [9] |
Table 4: Inhibition of Collagen-Induced Platelet Aggregation in Washed Human Platelets
| Compound | IC50 (µM) | Reference |
| BAY 41-8543 | 0.09 | [9][10] |
Table 5: In Vivo Hemodynamic Effects in Anesthetized Rats
| Compound | Dose (IV) | Change in Mean Arterial Pressure (mmHg) | Reference |
| BAY 41-8543 | 10 µg/kg | -16 | [11] |
| BAY 41-8543 | 30 µg/kg | -35 | [11] |
| BAY 41-8543 | 100 µg/kg | -72 | [11] |
| BAY 41-8543 | 300 µg/kg | -83 | [11] |
Table 6: Synergistic Vasodilator Responses in L-NAME-Treated Rats
| Treatment | Change in Pulmonary Arterial Pressure (%) | Change in Systemic Arterial Pressure (%) | Reference |
| BAY 41-8543 (100 µg/kg) | -10.8 ± 1.9 | -18.7 ± 2.6 | [1] |
| SNP (0.3 µg/kg) | -8.2 ± 1.5 | -13.5 ± 2.1 | [1] |
| BAY 41-8543 + SNP (Observed) | -33.1 ± 3.8 | -49.6 ± 4.5 | [1] |
| BAY 41-8543 + SNP (Calculated Sum) | -19.0 ± 2.4 | -32.2 ± 3.3 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of BAY 41-8543 and nitric oxide synergy.
Soluble Guanylate Cyclase (sGC) Activity Assay
-
Objective: To measure the enzymatic activity of purified recombinant sGC in the presence of BAY 41-8543 and/or an NO donor.
-
Materials:
-
Purified recombinant sGC
-
Assay Buffer: 50 mM triethanolamine-HCl (pH 7.4), 1 mM EGTA, 1 mM dithiothreitol, 1 mg/mL bovine serum albumin.
-
Substrate Solution: [α-³²P]GTP in assay buffer.
-
Activators: BAY 41-8543, NO donors (e.g., SNP, SIN-1).
-
Stop Solution: 120 mM zinc acetate.
-
Precipitating Solution: 120 mM sodium carbonate.
-
-
Procedure:
-
Pre-incubate the purified sGC enzyme with varying concentrations of BAY 41-8543 and/or the NO donor in the assay buffer for 10 minutes at 37°C.
-
Initiate the reaction by adding the substrate solution containing [α-³²P]GTP and MgCl₂ (final concentration 3 mM).
-
Incubate the reaction mixture for 10 minutes at 37°C.
-
Terminate the reaction by adding the stop solution.
-
Separate the product, [³²P]cGMP, from the substrate, [α-³²P]GTP, by co-precipitation with zinc carbonate followed by column chromatography (e.g., on neutral alumina).
-
Quantify the amount of [³²P]cGMP formed using liquid scintillation counting.
-
Express sGC activity as nmol of cGMP formed per minute per milligram of protein.
-
Measurement of cGMP Levels in Cultured Cells
-
Objective: To quantify intracellular cGMP concentrations in response to BAY 41-8543 and NO stimulation in a cellular context (e.g., human umbilical vein endothelial cells - HUVECs).
-
Materials:
-
Cultured cells (e.g., HUVECs)
-
Stimulation Buffer: e.g., Krebs-Henseleit buffer.
-
BAY 41-8543, NO donor (e.g., SIN-1), or endogenous NO stimulator (e.g., bradykinin).
-
Lysis Buffer: e.g., 0.1 M HCl.
-
Commercially available cGMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.
-
-
Procedure:
-
Seed cells in multi-well plates and grow to confluence.
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cGMP degradation.
-
Add BAY 41-8543 and/or the NO donor/stimulator at the desired concentrations and incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer.
-
Incubate for 20 minutes at room temperature to ensure complete cell lysis.
-
Collect the cell lysates and centrifuge to remove cellular debris.
-
Measure the cGMP concentration in the supernatant according to the manufacturer's instructions of the chosen EIA/RIA kit.
-
Normalize cGMP levels to the protein concentration of the cell lysate.
-
Vasorelaxation Studies in Isolated Aortic Rings
-
Objective: To assess the vasodilatory effects of BAY 41-8543 in isolated arterial segments.
-
Materials:
-
Rat thoracic aorta.
-
Krebs-Henseleit Buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.7, EDTA 0.026).
-
Phenylephrine (B352888) (or other vasoconstrictor).
-
BAY 41-8543.
-
Organ bath system with isometric force transducers.
-
-
Procedure:
-
Euthanize a rat and carefully excise the thoracic aorta, placing it in ice-cold Krebs-Henseleit buffer.
-
Clean the aorta of adhering connective and fatty tissue and cut it into rings of 4-5 mm in length.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 2 g, with buffer changes every 15 minutes.
-
Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction is achieved, add cumulative concentrations of BAY 41-8543 to the organ bath.
-
Record the changes in isometric tension until a maximal relaxation response is observed.
-
Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
-
Collagen-Induced Platelet Aggregation Assay
-
Objective: To evaluate the inhibitory effect of BAY 41-8543 on platelet aggregation.
-
Materials:
-
Freshly drawn human blood.
-
Anticoagulant (e.g., acid-citrate-dextrose).
-
Tyrode's buffer.
-
Collagen (agonist).
-
BAY 41-8543.
-
Platelet aggregometer.
-
-
Procedure:
-
Prepare platelet-rich plasma (PRP) by centrifuging anticoagulated whole blood at a low speed (e.g., 200 x g) for 15 minutes.
-
Prepare washed platelets by centrifuging the PRP at a higher speed (e.g., 800 x g) for 10 minutes, and resuspending the platelet pellet in Tyrode's buffer.
-
Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).
-
Pre-incubate the washed platelet suspension with various concentrations of BAY 41-8543 or vehicle for 10 minutes at 37°C in the aggregometer cuvette.
-
Initiate platelet aggregation by adding a threshold concentration of collagen.
-
Monitor the change in light transmission through the platelet suspension for a set period (e.g., 5-10 minutes). An increase in light transmission corresponds to platelet aggregation.
-
Calculate the percentage of aggregation inhibition relative to the vehicle control.
-
VASP Phosphorylation Analysis by Western Blot
-
Objective: To detect the phosphorylation of VASP at Serine 239, a downstream marker of PKG activation.
-
Materials:
-
Washed human platelets.
-
BAY 41-8543 and/or NO donor.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blotting apparatus.
-
Primary antibodies: anti-VASP (total) and anti-phospho-VASP (Ser239).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Prepare and stimulate washed platelets with BAY 41-8543 and/or an NO donor as described for the aggregation assay.
-
Terminate the reaction by adding ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-VASP (Ser239) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total VASP.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Synergistic activation of soluble guanylate cyclase (sGC) by Nitric Oxide and BAY 41-8543.
Caption: Downstream signaling cascade following sGC activation, leading to physiological responses.
Caption: A streamlined workflow for assessing vasorelaxation in isolated aortic rings.
Conclusion
The synergistic interaction between BAY 41-8543 and nitric oxide offers a powerful mechanism for enhancing the activity of the NO-sGC-cGMP signaling pathway. This synergy has been robustly demonstrated through increased sGC enzyme activity, elevated intracellular cGMP levels, potent vasorelaxation, and effective inhibition of platelet aggregation. The data and protocols presented in this technical guide provide a valuable resource for researchers and drug development professionals investigating the therapeutic potential of sGC stimulators. Understanding the nuances of this synergistic relationship is paramount for the design of future studies and the development of novel therapies for a range of cardiovascular diseases.
References
- 1. Cardiovascular actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The treatment with soluble guanylate cyclase stimulator BAY41-8543 prevents malignant hypertension and associated organ damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Langendorff heart - Wikipedia [en.wikipedia.org]
- 5. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iworx.com [iworx.com]
- 7. Vasodilator-stimulated phosphoprotein (VASP) is phosphorylated on Ser157 by protein kinase C-dependent and -independent mechanisms in thrombin-stimulated human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Langendorff Heart [sheffbp.co.uk]
- 11. Pharmacological characterization of mechanisms involved in the vasorelaxation produced by rosuvastatin in aortic rings from rats with a cafeteria-style diet - PMC [pmc.ncbi.nlm.nih.gov]
Bay-41-8543: A Technical Guide to a Novel Soluble Guanylate Cyclase Stimulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of Bay-41-8543, a potent, orally active, and nitric oxide (NO)-independent stimulator of soluble guanylate cyclase (sGC). This compound emerged from a dedicated research program aimed at identifying compounds that could directly activate sGC, thereby offering a therapeutic strategy for cardiovascular diseases characterized by impaired NO signaling. This document details the compound's mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile, supported by structured data tables and detailed experimental protocols. Visualizations of the relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its biological activity and evaluation process.
Introduction: The Discovery of a Novel Therapeutic Principle
The nitric oxide (NO)/soluble guanylate cyclase (sGC)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway is fundamental to various physiological processes, most notably the regulation of vascular tone and inhibition of platelet aggregation.[1][2] Pathophysiological conditions such as hypertension, heart failure, and thrombosis are often associated with impaired NO bioavailability or sGC dysfunction.[3][4] Organic nitrates have long been used to supplement NO, but their efficacy is limited by the development of tolerance. This created a need for novel therapeutic agents that could directly stimulate sGC, independent of NO.
In the search for such compounds, this compound was identified as a promising candidate from a series of pyrazolopyridine derivatives, using YC-1 as a lead structure.[5] this compound was selected for its high potency, specificity, and oral activity.[5][6] It represents a class of compounds known as sGC stimulators, which act on the heme-containing sGC enzyme, making it more sensitive to its endogenous activator, NO, and also directly stimulating it to produce cGMP.[1][6][7]
Mechanism of Action: Direct and Synergistic sGC Stimulation
This compound is a heme-dependent stimulator of sGC.[1] It directly activates the enzyme, leading to a significant increase in the production of cGMP from guanosine triphosphate (GTP).[1] This activation is independent of the presence of nitric oxide.[6][8][9] In vitro studies have shown that this compound can increase the activity of recombinant sGC by up to 92-fold.[1][6][7][10]
A key feature of this compound's mechanism is its synergistic action with NO.[1][6][7] It sensitizes sGC to even low concentrations of NO, resulting in a much greater increase in cGMP production than either agent could achieve alone.[1][6][7] This synergistic effect is believed to be due to the stabilization of the nitrosyl-heme complex of the enzyme.[2] The elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, leading to vasodilation and inhibition of platelet aggregation.[6] The sGC inhibitor ODQ has been shown to completely block the stimulatory effects of this compound, confirming its on-target activity.[6]
Preclinical Pharmacology: In Vitro and In Vivo Data
The preclinical development of this compound involved extensive in vitro and in vivo studies to characterize its pharmacological profile.
In Vitro Studies
This compound has demonstrated potent activity in a variety of in vitro assays, confirming its effects on sGC, vasorelaxation, and platelet inhibition.
| Assay | System | Agonist | IC50 Value | Reference |
| Platelet Aggregation | Washed Human Platelets | Collagen | 0.09 µM | [6][7] |
| Platelet Aggregation | Human Platelet-Rich Plasma | Collagen | 5.7 µM | [6] |
| Platelet Aggregation | Washed Human Platelets | U 46619 | 0.76 µM | [6] |
| Platelet Aggregation | Human Platelet-Rich Plasma | ADP | 12 µM | [6] |
| Vasorelaxation | Rabbit Aorta | In the nM range | [6][7] | |
| Vasorelaxation | Rabbit Saphenous Artery | In the nM range | [6][7] | |
| Vasorelaxation | Porcine Coronary Artery | In the nM range | [6][7] | |
| Vasorelaxation | Canine Femoral Vein | In the nM range | [6][7] |
In Vivo Studies
In vivo studies in various animal models have confirmed the potent and long-lasting effects of this compound on blood pressure and its antiplatelet activity.
| Animal Model | Administration | Dose | Effect | Reference |
| Anesthetized Normotensive Rats | Intravenous | 0.01 mg/kg | -16 mmHg decrease in blood pressure | [5] |
| Anesthetized Normotensive Rats | Intravenous | 0.3 mg/kg | -83 mmHg decrease in blood pressure | [5] |
| Anesthetized Normotensive Rats | Oral | 0.1 - 1 mg/kg | Dose-dependent decrease in blood pressure | [5] |
| Conscious Spontaneously Hypertensive Rats (SHR) | Oral | 0.1 mg/kg | Threshold dose for blood pressure lowering | [5][11] |
| Conscious Spontaneously Hypertensive Rats (SHR) | Oral | 3 mg/kg | Antihypertensive effect for nearly 24 hours | [5] |
| Anesthetized Dogs | Intravenous | 3 - 100 µg/kg | Dose-dependent decrease in blood pressure and cardiac oxygen consumption; increase in coronary blood flow and heart rate | [5] |
| Renin Transgenic Rats (TGR(mRen2)27) with L-NAME | Oral | 3 mg/kg twice daily for 5 weeks | Completely prevented the increase in systolic blood pressure and dramatically increased survival | [8] |
| Rats | Oral | 0.3 mg/kg | Significant prolongation of tail bleeding time (169±5.0 s vs 98±3 s control) | [5] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.
sGC Activity Assay
-
Objective: To determine the direct effect of this compound on the activity of purified soluble guanylate cyclase.
-
Methodology:
-
Highly purified recombinant sGC is used.
-
The reaction mixture contains GTP, a phosphodiesterase inhibitor (to prevent cGMP degradation), and varying concentrations of this compound.
-
The reaction is initiated by the addition of sGC and incubated at 37°C.
-
The reaction is stopped, and the amount of cGMP produced is quantified using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
To test for synergy, the assay is repeated with the addition of an NO donor (e.g., SNP or SIN-1).
-
To confirm the mechanism, the assay is also performed in the presence of the sGC inhibitor ODQ.
-
Platelet Aggregation Assay
-
Objective: To assess the inhibitory effect of this compound on platelet aggregation.
-
Methodology:
-
Human blood is collected, and platelet-rich plasma (PRP) is prepared by centrifugation. Washed platelets are prepared by further centrifugation and resuspension in a buffer.
-
Platelet aggregation is measured using a turbidimetric aggregometer.
-
A baseline light transmission is established for the platelet suspension.
-
This compound or vehicle is pre-incubated with the platelets.
-
An aggregating agent (e.g., collagen, ADP, U 46619) is added to induce aggregation.
-
The change in light transmission, which corresponds to the degree of aggregation, is recorded over time.
-
IC50 values are calculated from the concentration-response curves.
-
Vasorelaxation Studies in Isolated Blood Vessels
-
Objective: To determine the vasodilatory properties of this compound.
-
Methodology:
-
Rings of arteries (e.g., rabbit aorta, porcine coronary artery) or veins are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and gassed with 95% O2/5% CO2.
-
The rings are connected to isometric force transducers to record changes in tension.
-
The vessels are pre-contracted with an agonist such as phenylephrine (B352888) or potassium chloride.
-
Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath.
-
The relaxation response is measured as a percentage of the pre-contraction.
-
IC50 values are determined from the concentration-response curves.
-
In Vivo Hemodynamic Studies in Anesthetized Animals
-
Objective: To evaluate the effects of this compound on systemic and pulmonary hemodynamics.
-
Methodology:
-
Animals (e.g., rats, dogs) are anesthetized.
-
Catheters are inserted into an artery (e.g., carotid or femoral) to measure systemic arterial pressure and into a vein for drug administration. For pulmonary measurements, a catheter is placed in the pulmonary artery.
-
Heart rate is monitored via ECG.
-
After a stabilization period, baseline hemodynamic parameters are recorded.
-
This compound is administered either intravenously or orally at various doses.
-
Hemodynamic parameters are continuously monitored for a defined period after dosing.
-
Pharmacokinetics
Pharmacokinetic studies have shown that this compound is orally bioavailable.[12] Following oral administration, the compound is absorbed and reaches plasma concentrations sufficient to exert its pharmacological effects.[12] Studies in rats have demonstrated that after both oral and intratracheal administration, this compound can be detected in plasma and lung tissue.[12] The blood pressure-lowering effect of this compound is long-lasting, suggesting a favorable pharmacokinetic profile for clinical development.[5]
Clinical Development Status
While this compound has been extensively characterized in preclinical studies, information regarding its progression into formal clinical trials is limited in the public domain. It is often used as a preclinical analogue for other sGC stimulators, such as vericiguat, due to its similar mechanism of action.[13]
Conclusion
This compound is a pioneering compound in the class of sGC stimulators, with a robust preclinical data package demonstrating its potential as a novel therapeutic agent for cardiovascular diseases. Its potent, NO-independent mechanism of action, coupled with a synergistic effect with NO, offers a promising approach to overcoming the limitations of existing therapies. The detailed in vitro and in vivo characterization of this compound has not only established its pharmacological profile but has also provided invaluable tools and insights for the broader field of cGMP signaling research. Further investigation into the clinical utility of this class of compounds is ongoing and holds significant promise for patients with cardiovascular and other related disorders.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Pulmonary and systemic vasodilator responses to the soluble guanylyl cyclase stimulator, BAY 41-8543, are modulated by nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Soluble Guanylate Cyclase Stimulator, BAY41-8543: A Promising Approach for the Treatment of Chronic Heart Failure Caused by Pressure and Volume Overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bay 41-8543 — TargetMol Chemicals [targetmol.com]
- 10. BAY 41-8543 | Guanylyl Cyclases | Tocris Bioscience [tocris.com]
- 11. apexbt.com [apexbt.com]
- 12. researchgate.net [researchgate.net]
- 13. The treatment with soluble guanylate cyclase stimulator BAY41-8543 prevents malignant hypertension and associated organ damage - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Bay-41-8543: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bay-41-8543 is a potent and selective, nitric oxide (NO)-independent stimulator of soluble guanylate cyclase (sGC). By directly activating sGC, this compound increases the intracellular concentration of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger involved in various physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission. This document provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanism of action, in vitro and in vivo effects, and key quantitative data from preclinical studies. Detailed experimental protocols and visual representations of its signaling pathway and experimental workflows are included to facilitate further research and development.
Mechanism of Action
This compound directly stimulates soluble guanylate cyclase (sGC), the primary receptor for nitric oxide (NO).[1][2][3] This activation occurs independently of NO but also acts synergistically with NO to enhance cGMP production.[1][2][3][4][5] The binding of this compound to the heme-containing sGC enzyme induces a conformational change that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6] Elevated cGMP levels then activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets, leading to a cascade of cellular responses.[4] One such target is the vasodilator-stimulated phosphoprotein (VASP), and the phosphorylation of VASP is a key event in the inhibition of platelet aggregation.[4][5]
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species/System | Agonist | IC50 Value | Reference |
| Platelet Aggregation | Washed Human Platelets | Collagen | 0.09 µM | [4][5] |
| Platelet Aggregation | Human Platelet-Rich Plasma | Collagen | 5.7 µM | [4] |
| Platelet Aggregation | Washed Human Platelets | U 46619 (Thromboxane A2 mimic) | 0.76 µM | [4] |
| Platelet Aggregation | Human Platelet-Rich Plasma | ADP | 12 µM | [4] |
| Vasorelaxation | Aortas, Saphenous Arteries, Coronary Arteries, and Veins | - | nM range | [1][5] |
Table 2: In Vivo Effects of this compound
| Animal Model | Administration | Dose | Effect | Reference |
| Anesthetized Dogs | Intravenous | 3-100 µg/kg | Dose-dependent decrease in blood pressure and cardiac oxygen consumption; increase in coronary blood flow and heart rate. | [1][7] |
| Anesthetized Normotensive Rats | Intravenous | 3-300 µg/kg | Dose-dependent and long-lasting decrease in blood pressure. | [7] |
| Anesthetized Normotensive Rats | Oral | 0.1-1 mg/kg | Dose-dependent and long-lasting decrease in blood pressure. | [7] |
| Conscious Spontaneously Hypertensive Rats (SHR) | Oral | 0.1 mg/kg (threshold dose) | Dose-dependent and long-lasting decrease in blood pressure. | [1][7] |
| Conscious Spontaneously Hypertensive Rats (SHR) | Oral | 3 mg/kg | Antihypertensive effect lasted for nearly 24 hours. | [7] |
| Renin Transgenic Rats (TGR(mRen2)27) with L-NAME | Oral (twice daily for 5 weeks) | 3 mg/kg | Completely prevented the increase in systolic blood pressure. | [7][8] |
| Rats | Oral | - | Prolonged tail bleeding time and reduced thrombosis in the FeCl3 thrombosis model. | [7] |
Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol describes the methodology used to assess the inhibitory effect of this compound on platelet aggregation in washed human platelets and platelet-rich plasma.
Methodology:
-
Blood Collection: Whole blood was drawn from healthy human volunteers.
-
Preparation of Platelet-Rich Plasma (PRP): Blood was centrifuged at a low speed to separate PRP.
-
Preparation of Washed Platelets: PRP was further centrifuged, and the platelet pellet was washed and resuspended in a buffer.
-
Aggregation Measurement: Platelet aggregation was measured using a turbidimetric method in an aggregometer.
-
Experimental Procedure: Platelet suspensions (PRP or washed platelets) were pre-incubated with various concentrations of this compound or vehicle control.
-
Initiation of Aggregation: Aggregation was induced by adding an agonist such as collagen, ADP, or the thromboxane (B8750289) A2 mimic U 46619.
-
Data Analysis: The percentage of aggregation was recorded, and the IC50 value (the concentration of this compound that inhibits aggregation by 50%) was calculated.[4]
In Vivo Hemodynamic Studies in Anesthetized Animals
This protocol outlines the general procedure for evaluating the effects of this compound on hemodynamic parameters in anesthetized rats and dogs.
Methodology:
-
Animal Preparation: Animals (rats or dogs) were anesthetized. Catheters were inserted into an artery (e.g., carotid or femoral) for blood pressure measurement and into a vein (e.g., jugular or femoral) for drug administration.
-
Hemodynamic Monitoring: Arterial blood pressure and heart rate were continuously monitored and recorded. In some studies, other parameters like cardiac output and coronary blood flow were also measured.
-
Drug Administration: this compound was administered intravenously or orally at various doses.
-
Data Collection: Hemodynamic parameters were recorded before and after drug administration over a specified period.
-
Data Analysis: The dose-dependent effects of this compound on blood pressure, heart rate, and other measured parameters were analyzed.[7]
Preclinical Rationale and Potential Therapeutic Applications
The pharmacological profile of this compound suggests its potential as a therapeutic agent for cardiovascular diseases.[5] Its ability to induce vasodilation and inhibit platelet aggregation through a NO-independent mechanism makes it a promising candidate for conditions characterized by endothelial dysfunction and impaired NO signaling.[4][5]
Potential therapeutic areas include:
-
Pulmonary Hypertension: By causing vasodilation in the pulmonary vasculature, sGC stimulators like this compound can reduce pulmonary arterial pressure.[9][10][11]
-
Systemic Hypertension: The potent and long-lasting blood pressure-lowering effects observed in hypertensive rat models indicate its potential for treating systemic hypertension.[1][7][8]
-
Thrombotic Disorders: The antiplatelet effects of this compound could be beneficial in preventing and treating thrombotic events.[7]
-
Heart Failure: By improving cGMP signaling, sGC stimulators may have beneficial effects on cardiac remodeling and function in heart failure.[12][13]
Conclusion
This compound is a robust pharmacological tool and a promising therapeutic lead that acts as a direct stimulator of soluble guanylate cyclase. Its unique nitric oxide-independent and synergistic mechanism of action, coupled with its potent vasodilatory and antiplatelet effects, provides a strong rationale for its further investigation in a range of cardiovascular and other diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working in this field.
References
- 1. apexbt.com [apexbt.com]
- 2. BAY-41--8543, 5MG | Labscoop [labscoop.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Soluble Guanylate Cyclase: A new therapeutic target for pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiovascular actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Guanylate cyclase stimulators for pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Soluble Guanylyl Cyclase Activators—Promising Therapeutic Option in the Pharmacotherapy of Heart Failure and Pulmonary Hypertension [mdpi.com]
- 11. ahajournals.org [ahajournals.org]
- 12. Soluble Guanylate Cyclase Stimulator, BAY41‐8543: A Promising Approach for the Treatment of Chronic Heart Failure Caused by Pressure and Volume Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Soluble Guanylate Cyclase Stimulator, BAY41-8543: A Promising Approach for the Treatment of Chronic Heart Failure Caused by Pressure and Volume Overload - PubMed [pubmed.ncbi.nlm.nih.gov]
Bay-41-8543: A Technical Guide for Cardiovascular Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay-41-8543, also known as cinaciguat, is a potent, orally active, and nitric oxide (NO)-independent stimulator of soluble guanylyl cyclase (sGC).[1] As a key enzyme in the NO signaling pathway, sGC's activation leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that mediates various physiological processes including vasodilation, inhibition of platelet aggregation, and neurotransmission.[2][3] Dysregulation of the NO-sGC-cGMP pathway is implicated in the pathogenesis of numerous cardiovascular diseases, making sGC an attractive therapeutic target.[2][4][5] this compound offers a unique mechanism of action by directly stimulating sGC, independent of NO, and also sensitizing the enzyme to endogenous NO.[3][6][7] This technical guide provides a comprehensive overview of this compound, focusing on its pharmacological properties, experimental applications, and potential in cardiovascular disease research.
Mechanism of Action: The NO-sGC-cGMP Signaling Pathway
This compound exerts its effects by directly stimulating soluble guanylyl cyclase (sGC), a heterodimeric heme-containing enzyme.[3] In its basal state, sGC has low catalytic activity. Endogenous nitric oxide (NO) binds to the heme moiety of sGC, inducing a conformational change that increases the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6][8] this compound stimulates sGC through a distinct, NO-independent mechanism, though it is heme-dependent.[3][8] It binds to a novel regulatory site on the α1-subunit of sGC.[3] Furthermore, this compound acts synergistically with NO, sensitizing sGC to its natural activator and leading to a more pronounced increase in cGMP levels.[3][6][7][8] The elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, ultimately leading to vasodilation and inhibition of platelet aggregation.[3]
Quantitative Data
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species/System | Value | Reference |
| sGC Stimulation | Recombinant sGC | Up to 92-fold stimulation (0.0001 to 100 µM) | [3][6][7][8][9][10] |
| IC₅₀ (Vasorelaxation) | |||
| Aortas, saphenous arteries, coronary arteries, and veins | In the nM range | [3][6][7][10] | |
| IC₅₀ (Platelet Aggregation Inhibition) | |||
| Collagen-induced (washed human platelets) | Human | 0.09 µM | [3][7][10] |
| Collagen-induced (human plasma) | Human | 5.7 µM | [3] |
| U46619-induced (washed human platelets) | Human | 0.76 µM | [3] |
| ADP-induced (human plasma) | Human | 12 µM | [3] |
Table 2: In Vivo Effects of this compound in Animal Models
| Animal Model | Administration Route | Dose | Key Findings | Reference |
| Anesthetized Normotensive Rats | Intravenous (i.v.) | 3-300 µg/kg | Dose-dependent, long-lasting decrease in blood pressure. | [2][11] |
| Oral (p.o.) | 0.1-1 mg/kg | Dose-dependent, long-lasting decrease in blood pressure. | [2][11] | |
| Conscious Spontaneously Hypertensive Rats (SHR) | Oral (p.o.) | 0.1-10 mg/kg | Dose-dependent, long-lasting decrease in blood pressure; 3 mg/kg effect lasted nearly 24h; no tachyphylaxis. | [2][11] |
| Anesthetized Dogs | Intravenous (i.v.) | 3-100 µg/kg | Dose-dependent decrease in blood pressure and cardiac oxygen consumption; increase in coronary blood flow and heart rate. | [2][6][11] |
| Rat Model of Hypertension (L-NAME induced) | Oral (p.o.) | 3 mg/kg (twice daily for 5 weeks) | Prevented the increase in systolic blood pressure and reduced mortality. | [1][2] |
| Rat Model of Pulmonary Hypertension (MCT-induced) | Oral (p.o.) | 10 mg/kg (for 2 weeks) | Partially reversed pulmonary hypertension and improved heart function. | [12][13] |
| Intratracheal (i.t.) | 3 mg/kg (for 2 weeks) | Reversed pulmonary hypertension and vascular remodeling without causing systemic hypotension. | [12][13] | |
| Transgenic Hypertensive Rats (dTGR) with Heart Failure | Oral (p.o.) | 3 mg/kg/day (for 3 weeks) | Improved survival to 100% (vs 24% in vehicle), reduced blood pressure, prevented cardiac fibrosis and inflammation, and improved diastolic function. | [14] |
| Ren-2 Transgenic Rats with Heart Failure | Oral (p.o.) | 3 mg/kg/day (for 30 weeks) | Reduced collagen deposition and increased key antioxidant proteins. | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used to characterize this compound.
sGC Activity Assay
-
Objective: To determine the direct effect of this compound on the enzymatic activity of sGC.
-
Methodology:
-
Purified recombinant sGC is incubated in a reaction buffer containing GTP, a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation, and varying concentrations of this compound.
-
The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period.
-
The reaction is terminated, and the amount of cGMP produced is quantified using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
To assess the synergistic effect with NO, a NO donor (e.g., DEA/NO or SNP) is included in the incubation mixture.[3]
-
To confirm the involvement of sGC, an sGC inhibitor like ODQ can be used.[3]
-
Vasorelaxation Studies in Isolated Blood Vessels
-
Objective: To assess the vasodilatory properties of this compound in vitro.
-
Methodology:
-
Arterial or venous rings (e.g., from rat aorta or rabbit saphenous artery) are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
The rings are connected to an isometric force transducer to record changes in tension.
-
After an equilibration period, the vessels are pre-contracted with an agonist such as phenylephrine (B352888) or KCl.
-
Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath, and the relaxation response is recorded.
-
IC₅₀ values are calculated from the concentration-response curves.[3]
-
Platelet Aggregation Assay
-
Objective: To evaluate the anti-platelet effects of this compound.
-
Methodology:
-
Platelet-rich plasma (PRP) or washed platelets are prepared from human or animal blood.
-
Platelet aggregation is measured using a platelet aggregometer, which records changes in light transmission through the platelet suspension.
-
Platelets are pre-incubated with various concentrations of this compound or vehicle.
-
Aggregation is induced by adding an agonist such as collagen, ADP, or a thromboxane (B8750289) A₂ mimic (e.g., U46619).
-
The maximum aggregation response is recorded, and the inhibitory effect of this compound is calculated to determine the IC₅₀ value.[3]
-
In Vivo Hemodynamic Studies in Anesthetized Animals
-
Objective: To determine the effects of this compound on systemic and pulmonary hemodynamics.
-
Methodology:
-
Animals (e.g., rats, dogs) are anesthetized, and catheters are inserted into an artery (e.g., carotid or femoral) to measure blood pressure and into a vein for drug administration.
-
For pulmonary studies, a catheter is advanced into the pulmonary artery to measure pulmonary arterial pressure.
-
Cardiac output can be measured using techniques like thermodilution.
-
After a stabilization period, baseline hemodynamic parameters are recorded.
-
This compound is administered intravenously or orally at various doses, and hemodynamic changes are continuously monitored.[2][15]
-
Animal Models of Cardiovascular Disease
-
Hypertension:
-
Spontaneously Hypertensive Rats (SHR): A genetic model of essential hypertension. This compound is administered orally, and blood pressure is monitored over time, often using telemetry.[2]
-
L-NAME-Induced Hypertension: Nω-nitro-L-arginine methyl ester (L-NAME) is an inhibitor of nitric oxide synthase (NOS), and its chronic administration leads to a low-NO, high-renin model of hypertension.[2][16]
-
-
Pulmonary Hypertension:
-
Heart Failure:
-
Transgenic Rat Models (e.g., Ren-2, dTGR): These models overexpress components of the renin-angiotensin system, leading to severe hypertension, cardiac hypertrophy, fibrosis, and eventually heart failure.[4][5][14][17]
-
Aortocaval Fistula (ACF): Surgical creation of a shunt between the abdominal aorta and vena cava induces chronic volume overload, leading to cardiac remodeling and heart failure.[4][5]
-
Conclusion and Future Directions
This compound has proven to be an invaluable pharmacological tool for investigating the therapeutic potential of sGC stimulation in a wide range of cardiovascular diseases. Its unique dual mechanism of direct, NO-independent stimulation and sensitization to endogenous NO offers a promising approach, particularly in conditions associated with endothelial dysfunction and reduced NO bioavailability.[2][16] The extensive preclinical data demonstrate its efficacy in lowering blood pressure, inhibiting platelet aggregation, and mitigating the progression of pulmonary hypertension and heart failure in various animal models.[2][12][14] While this compound itself did not proceed to extensive clinical trials due to pharmacokinetic properties, the knowledge gained from its study has paved the way for the development of other sGC stimulators, such as riociguat, which have successfully translated to clinical use.[15] Future research could continue to utilize this compound to explore the nuanced roles of the sGC pathway in different cardiovascular pathologies and to identify new therapeutic strategies targeting this critical signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cardiovascular actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble Guanylate Cyclase Stimulator, BAY41-8543: A Promising Approach for the Treatment of Chronic Heart Failure Caused by Pressure and Volume Overload [pubmed.ncbi.nlm.nih.gov]
- 5. Soluble Guanylate Cyclase Stimulator, BAY41‐8543: A Promising Approach for the Treatment of Chronic Heart Failure Caused by Pressure and Volume Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 11. Cardiovascular actions of a novel NO‐independent guanylyl cyclase stimulator, BAY 41‐8543: in vivo studies | Semantic Scholar [semanticscholar.org]
- 12. Chronic intratracheal application of the soluble guanylyl cyclase stimulator BAY 41-8543 ameliorates experimental pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The sGC stimulator BAY 41-8543 in a rat model of hypertension-induced heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pulmonary and systemic vasodilator responses to the soluble guanylyl cyclase stimulator, BAY 41-8543, are modulated by nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The treatment with soluble guanylate cyclase stimulator BAY41-8543 prevents malignant hypertension and associated organ damage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scienceopen.com [scienceopen.com]
The Role of Bay-41-8543 in Vasorelaxation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bay-41-8543 is a potent, orally active, and nitric oxide (NO)-independent stimulator of soluble guanylate cyclase (sGC), an essential enzyme in the cardiovascular system. This technical guide provides an in-depth overview of the role of this compound in vasorelaxation, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling pathways. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and exploring the therapeutic potential of sGC stimulators.
Core Mechanism of Action
This compound exerts its vasodilatory effects by directly stimulating soluble guanylate cyclase (sGC), the primary receptor for nitric oxide (NO).[1] This stimulation occurs in a heme-dependent manner and is independent of endogenous NO, although it acts synergistically with NO to enhance sGC activity.[2][3] Activation of sGC leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger in vascular smooth muscle cells.[1] The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets. This cascade of events ultimately leads to a decrease in intracellular calcium levels and dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.[2]
Signaling Pathway
The signaling cascade initiated by this compound leading to vasorelaxation is depicted below.
Quantitative Data on Vasorelaxant Effects
The vasorelaxant potency of this compound has been quantified in various preclinical models. The following tables summarize the key in vitro and in vivo findings.
Table 1: In Vitro Vasorelaxation Data
| Vessel Type | Species | Pre-contraction Agent | IC50 (nM) | Reference |
| Aorta | Rat | Phenylephrine (B352888) | in the nM range | [2][4] |
| Saphenous Artery | Rabbit | Phenylephrine | in the nM range | [2][4] |
| Coronary Artery | Porcine | K+ | in the nM range | [2][4] |
| Femoral Vein | Rabbit | Phenylephrine | in the nM range | [2][4] |
Table 2: In Vivo Hemodynamic Effects
| Animal Model | Administration Route | Dose Range | Key Effects | Reference |
| Anesthetized Rats | Intravenous (IV) | 3 - 300 µg/kg | Dose-dependent decrease in blood pressure. | [5][6] |
| Anesthetized Rats | Oral (p.o.) | 0.1 - 1 mg/kg | Dose-dependent and long-lasting blood pressure lowering effect. | [5][6] |
| Conscious Spontaneously Hypertensive Rats (SHR) | Oral (p.o.) | 0.1 - 10 mg/kg | Dose-dependent and long-lasting decrease in mean blood pressure. | [5] |
| Anesthetized Dogs | Intravenous (IV) | 3 - 100 µg/kg | Dose-dependent decrease in blood pressure and increase in coronary blood flow. | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summarized protocols for key experiments cited in the literature.
Isolated Blood Vessel Studies (In Vitro Vasorelaxation)
This protocol outlines the general procedure for assessing the vasorelaxant effects of this compound on isolated arterial rings.
Methodology Details:
-
Tissue Preparation: Animals (e.g., rats, rabbits) are euthanized, and specific arteries (e.g., thoracic aorta, saphenous artery) are excised and placed in cold Krebs-Henseleit buffer. The vessels are cleaned of connective tissue and cut into rings.
-
Experimental Setup: The arterial rings are mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.
-
Procedure: After an equilibration period under a resting tension, the rings are pre-contracted with an agonist like phenylephrine or potassium chloride to a stable plateau. Cumulative concentrations of this compound are then added to the bath, and the resulting relaxation is recorded.
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by the agonist. The IC50 value, the concentration of this compound that produces 50% of the maximal relaxation, is then calculated.
In Vivo Hemodynamic Studies in Anesthetized Animals
This protocol describes the general approach to evaluating the effects of this compound on systemic hemodynamics in anesthetized animal models.
Methodology Details:
-
Animal Preparation: Animals (e.g., rats, dogs) are anesthetized, and catheters are inserted into an artery (e.g., carotid or femoral artery) for blood pressure measurement and into a vein (e.g., jugular or femoral vein) for drug administration.
-
Hemodynamic Monitoring: Arterial blood pressure and heart rate are continuously monitored and recorded using a pressure transducer and a data acquisition system.
-
Drug Administration: this compound is administered either intravenously as a bolus or infusion, or orally via gavage.
-
Data Analysis: Changes in mean arterial pressure (MAP) and heart rate from baseline are measured and analyzed to determine the dose-response relationship.
Synergistic Interaction with Nitric Oxide
A key characteristic of this compound is its synergistic interaction with NO.[2] While effective on its own, its vasodilatory effects are significantly enhanced in the presence of NO.[7][8] This is because this compound sensitizes sGC to even low concentrations of NO.[2] This synergistic action is crucial, as it suggests that this compound could be particularly effective in conditions where endogenous NO production is impaired. In experimental settings, the vasodilator responses to this compound are markedly attenuated by the inhibition of NO synthase (NOS) with agents like L-NAME.[7][8]
Conclusion
This compound is a potent vasodilator that acts through the direct, NO-independent stimulation of soluble guanylate cyclase. Its ability to synergize with nitric oxide makes it a promising therapeutic candidate for cardiovascular diseases characterized by endothelial dysfunction and impaired NO bioavailability. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development in this area. The unique mechanism of action of this compound and other sGC stimulators offers a novel approach to the treatment of hypertension, heart failure, and other vascular disorders.
References
- 1. apexbt.com [apexbt.com]
- 2. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pulmonary and systemic vasodilator responses to the soluble guanylyl cyclase stimulator, BAY 41-8543, are modulated by nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pulmonary and systemic vasodilator responses to the soluble guanylyl cyclase stimulator, BAY 41-8543, are modulated by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antiplatelet Effects of Bay-41-8543
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antiplatelet properties of Bay-41-8543, a potent, nitric oxide (NO)-independent stimulator of soluble guanylate cyclase (sGC). The document details the compound's mechanism of action, presents quantitative data on its efficacy, outlines detailed experimental protocols for its evaluation, and visualizes the key signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its antiplatelet effects by directly stimulating soluble guanylate cyclase (sGC), the primary receptor for nitric oxide (NO).[1][2] This stimulation occurs independently of NO, leading to a significant increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP) levels.[3][4] Elevated cGMP, in turn, activates cGMP-dependent protein kinase (PKG), which then phosphorylates vasodilator-stimulated phosphoprotein (VASP).[3][5] The phosphorylation of VASP is a key event that ultimately leads to the inhibition of platelet aggregation.[3][6] this compound has been shown to synergize with NO donors in stimulating sGC and increasing cGMP levels.[1][2][3]
Quantitative Data on Antiplatelet Activity
The inhibitory effects of this compound on platelet aggregation have been quantified in various in vitro settings. The following tables summarize the key findings.
Table 1: Inhibition of Platelet Aggregation (IC50 Values)
| Platelet Preparation | Agonist | IC50 (µM) |
| Washed Human Platelets | Collagen | 0.09[3][5] |
| Washed Human Platelets | U 46619 (Thromboxane A2 mimic) | 0.76[3] |
| Human Platelet-Rich Plasma | Collagen | 5.7[3] |
| Human Platelet-Rich Plasma | ADP | 12[3] |
Table 2: Effect on Intracellular cGMP Levels in Human Platelets
| Treatment | Fold Increase in cGMP (vs. control) |
| This compound (30 µM) | 26.0[4] |
| Sodium Nitroprusside (SNP, 30 µM) | 12.6[4] |
| Diethylamine/NO (DEA/NO, 30 µM) | 40.1[4] |
| This compound (0.1 µM) + SNP (30 µM) | 294[4] |
| This compound (0.3 µM) + SNP (30 µM) | 471[4] |
Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound and the workflows of key experimental procedures.
References
- 1. Preparation of Washed Human Platelets for Quantitative Metabolic Flux Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of Washed Platelet Suspensions From Human and Rodent Blood | Springer Nature Experiments [experiments.springernature.com]
- 3. Platelet Isolation and Activation Assays [bio-protocol.org]
- 4. Stago’s VASP Assay Used For P2Y12 Biomarker Studies | Stago [stago-us.com]
- 5. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 6. ucm.es [ucm.es]
Bay-41-8543: A Technical Guide for Researchers Investigating the sGC/cGMP Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Bay-41-8543, a potent and selective soluble guanylate cyclase (sGC) stimulator. It is designed to serve as a core resource for researchers utilizing this compound as a tool to investigate the sGC/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway in various physiological and pathophysiological contexts.
Introduction to this compound
This compound is a novel, orally active, and nitric oxide (NO)-independent stimulator of sGC.[1][2] It directly activates sGC, leading to increased production of the second messenger cGMP, which plays a crucial role in regulating numerous physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission.[3] Notably, this compound acts synergistically with NO, enhancing the sensitivity of sGC to its endogenous activator.[4][5] This dual mechanism of action makes it a valuable tool for studying the sGC/cGMP pathway, particularly in conditions associated with impaired NO bioavailability.
Mechanism of Action
This compound stimulates sGC through a unique, NO-independent but heme-dependent mechanism.[3][4] It binds to a novel regulatory site on the sGC enzyme, distinct from the NO-binding site, stabilizing the enzyme in an active conformation and thereby increasing its catalytic activity.[4] This leads to the conversion of guanosine triphosphate (GTP) to cGMP. The stimulation of sGC by this compound can be blocked by the sGC inhibitor ODQ (1H-[4][5][6]oxadiazolo[4,3-a]quinoxalin-1-one).[4]
Figure 1: The sGC/cGMP signaling pathway and the mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | System | Value | Reference |
| sGC Stimulation | Recombinant sGC | Up to 92-fold increase | [4][5][7][8] |
| Vasorelaxation (IC50) | |||
| Aortas, saphenous arteries, coronary arteries, and veins | nM range | [2][4][5] | |
| Platelet Aggregation Inhibition (IC50) | |||
| Collagen-induced (washed human platelets) | 0.09 µM | [4][5] | |
| Collagen-induced (human platelet-rich plasma) | 5.7 µM | [4] | |
| U46619-induced (washed human platelets) | 0.76 µM | [4] | |
| ADP-induced (human platelet-rich plasma) | 12 µM | [4] | |
| cGMP Increase | |||
| Endothelial cells (0.1 µM to 3 µM) | 1.7 to 34.5 pmol/well | [4] |
Table 2: In Vivo Activity of this compound in Animal Models
| Species | Model | Route of Administration | Dose | Effect | Reference |
| Rat | Anesthetized Normotensive | Intravenous | 3 - 300 µg/kg | Dose-dependent, long-lasting blood pressure reduction | [9][10] |
| Rat | Anesthetized Normotensive | Oral | 0.1 - 1 mg/kg | Dose-dependent, long-lasting blood pressure reduction | [9][10] |
| Rat | Conscious Spontaneously Hypertensive (SHR) | Oral | 0.1 mg/kg (threshold) | Dose-dependent, long-lasting blood pressure reduction | [9] |
| Rat | Conscious Spontaneously Hypertensive (SHR) | Oral | 3 mg/kg | Antihypertensive effect lasted for nearly 24 hours | [9] |
| Dog | Anesthetized | Intravenous | 3 - 100 µg/kg | Dose-dependent decrease in blood pressure and cardiac oxygen consumption; increase in coronary blood flow and heart rate | [9][10] |
| Rat | Low NO, high renin hypertension | Oral | 3 mg/kg/day | Prevented blood pressure increase, kidney protective effect, reduced mortality | [1][9] |
| Rat | Monocrotaline-induced Pulmonary Hypertension | Oral | 10 mg/kg | Partially reversed pulmonary hypertension and improved heart function | [11][12] |
| Rat | Monocrotaline-induced Pulmonary Hypertension | Intratracheal | 3 mg/kg | Partially reversed pulmonary hypertension and improved heart function without systemic hypotension | [11][12] |
| Rat | FeCl3 thrombosis model | Oral | N/A | Reduced thrombosis | [9][10] |
| Rat | Tail bleeding time | Oral | 0.3 - 1.0 mg/kg | Prolonged bleeding time | [9][10] |
| Rat | Hypertension-induced diastolic heart failure | Oral | 3 mg/kg/day | Improved survival and cardiac performance |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effects of this compound.
In Vitro sGC Activity Assay
This protocol is designed to measure the direct effect of this compound on the activity of purified sGC.
Materials:
-
Purified recombinant sGC
-
This compound
-
GTP
-
Assay buffer (e.g., 50 mM triethanolamine-HCl, pH 7.4, 3 mM MgCl₂, 1 mM dithiothreitol)
-
cGMP standard
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cGMP detection kit (e.g., ELISA or radioimmunoassay)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, purified sGC, and a phosphodiesterase inhibitor.
-
Add varying concentrations of this compound to the reaction mixture. For control experiments, use a vehicle control.
-
To investigate the interaction with NO, a NO donor (e.g., sodium nitroprusside, SNP) can be added.
-
Initiate the reaction by adding GTP.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).
-
Terminate the reaction by adding a stopping solution (e.g., EDTA or by heat inactivation).
-
Measure the amount of cGMP produced using a cGMP detection kit according to the manufacturer's instructions.
-
Calculate the specific activity of sGC (nmol cGMP/mg protein/min) and express the results as fold-stimulation over the basal activity.
Figure 2: Workflow for an in vitro sGC activity assay.
Measurement of Intracellular cGMP Levels
This protocol describes the measurement of cGMP levels in cultured cells treated with this compound.
Materials:
-
Cultured cells (e.g., endothelial cells, smooth muscle cells)
-
This compound
-
Cell culture medium
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Lysis buffer
-
cGMP ELISA kit
Procedure:
-
Seed cells in multi-well plates and grow to desired confluency.
-
Pre-incubate the cells with a phosphodiesterase inhibitor for a short period to prevent cGMP degradation.
-
Treat the cells with varying concentrations of this compound for the desired time.
-
Remove the medium and lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates and centrifuge to remove cellular debris.
-
Measure the cGMP concentration in the supernatants using a cGMP ELISA kit following the manufacturer's protocol.
-
Normalize the cGMP concentration to the protein concentration of the cell lysate.
In Vivo Blood Pressure Measurement in Rats
This protocol outlines the procedure for assessing the effect of this compound on blood pressure in rats.
Materials:
-
Rats (e.g., spontaneously hypertensive rats or normotensive Wistar-Kyoto rats)
-
This compound
-
Vehicle for drug administration (e.g., Transcutol-Cremophor EL-saline solution)
-
Blood pressure monitoring system (e.g., tail-cuff method or telemetry)
-
Oral gavage needles or intravenous catheters
Procedure:
-
Acclimatize the rats to the experimental conditions and blood pressure measurement procedure.
-
Measure the baseline blood pressure of each rat.
-
Administer this compound or vehicle to the rats via the desired route (oral or intravenous).
-
Monitor and record the blood pressure and heart rate at various time points after drug administration.
-
Analyze the data to determine the dose-dependent and time-course effects of this compound on blood pressure.
Conclusion
This compound is a powerful and versatile research tool for elucidating the role of the sGC/cGMP signaling pathway in health and disease. Its unique mechanism of action, potent activity, and synergistic effects with NO make it an invaluable compound for in vitro and in vivo investigations. This technical guide provides essential information and methodologies to facilitate the effective use of this compound in your research endeavors.
References
- 1. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cGMP ELISA Kit - Intracellular (ab323639) | Abcam [abcam.com]
- 5. ahajournals.org [ahajournals.org]
- 6. cGMP EIA Kit - No Acetylation - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of cGMP levels in rodent tissues following oral dosing of a soluble guanylate cyclase stimulator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. The treatment with soluble guanylate cyclase stimulator BAY41-8543 prevents malignant hypertension and associated organ damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cardiovascular actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Bay-41-8543: A Technical Guide to Preclinical Research Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay-41-8543 is a potent and selective nitric oxide (NO)-independent stimulator of soluble guanylyl cyclase (sGC), an enzyme that plays a crucial role in cardiovascular regulation.[1][2] By directly activating sGC, this compound increases the production of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger involved in vasodilation and inhibition of platelet aggregation.[1][3] This document provides a comprehensive overview of the preclinical research findings for this compound, detailing its mechanism of action, and its effects in various in vitro and in vivo models.
Mechanism of Action
This compound directly stimulates sGC, leading to increased levels of intracellular cGMP.[1] This activation is independent of the presence of nitric oxide (NO), although this compound has been shown to work synergistically with NO donors to further enhance sGC activity.[1] The elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates downstream targets such as vasodilator-stimulated phosphoprotein (VASP), ultimately leading to vasorelaxation and inhibition of platelet aggregation.[1][4]
Quantitative Data Summary
In Vitro Efficacy
The in vitro potency of this compound was evaluated in various assays, demonstrating its significant effects on platelet aggregation and vasorelaxation.
| Assay Type | Agonist | Preparation | IC50 Value (µM) |
| Platelet Aggregation | Collagen | Washed Human Platelets | 0.09[1][2] |
| Platelet Aggregation | Collagen | Human Platelet-Rich Plasma | 5.7[1] |
| Platelet Aggregation | U46619 (Thromboxane A2 mimic) | Washed Human Platelets | 0.76[1] |
| Platelet Aggregation | ADP | Human Platelet-Rich Plasma | 12[1] |
| Vasorelaxation | Phenylephrine-induced contraction | Rat Aorta | In the nM range[1][2] |
| Vasorelaxation | Phenylephrine-induced contraction | Rabbit Saphenous Artery | In the nM range[1][2] |
| Vasorelaxation | Phenylephrine-induced contraction | Rabbit Coronary Artery | In the nM range[1][2] |
In Vivo Efficacy: Hemodynamic Effects
The in vivo efficacy of this compound was assessed in rodent and canine models, demonstrating its dose-dependent effects on blood pressure.
Table 2: Hemodynamic Effects in Anesthetized Normotensive Rats [5]
| Administration Route | Dose | Maximal Blood Pressure Reduction (mmHg) |
| Intravenous | 0.01 mg/kg | 16 |
| Intravenous | 0.03 mg/kg | 35 |
| Intravenous | 0.1 mg/kg | 72 |
| Intravenous | 0.3 mg/kg | 83 |
| Oral | 0.1 mg/kg | Minimal effect |
| Oral | 0.3 mg/kg | Dose-related decrease |
| Oral | 1.0 mg/kg | Dose-related decrease |
Table 3: Hemodynamic Effects in Conscious Spontaneously Hypertensive Rats (SHR) [5]
| Administration Route | Dose (mg/kg) | Mean Blood Pressure Reduction |
| Oral | 0.1 - 0.3 | Minimal effective dose |
| Oral | 3 | Antihypertensive effect lasting nearly 24 hours |
Table 4: Hemodynamic Effects in Anesthetized Dogs [5]
| Administration Route | Dose (µg/kg) | Mean Arterial Blood Pressure Reduction |
| Intravenous | 3 - 100 | Dose-dependent decrease |
Experimental Protocols
In Vitro Assays
1. Soluble Guanylyl Cyclase (sGC) Activation Assay
-
Objective: To determine the direct effect of this compound on sGC enzyme activity.
-
Methodology:
-
Highly purified recombinant sGC is used.
-
The enzyme activity is measured in the presence of Mg2+.
-
This compound is added at various concentrations (ranging from 0.0001 µM to 100 µM).
-
The production of cGMP is quantified to determine the fold-stimulation of sGC activity compared to baseline.
-
To assess the synergistic effect with NO, the assay is repeated in the presence of an NO donor (e.g., SNP).
-
The inhibitory effect of ODQ, an sGC inhibitor, is also tested to confirm the specificity of this compound.[1]
-
2. Platelet Aggregation Assay
-
Objective: To evaluate the inhibitory effect of this compound on platelet aggregation.
-
Methodology:
-
Human venous blood is collected from healthy volunteers who have not taken any medication for at least 10 days.
-
Platelet-rich plasma (PRP) is obtained by centrifugation. For washed platelets, a further washing procedure is performed.
-
Platelet aggregation is measured using a turbidimetric method in an aggregometer.
-
PRP or washed platelets are pre-incubated with this compound or vehicle for 10 minutes at 37°C.
-
Aggregation is induced by adding an agonist such as collagen, U46619, or ADP. The concentration of the agonist is adjusted to achieve a maximal aggregation response.
-
The inhibition of aggregation is recorded, and IC50 values are calculated.[1]
-
3. Vasorelaxation Assay
-
Objective: To assess the vasorelaxant properties of this compound.
-
Methodology:
-
Aortic rings are prepared from rats.
-
The rings are mounted in organ baths containing a physiological salt solution and pre-contracted with phenylephrine (B352888) to induce a stable tonic contraction.
-
This compound is added cumulatively to the organ bath, and the relaxation of the aortic rings is measured.
-
The vasorelaxing effect is also tested on aortic rings from nitrate-tolerant rats to assess efficacy under conditions of nitrate (B79036) tolerance.[1]
-
In Vivo Studies
1. Hemodynamic Studies in Anesthetized Normotensive Rats
-
Objective: To determine the dose-dependent effect of this compound on blood pressure in normotensive rats.
-
Methodology:
-
Normotensive rats are anesthetized.
-
Catheters are inserted for drug administration (intravenous or oral) and blood pressure monitoring.
-
After a stabilization period, baseline hemodynamic parameters are recorded.
-
This compound is administered at various doses.
-
Blood pressure and heart rate are continuously monitored to determine the maximal effect and duration of action.[5]
-
2. Studies in Conscious Spontaneously Hypertensive Rats (SHR)
-
Objective: To evaluate the antihypertensive effect of this compound in a model of genetic hypertension.
-
Methodology:
-
Spontaneously hypertensive rats are used.
-
This compound is administered orally at different doses.
-
Blood pressure is monitored over a 24-hour period using telemetry or tail-cuff methods to assess the long-lasting effects of the compound.[5]
-
3. Hemodynamic Studies in Anesthetized Dogs
-
Objective: To investigate the cardiovascular effects of this compound in a larger animal model.
-
Methodology:
-
Dogs are anesthetized and instrumented for the measurement of mean arterial blood pressure, heart rate, and other hemodynamic parameters.
-
This compound is administered as an intravenous bolus injection at a range of doses.
-
Cardiovascular parameters are continuously recorded to assess the dose-response relationship.[5]
-
Conclusion
The preclinical data for this compound demonstrate its potent and direct stimulation of soluble guanylyl cyclase, leading to significant vasorelaxant and antiplatelet effects in vitro. In vivo studies in both normotensive and hypertensive animal models confirm its dose-dependent blood pressure-lowering activity. These findings highlight the potential of this compound as a therapeutic agent for cardiovascular diseases. Further research and clinical development are warranted to fully elucidate its therapeutic utility.
References
- 1. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The sGC stimulator BAY 41-8543 in a rat model of hypertension-induced heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Bay-41-8543 In Vitro Experimental Protocols: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the in vitro characterization of Bay-41-8543, a potent, nitric oxide (NO)-independent stimulator of soluble guanylate cyclase (sGC). This compound serves as a valuable pharmacological tool for investigating the therapeutic potential of sGC stimulation in various cardiovascular and other diseases. The following sections outline key in vitro assays, including sGC activation, cyclic GMP (cGMP) measurement in endothelial cells, and platelet aggregation inhibition, complete with data summaries and visual diagrams of the associated signaling pathways and experimental workflows.
Introduction
This compound is a member of the class of sGC stimulators that act on the sGC enzyme in a synergistic manner with NO, but also have the crucial ability to activate the enzyme independently of NO.[1][2][3] This dual mechanism of action makes it a powerful agent for therapeutic intervention in conditions characterized by impaired NO bioavailability. In vitro studies are fundamental to understanding its pharmacological profile, including its potency, efficacy, and mechanism of action at the cellular and subcellular levels.
Data Summary
The following tables summarize the quantitative data from key in vitro experiments with this compound.
Table 1: sGC Activation by this compound
| Parameter | Value | Conditions |
| Maximal Stimulation | Up to 92-fold | Recombinant sGC, 100 µM this compound[1][2][4] |
| Synergistic Activation with SIN-1 | Up to 232-fold | Recombinant sGC, 100 µM this compound and 10 µM SIN-1[1] |
| Synergistic Activation with SNP | Up to 362-fold | Recombinant sGC, 10 µM this compound and 0.1 µM SNP[1] |
Table 2: Inhibition of Platelet Aggregation by this compound
| Agonist | IC50 (µM) | Platelet Preparation |
| Collagen | 0.09 | Washed Human Platelets[1][2] |
| Collagen | 5.7 | Human Platelet-Rich Plasma[1] |
| U 46619 (Thromboxane A2 mimic) | 0.76 | Washed Human Platelets[1] |
| ADP | 12 | Human Platelet-Rich Plasma[1] |
Table 3: Vasorelaxant Effects of this compound
| Tissue | IC50 | Species |
| Aorta, Saphenous Arteries, Coronary Arteries, Veins | nM range | Rabbit, Porcine, Canine[1][2] |
Table 4: cGMP Increase in Endothelial Cells with this compound
| Condition | Fold Increase in cGMP | Cell Type |
| This compound (3 µM) | ~20-fold over basal | Endothelial Cells[1] |
| This compound (3 µM) + SIN-1 (30 µM) | ~36-fold over basal | Endothelial Cells[1] |
| This compound (30 µM) + Bradykinin (30 nM) | ~460-fold over basal | Endothelial Cells[1] |
Signaling Pathway
The primary mechanism of action of this compound is the direct stimulation of soluble guanylate cyclase (sGC), leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). This signaling cascade plays a crucial role in various physiological processes, including vasodilation and inhibition of platelet aggregation.
Experimental Protocols
Recombinant sGC Activation Assay
This assay measures the ability of this compound to directly stimulate the activity of purified recombinant sGC.
Workflow:
Methodology:
-
Purification of Recombinant sGC:
-
sGC is expressed in a baculovirus/Sf9 insect cell system.
-
Sf9 cells are harvested and lysed.
-
The enzyme is purified from the cell lysate using standard chromatography techniques.
-
-
Assay Procedure:
-
The sGC enzyme activity is measured in the presence of Mg²⁺.
-
The reaction mixture contains GTP as a substrate and a phosphodiesterase (PDE) inhibitor like IBMX to prevent cGMP degradation.
-
This compound is added at various concentrations (e.g., 0.0001 µM to 100 µM).
-
For synergy experiments, an NO donor such as SIN-1 or SNP is co-incubated.
-
The reaction is incubated at 37°C for a specified time (e.g., 10-20 minutes).
-
The reaction is terminated, and the amount of cGMP produced is quantified using an appropriate method like an enzyme immunoassay (EIA) or radioimmunoassay (RIA).
-
The sGC inhibitor ODQ can be used as a negative control to confirm the specificity of the effect.[1]
-
cGMP Measurement in Endothelial Cells
This protocol details the measurement of intracellular cGMP levels in cultured endothelial cells following treatment with this compound.
Methodology:
-
Cell Culture:
-
Culture a suitable endothelial cell line (e.g., human umbilical vein endothelial cells - HUVECs) in appropriate growth medium until confluent.
-
-
Treatment:
-
Pre-incubate the cells with a PDE inhibitor (e.g., IBMX) to prevent cGMP breakdown.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 30 µM) for a specified duration.
-
For synergy studies, co-treat with an NO donor (e.g., SIN-1) or an agent that stimulates endogenous NO production (e.g., bradykinin).
-
-
Cell Lysis and cGMP Quantification:
-
Lyse the cells to release intracellular contents.
-
Measure the cGMP concentration in the cell lysates using a commercially available cGMP EIA kit.
-
Normalize the cGMP concentration to the protein content of the cell lysate.
-
Platelet Aggregation Assay
This assay assesses the inhibitory effect of this compound on platelet aggregation induced by various agonists.
Workflow:
Methodology:
-
Preparation of Platelets:
-
Washed Human Platelets: Isolate platelets from fresh human blood by differential centrifugation. The final platelet count is adjusted to approximately 3 x 10⁸ platelets/mL.
-
Platelet-Rich Plasma (PRP): Obtain PRP by centrifuging fresh, anticoagulated human blood at a low speed.
-
-
Aggregation Measurement:
-
Platelet aggregation is measured using a turbidimetric aggregometer.
-
Pre-incubate the platelet suspension (washed platelets or PRP) with various concentrations of this compound or vehicle for 10 minutes at 37°C.[1]
-
Initiate aggregation by adding an agonist. The concentration of the agonist should be adjusted to induce a maximal aggregation response in the control group.[1]
-
Collagen: 0.5-5 µg/mL
-
ADP: 4-10 µg/mL
-
U 46619: 0.5-1 µM
-
Thrombin: 5-10 µg/mL
-
-
Record the change in light transmission for 5 minutes after the addition of the agonist.
-
The inhibitory effect of this compound is expressed as the percentage inhibition of the agonist-induced aggregation compared to the vehicle control.
-
VASP Phosphorylation Analysis
This Western blot-based assay is used to confirm the activation of the cGMP/PKG pathway downstream of sGC stimulation by assessing the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP).
Methodology:
-
Platelet Stimulation:
-
Incubate washed platelet suspensions (2 x 10⁸/mL) with this compound, an NO donor (e.g., SNP), or a combination of both for a defined period (e.g., 3 minutes) at 37°C.[1]
-
-
Sample Preparation and Immunoblotting:
-
Lyse the platelets and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with antibodies specific for phosphorylated VASP (p-VASP) and total VASP.
-
Detect the antibody binding using a suitable secondary antibody and chemiluminescence.
-
Quantify the band intensities to determine the ratio of p-VASP to total VASP.
-
Conclusion
The in vitro experimental protocols described in this document provide a comprehensive framework for the pharmacological characterization of this compound. These assays are essential for determining its potency and efficacy as an sGC stimulator and for elucidating its mechanism of action in relevant cellular systems. The provided data and workflows offer a valuable resource for researchers in the field of cardiovascular pharmacology and drug development.
References
- 1. Cloning, Expression, and Purification of the Glycosylated Transmembrane Protein, Cation-Dependent Mannose 6-Phosphate Receptor, from Sf9 Cells Using the Baculovirus System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
Application Notes and Protocols for Bay-41-8543 In Vivo Dosing in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay-41-8543 is a potent, nitric oxide (NO)-independent stimulator of soluble guanylyl cyclase (sGC).[1][2] This activity leads to vasodilation in both pulmonary and systemic vascular beds, as well as antiplatelet effects, making it a compound of significant interest for cardiovascular research.[1][2] These application notes provide detailed information and protocols for the in vivo administration of this compound to rats, summarizing key dosing information from published studies.
Quantitative Data Summary
The following tables provide a structured overview of reported in vivo dosing regimens for this compound in various rat models.
Table 1: Intravenous (IV) Administration of this compound in Rats
| Rat Model | Dose Range (µg/kg) | Observed Effects | Reference |
| Anesthetized Normotensive Rats | 3 - 300 | Dose-dependent and long-lasting decrease in blood pressure.[3][4] | [3][4] |
| Anesthetized Normotensive Rats | 10 - 100 | Small decreases in pulmonary arterial pressure, larger dose-dependent decreases in systemic arterial pressure, and increases in cardiac output.[1][5] | [1][5] |
Table 2: Oral (p.o.) Administration of this compound in Rats
| Rat Model | Dose (mg/kg) | Dosing Regimen | Observed Effects | Reference |
| Anesthetized Normotensive Rats | 0.1 - 1 | Single dose | Dose-dependent and long-lasting blood pressure lowering effect.[3][4] | [3][4] |
| Conscious Spontaneously Hypertensive Rats (SHR) | 0.1 | Single dose | Threshold dose for a dose-dependent and long-lasting decrease in blood pressure.[3][4] | [3][4] |
| Conscious Spontaneously Hypertensive Rats (SHR) | 3 | Single dose | Antihypertensive effect lasted for nearly 24 hours.[3][4] | [3][4] |
| Conscious Spontaneously Hypertensive Rats (SHR) | 3 | Once daily for 4 days | No development of tachyphylaxis.[3][4] | [3][4] |
| Ren-2 Transgenic (TGR) Hypertensive Rats | 3 | Daily for 30 weeks | Enhanced resistance to oxidative stress and reduced collagen deposition.[6][7] | [6][7] |
| Ren-2 Transgenic (TGR) Hypertensive Rats with L-NAME | 3 | Twice daily for 5 weeks | Completely prevented the increase in systolic blood pressure and dramatically increased survival.[1] | [1] |
| Ren-2 Transgenic (TGR) Hypertensive Rats with L-NAME | 10 | Daily in food | Prevented decreases in left ventricular systolic function and cardiac output; rescued from developing hypertension.[8] | [8] |
| Doxorubicin-induced Heart Failure in Ren-2 Transgenic (TGR) Rats | Not specified | Not specified | Significantly improved survival.[9] | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound
-
Transcutol®
-
Cremophor® EL
-
Sterile Water for Injection or physiological saline
-
Sterile vials and syringes
Vehicle Formulation:
-
For Oral (p.o.) Gavage: A commonly used vehicle is a solution of Transcutol®/Cremophor® EL/H2O in a 10/20/70 (v/v/v) ratio.[4]
-
For Intravenous (IV) Administration: A suitable vehicle is a solution of Transcutol®/Cremophor® EL/physiological saline in a 10/10/80 (v/v/v) ratio.[4]
Procedure:
-
Under a sterile hood, weigh the required amount of this compound.
-
In a sterile vial, prepare the vehicle by mixing the components in the specified ratios.
-
Add the weighed this compound to the vehicle.
-
Vortex or sonicate the mixture until the compound is fully dissolved. Gentle warming may be necessary.
-
Visually inspect the solution for any particulate matter before administration.
Protocol 2: Oral Gavage Administration in Rats
Materials:
-
Prepared this compound solution
-
Appropriately sized gavage needle (e.g., 16-18 gauge for adult rats)[10][11]
-
Syringe
-
Animal scale
Procedure:
-
Weigh the rat to determine the correct dosing volume. The maximum recommended volume is 10-20 ml/kg.[10][12]
-
Gently restrain the rat, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the insertion depth.[12]
-
Insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance.[10][13]
-
Slowly administer the prepared solution.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress after the procedure.[10]
Protocol 3: Intravenous Administration in Rats
Materials:
-
Prepared this compound solution
-
Catheterized rat (e.g., femoral or jugular vein)
-
Syringe with the appropriate volume
-
Sterile saline for flushing
Procedure:
-
Anesthetize the rat according to an approved institutional protocol.
-
Surgically implant a catheter into the desired vein (e.g., femoral vein).[4]
-
Connect the syringe containing the this compound solution to the catheter port.
-
Slowly infuse the solution.
-
Flush the catheter with a small volume of sterile saline to ensure complete delivery of the compound.
-
Monitor the animal's vital signs throughout the procedure and during recovery.
Protocol 4: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This model is used to evaluate the anti-thrombotic effects of compounds like this compound.[3]
Materials:
-
Anesthetized rat
-
Surgical instruments
-
Filter paper
-
Doppler flow probe or similar blood flow measurement device
Procedure:
-
Anesthetize the rat and surgically expose the common carotid artery.[14][15]
-
Place a Doppler flow probe around the artery to monitor blood flow.[16]
-
Saturate a small piece of filter paper with the FeCl₃ solution and apply it to the surface of the carotid artery for a defined period (e.g., 10 minutes).[14]
-
Remove the filter paper and monitor the blood flow until occlusion occurs.
-
This compound or vehicle can be administered prior to the FeCl₃ application to assess its effect on thrombus formation.[3]
Protocol 5: Blood Pressure Measurement in Conscious Rats
Methods:
-
Tail-Cuff Method: This is a non-invasive technique for measuring systolic blood pressure. The rat is placed in a restrainer, and a cuff is placed around the base of the tail. The cuff is inflated and then slowly deflated, and the pressure at which blood flow returns is recorded as the systolic blood pressure.[3][6] Acclimatization of the animals to the procedure is crucial for obtaining reliable data.[3]
-
Radiotelemetry: This is considered the "gold standard" for measuring blood pressure in conscious, freely moving animals.[1] A telemetric device is surgically implanted into the abdominal aorta of the rat.[1][7] This allows for continuous and stress-free monitoring of blood pressure and heart rate.[1][4]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound.
Caption: Workflow for FeCl₃-induced thrombosis model.
References
- 1. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. karger.com [karger.com]
- 4. Cardiovascular actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pulmonary and systemic vasodilator responses to the soluble guanylyl cyclase stimulator, BAY 41-8543, are modulated by nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. research.fsu.edu [research.fsu.edu]
- 13. ouv.vt.edu [ouv.vt.edu]
- 14. Establishment of a Modified and Standardized Ferric Chloride-Induced Rat Carotid Artery Thrombosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Ferric Chloride-Induced Arterial Thrombosis and Sample Collection for 3D Electron Microscopy Analysis [jove.com]
Application Notes and Protocols: Preparation of Bay-41-8543 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of Bay-41-8543, a potent, nitric oxide (NO)-independent stimulator of soluble guanylyl cyclase (sGC).[1] Included are the physicochemical properties of this compound, its mechanism of action, detailed protocols for solubilization in DMSO, and calculation tables for preparing solutions of various concentrations.
Physicochemical Properties
This compound is a small molecule compound widely used in cardiovascular research.[1] Its key properties are summarized below.
| Property | Value | Reference |
| Molecular Weight | 420.44 g/mol | [1][2][3] |
| Molecular Formula | C₂₁H₂₁FN₈O | [1][2] |
| CAS Number | 256498-66-5 | [2][3] |
| Appearance | White to very dark brown crystalline solid/powder | [4][5] |
| Purity | ≥98% (as determined by HPLC) | [2][4] |
| Storage (Powder) | Store at -20°C for up to 3 years or at 4°C for up to 2 years | [2][3] |
Mechanism of Action
This compound is a direct, heme-dependent stimulator of soluble guanylyl cyclase (sGC), the primary intracellular receptor for nitric oxide (NO).[5][6] Unlike physiological activation by NO, this compound stimulates sGC independently of NO, although it acts synergistically with NO to enhance enzyme activity.[5][7] Activation of sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[5][8] Elevated cGMP levels lead to the activation of downstream effectors such as protein kinase G (PKG), resulting in various physiological responses, including smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.[7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. abmole.com [abmole.com]
- 4. BAY 41-8543 = 98 HPLC 256498-66-5 [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Bay-41-8543 in Isolated Aortic Ring Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Bay-41-8543, a potent, nitric oxide (NO)-independent stimulator of soluble guanylate cyclase (sGC), in isolated aortic ring assays. This document outlines the mechanism of action, experimental protocols, and expected outcomes, facilitating the investigation of its vasodilatory properties.
Introduction
This compound is a valuable pharmacological tool for studying the sGC signaling pathway and for the development of novel therapeutics for cardiovascular diseases.[1][2] It directly stimulates sGC, leading to increased production of cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent smooth muscle relaxation.[1][3] Isolated aortic ring assays are a classic ex vivo method to quantify the vasoactive effects of compounds. This protocol details the use of this compound to induce vasorelaxation in pre-contracted rat aortic rings.
Mechanism of Action
This compound acts as a direct stimulator of soluble guanylate cyclase (sGC), the primary receptor for nitric oxide (NO).[1] In vascular smooth muscle cells, the activation of sGC by this compound catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][3] Elevated intracellular cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates several downstream targets. This cascade ultimately leads to a decrease in intracellular calcium concentration and dephosphorylation of the myosin light chain, resulting in smooth muscle relaxation and vasodilation.[1][4]
Data Presentation
The vasodilatory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in phenylephrine-pre-contracted aortic rings.
| Compound | Agonist | Vessel | Species | IC50 / EC50 | Reference |
| This compound | Phenylephrine (B352888) | Aorta | Rat | In the nM range | [5][6] |
| Nitroglycerin | Phenylephrine (10⁻⁶ M) | Aorta | Rat | 5.6 x 10⁻⁸ M | [7][8] |
Experimental Protocols
This section provides a detailed methodology for performing an isolated aortic ring assay to evaluate the vasorelaxant effects of this compound.
Materials and Reagents
-
Male Wistar or Sprague-Dawley rats (250-300 g)
-
This compound
-
Phenylephrine hydrochloride
-
Acetylcholine (B1216132) chloride
-
Krebs-Henseleit Solution (see composition below)
-
Distilled water
-
Carbogen (B8564812) gas (95% O₂, 5% CO₂)
-
Surgical instruments (forceps, scissors, etc.)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Krebs-Henseleit Solution Composition:
| Component | Concentration (mM) |
| NaCl | 118.1 |
| KCl | 4.7 |
| CaCl₂ | 2.5 |
| MgSO₄ | 1.2 |
| KH₂PO₄ | 1.2 |
| NaHCO₃ | 25.0 |
| Glucose | 11.1 |
Prepare fresh daily and maintain at 37°C, continuously bubbled with carbogen gas.
Experimental Workflow
Detailed Procedure
-
Aorta Isolation and Preparation:
-
Humanely euthanize the rat according to institutional guidelines.
-
Perform a thoracotomy and carefully excise the thoracic aorta.
-
Immediately place the aorta in ice-cold Krebs-Henseleit solution.
-
Under a dissecting microscope, carefully remove adherent connective and adipose tissue.
-
Cut the aorta into rings of approximately 2-4 mm in width.[6][9]
-
-
Ring Mounting:
-
Suspend each aortic ring between two stainless steel hooks or wires in an organ bath chamber containing 10-20 mL of Krebs-Henseleit solution.
-
The solution should be continuously gassed with carbogen and maintained at 37°C.[10]
-
Connect the upper hook to an isometric force transducer.
-
-
Equilibration and Viability Testing:
-
Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.[6]
-
During equilibration, wash the rings with fresh Krebs-Henseleit solution every 15-20 minutes.
-
To assess tissue viability, induce a contraction by adding KCl (e.g., 60-80 mM) to the organ bath.
-
Once a stable contraction is achieved, wash the rings with fresh Krebs-Henseleit solution until the tension returns to baseline.
-
-
Pre-contraction:
-
Cumulative Concentration-Response Curve:
-
Once the phenylephrine-induced contraction is stable, add this compound to the organ bath in a cumulative manner, with concentrations typically ranging from 1 nM to 10 µM.
-
Allow the relaxation response to stabilize after each addition before adding the next concentration.
-
-
Data Recording and Analysis:
-
Continuously record the isometric tension throughout the experiment.
-
Express the relaxation at each concentration of this compound as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the concentration-response curve (percentage relaxation vs. log concentration of this compound).
-
Calculate the IC50 or EC50 value from the dose-response curve using non-linear regression analysis.
-
Endothelium Integrity Check (Optional)
To determine if the vasorelaxant effect of this compound is endothelium-dependent or -independent, the following steps can be performed:
-
After pre-contraction with phenylephrine, add a single high concentration of acetylcholine (e.g., 1-10 µM). A relaxation of >80% indicates an intact endothelium.
-
To denude the endothelium, gently rub the intimal surface of the aortic ring with a fine wire or wooden stick before mounting. A lack of relaxation to acetylcholine confirms successful denudation.
Conclusion
The isolated aortic ring assay is a robust and reliable method for characterizing the vasodilatory properties of this compound. These application notes provide a detailed framework for conducting such experiments, enabling researchers to effectively investigate the pharmacological profile of this potent sGC stimulator. Adherence to these protocols will ensure the generation of high-quality, reproducible data for advancing cardiovascular research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Soluble Guanylate Cyclase Stimulator, BAY41‐8543: A Promising Approach for the Treatment of Chronic Heart Failure Caused by Pressure and Volume Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Isolated Rat Aorta Contractile Studies [bio-protocol.org]
- 6. mdpi.com [mdpi.com]
- 7. e-century.us [e-century.us]
- 8. researchgate.net [researchgate.net]
- 9. reprocell.com [reprocell.com]
- 10. Targeting the NO–sGC–cGMP Pathway: Mechanisms of Action of Vericiguat in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. KoreaMed Synapse [synapse.koreamed.org]
Application Notes and Protocols for Platelet Aggregation Assay Using Bay-41-8543
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay-41-8543 is a potent and orally active nitric oxide (NO)-independent stimulator of soluble guanylate cyclase (sGC). It exerts its effects by directly activating sGC, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). This signaling cascade plays a crucial role in various physiological processes, including the inhibition of platelet aggregation. This compound has been shown to be a powerful inhibitor of platelet aggregation induced by several agonists, making it a valuable tool for cardiovascular research and the development of novel antiplatelet therapies.
These application notes provide a comprehensive guide for utilizing this compound in in vitro platelet aggregation assays using light transmission aggregometry (LTA), the gold-standard method for assessing platelet function.
Mechanism of Action of this compound in Platelets
This compound activates sGC in a heme-dependent manner, but independently of NO. This activation leads to the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates vasodilator-stimulated phosphoprotein (VASP). The phosphorylation of VASP is a key step in the signaling pathway that ultimately inhibits platelet activation and aggregation. This compound has also been observed to have synergistic effects with NO in stimulating sGC.
Data Presentation: Quantitative Effects of this compound on Platelet Aggregation
The inhibitory effects of this compound on platelet aggregation are dependent on the agonist used and the preparation of platelets (washed vs. platelet-rich plasma). The following tables summarize the half-maximal inhibitory concentrations (IC₅₀) of this compound against various agonists.
Table 1: IC₅₀ Values of this compound in Washed Human Platelets
| Agonist | IC₅₀ (µM) |
| Collagen | 0.09 |
| U 46619 (Thromboxane A₂ mimic) | 0.76 |
| Thrombin | 17 |
| TRAP-6 | 7 |
Table 2: IC₅₀ Values of this compound in Human Platelet-Rich Plasma (PRP)
| Agonist | IC₅₀ (µM) |
| Collagen | 5.7 |
| ADP | 12 |
Experimental Protocols
Protocol 1: Preparation of Human Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
Materials:
-
Human venous blood from healthy, consenting donors who have not taken antiplatelet medication for at least 10 days.
-
3.2% or 3.8% sodium citrate (B86180) tubes.
-
Polypropylene (B1209903) tubes.
-
Centrifuge.
Procedure:
-
Collect whole blood into sodium citrate tubes.
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature (20-24°C) with the brake off to obtain PRP.
-
Carefully aspirate the upper layer (PRP) and transfer it to a polypropylene tube.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10-15 minutes.
-
Keep PRP and PPP at room temperature and use within 4 hours of blood collection.
Protocol 2: Preparation of Washed Human Platelets
Materials:
-
PRP (from Protocol 1).
-
Acid-Citrate-Dextrose (ACD) solution.
-
Tyrode's buffer (pH 7.4) containing 0.35% bovine serum albumin (BSA).
-
Prostacyclin (PGI₂) or apyrase (optional, to prevent platelet activation during washing).
-
Centrifuge.
Procedure:
-
Acidify the PRP with ACD solution (e.g., 1 part ACD to 9 parts PRP) to prevent platelet activation.
-
Centrifuge the acidified PRP at 800-1000 x g for 10-15 minutes to pellet the platelets.
-
Carefully decant the supernatant.
-
Gently resuspend the platelet pellet in Tyrode's buffer. To minimize activation, this buffer can be supplemented with PGI₂ (e.g., 1 µM) or apyrase (e.g., 0.2 U/mL).
-
Repeat the centrifugation and resuspension steps at least once more to wash the platelets.
-
After the final wash, resuspend the platelet pellet in Tyrode's buffer to the desired concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL).
-
Allow the washed platelets to rest at room temperature for at least 30 minutes before use.
Protocol 3: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
Materials:
-
PRP or washed human platelets.
-
PPP (for calibration).
-
This compound stock solution (dissolved in DMSO, soluble up to 10 mM with gentle warming).
-
Platelet agonists (e.g., Collagen, U-46619, ADP, Thrombin).
-
Saline or appropriate buffer for dilutions.
-
Light Transmission Aggregometer with cuvettes and stir bars.
Procedure:
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From this stock, prepare serial dilutions in saline or an appropriate buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤ 0.5%) to avoid affecting platelet function. Based on the IC₅₀ values, a suggested concentration range to test would be from 0.01 µM to 100 µM.
-
Aggregometer Setup: Turn on the aggregometer and allow it to warm up to 37°C. Calibrate the instrument using PRP (or washed platelet suspension) to set 0% aggregation and PPP to set 100% aggregation.
-
Assay Performance: a. Pipette a standardized volume of PRP or washed platelets (e.g., 450 µL) into an aggregometer cuvette containing a magnetic stir bar. b. Place the cuvette in the heating block of the aggregometer and allow it to equilibrate to 37°C for a few minutes with stirring (e.g., 900-1200 rpm). c. Add a small volume (e.g., 50 µL) of the this compound dilution or vehicle (DMSO control) to the cuvette and incubate for a predetermined time (e.g., 2-10 minutes). d. Initiate platelet aggregation by adding a specific concentration of the chosen agonist. The final volume in the cuvette should be consistent across all samples. e. Record the change in light transmission for 5-10 minutes or until the aggregation response reaches a plateau.
Table 3: Suggested Final Concentrations of Platelet Agonists
| Agonist | Suggested Final Concentration Range |
| Collagen | 1 - 5 µg/mL |
| U 46619 | 0.1 - 1 µM |
| ADP | 2 - 20 µM |
| Thrombin | 0.05 - 0.5 U/mL |
Note: The optimal agonist concentration should be determined empirically to induce a submaximal aggregation response, which allows for the detection of both inhibitory and potentiating effects.
-
Data Analysis:
-
The primary endpoint is the maximum percentage of platelet aggregation.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
From the dose-response curve, calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the platelet aggregation response.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the sGC-cGMP signaling pathway in platelets and for screening potential antiplatelet agents. The protocols outlined in these application notes provide a robust framework for conducting in vitro platelet aggregation assays using this compound. By carefully controlling experimental variables and following standardized procedures, researchers can obtain reliable and reproducible data on the antiplatelet effects of this potent sGC stimulator.
Measuring cGMP Levels Following Treatment with the sGC Stimulator Bay 41-8543: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic guanosine (B1672433) monophosphate (cGMP) is a crucial second messenger involved in a multitude of physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission.[1] The primary signaling pathway for cGMP production involves the activation of soluble guanylate cyclase (sGC) by nitric oxide (NO).[2][3] Bay 41-8543 is a potent, NO-independent stimulator of sGC, making it a valuable tool for studying the therapeutic potential of enhancing the NO-sGC-cGMP signaling pathway, particularly in cardiovascular and cardiorenal diseases.[4][5][6] This document provides detailed application notes and protocols for measuring cGMP levels in response to Bay 41-8543 treatment.
Bay 41-8543 directly stimulates sGC, leading to a significant increase in cGMP synthesis.[4] It has been shown to stimulate recombinant sGC up to 92-fold and acts synergistically with NO.[6][7][8] This unique mode of action allows for the investigation of cGMP-mediated effects even in conditions of impaired NO bioavailability.[9]
Signaling Pathway
The canonical NO-sGC-cGMP signaling pathway is initiated by the production of NO by nitric oxide synthases (NOS). NO then diffuses to target cells and binds to the heme moiety of sGC, a heterodimeric enzyme.[1][2] This binding event triggers a conformational change in sGC, leading to its activation and the subsequent conversion of guanosine triphosphate (GTP) to cGMP.[2] cGMP then exerts its effects by activating downstream targets such as cGMP-dependent protein kinases (PKG), cGMP-gated ion channels, and cGMP-specific phosphodiesterases (PDEs), which are responsible for its degradation.[3] Bay 41-8543 circumvents the need for NO by directly binding to and stimulating sGC, thereby increasing cGMP production.[4][8]
Data Presentation: Quantitative Effects of Bay 41-8543 on cGMP Levels
The following tables summarize the quantitative effects of Bay 41-8543 on cGMP levels from various in vitro and in vivo studies.
Table 1: In Vitro cGMP Production in Response to Bay 41-8543
| Cell/Tissue Type | Bay 41-8543 Concentration | Fold Increase in cGMP (approx.) | Reference |
| Recombinant sGC | 0.0001 µM - 100 µM | Up to 92-fold | [6][8] |
| Endothelial Cells | 0.1 µM - 3 µM | ~20-fold (from 1.7 to 34.5 pmol/well) | [8] |
| Human Platelets | 0.01 µM - 3 µM | Concentration-dependent increase | [10] |
Table 2: In Vivo cGMP Levels Following Bay 41-8543 Administration
| Animal Model | Bay 41-8543 Dose & Route | Tissue/Fluid | cGMP Levels | Reference |
| Renin Transgenic Rats | 3 mg/kg p.o. (twice daily for 5 weeks) | Serum | 60.2 ± 4.2 pmol/ml (vs. 39.1 ± 7.9 pmol/ml in vehicle) | [11] |
| Renin Transgenic Rats | 3 mg/kg p.o. (twice daily for 5 weeks) | Myocardium | 15.9 ± 1.6 pmol/ml (vs. 11.3 ± 1.2 pmol/ml in vehicle) | [11] |
| Rats with Unilateral Ureteral Obstruction | 10 mg/kg daily | Plasma | 977 ± 113 fmol/well (significantly increased) | [12] |
| Lambs with Pulmonary Hypertension | Inhalation of microparticles | Transpulmonary | Marked increase in cGMP release | [13] |
Experimental Protocols
Measuring cGMP levels accurately requires careful sample handling to prevent its degradation by phosphodiesterases. The most common method for quantifying cGMP is the competitive enzyme-linked immunosorbent assay (ELISA).[14][15][16]
Experimental Workflow
Protocol 1: In Vitro cGMP Measurement in Cultured Cells
Materials:
-
Cell culture medium and supplements
-
Bay 41-8543 (prepare stock solution in DMSO)[7]
-
Optional: NO donor (e.g., Sodium Nitroprusside - SNP)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Cell Starvation (Optional): Prior to treatment, you may want to serum-starve the cells for a few hours to reduce basal signaling.
-
Treatment:
-
Prepare working solutions of Bay 41-8543 in serum-free medium at various concentrations.
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add the Bay 41-8543 containing medium to the cells. Include a vehicle control (medium with the same final concentration of DMSO).
-
To investigate synergistic effects, co-treat with an NO donor.[8]
-
Incubate for the desired time (e.g., 10-30 minutes) at 37°C.
-
-
Cell Lysis:
-
Sample Collection and Storage:
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at >600 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the cGMP. Samples can be stored at -20°C or -80°C if not assayed immediately.
-
-
cGMP Quantification:
-
Follow the instructions provided with your cGMP ELISA kit.[14][15][16] This typically involves:
-
Preparing a standard curve using the provided cGMP standards.
-
Adding samples and standards to the antibody-coated plate.
-
Adding a cGMP-HRP conjugate and incubating.
-
Washing the plate and adding a substrate solution.
-
Stopping the reaction and reading the absorbance on a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the cGMP concentration.
-
Determine the cGMP concentration in your samples from the standard curve.
-
Normalize the cGMP concentration to the protein concentration of the cell lysate (determined by a BCA or Bradford assay) or cell number.
-
Protocol 2: Ex Vivo/In Vivo cGMP Measurement in Tissues
Materials:
-
Bay 41-8543 formulated for in vivo administration
-
Anesthetic and surgical tools (for tissue collection)
-
Liquid nitrogen
-
Homogenizer
-
0.1 M Hydrochloric acid (HCl)
-
Centrifuge
-
cGMP ELISA kit
-
Protein assay kit
Procedure:
-
Animal Treatment: Administer Bay 41-8543 to the animals via the desired route (e.g., oral gavage, intravenous injection).[5][11] Include a vehicle-treated control group.
-
Tissue Collection:
-
Tissue Homogenization:
-
Weigh the frozen tissue.
-
Homogenize the tissue in a suitable volume of ice-cold 0.1 M HCl (e.g., 10 µL/mg of tissue).
-
-
Sample Processing:
-
Keep the homogenate on ice for 10-20 minutes.
-
Centrifuge at >600 x g for 10-15 minutes at 4°C.
-
Collect the supernatant.
-
-
cGMP Quantification:
-
Follow the cGMP ELISA kit protocol as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the cGMP concentration from the standard curve.
-
Normalize the cGMP amount to the initial weight of the tissue sample (e.g., pmol cGMP/mg tissue).
-
Concluding Remarks
The protocols outlined in this document provide a comprehensive framework for the accurate measurement of cGMP levels following treatment with the sGC stimulator Bay 41-8543. Adherence to proper sample collection and preparation techniques is paramount to ensure the integrity of the results. The use of a reliable cGMP ELISA kit is recommended for sensitive and specific quantification. These methods will enable researchers to effectively investigate the pharmacological effects of Bay 41-8543 and its potential as a therapeutic agent.
References
- 1. Physiological activation and deactivation of soluble guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Decoding signaling mechanisms: unraveling the targets of guanylate cyclase agonists in cardiovascular and digestive diseases [frontiersin.org]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BAY 41-8543 | Guanylyl Cyclases | Tocris Bioscience [tocris.com]
- 8. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Activation of Haem-Oxidized Soluble Guanylyl Cyclase with BAY 60-2770 in Human Platelets Lead to Overstimulation of the Cyclic GMP Signaling Pathway | PLOS One [journals.plos.org]
- 11. JCI Insight - Nitric oxide–sensitive guanylyl cyclase stimulation improves experimental heart failure with preserved ejection fraction [insight.jci.org]
- 12. ovid.com [ovid.com]
- 13. atsjournals.org [atsjournals.org]
- 14. cloud-clone.com [cloud-clone.com]
- 15. arborassays.com [arborassays.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. benchchem.com [benchchem.com]
- 18. bioscience.co.uk [bioscience.co.uk]
- 19. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bay-41-8543 in Spontaneously Hypertensive Rat (SHR) Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bay-41-8543 is a potent, orally active, and nitric oxide (NO)-independent stimulator of soluble guanylate cyclase (sGC).[1] sGC is a key enzyme in the NO signaling pathway, and its activation leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] Elevated cGMP levels in vascular smooth muscle cells result in vasodilation and a subsequent decrease in blood pressure.[2][3] In preclinical studies, this compound has demonstrated significant antihypertensive effects in various animal models, including the spontaneously hypertensive rat (SHR), a widely used model for essential hypertension.[4][5] These notes provide a comprehensive overview of the application of this compound in SHR models, including quantitative data on its efficacy and detailed experimental protocols.
Data Presentation
The following tables summarize the quantitative effects of this compound on mean arterial pressure (MAP) in conscious Spontaneously Hypertensive Rats (SHR) and anaesthetized normotensive rats.
Table 1: Effect of Oral Administration of this compound on Mean Arterial Pressure (MAP) in Conscious SHR
| Dose (mg/kg, p.o.) | Maximal Decrease in MAP (mmHg) | Onset of Action | Duration of Effect |
| 0.1 | 6 - 13 (5-10% decrease) | Threshold dose | Not specified |
| 0.3 | 12 - 24 (9-18% decrease) | Dose-dependent | Not specified |
| 1.0 | 20 - 26 (14-19% decrease) | Dose-dependent | Not specified |
| 3.0 | 24 - 36 (17-25% decrease) | Dose-dependent | Nearly 24 hours[4][5] |
| 10.0 | 21 - 66 (23-50% decrease) | Dose-dependent | Not specified |
Data compiled from studies in conscious SHR.[4]
Table 2: Effect of Intravenous and Oral Administration of this compound on Blood Pressure in Anaesthetized Normotensive Rats
| Route of Administration | Dose | Maximal Decrease in Blood Pressure (mmHg) |
| Intravenous (i.v.) | 0.003 mg/kg | 0 |
| 0.01 mg/kg | -16 | |
| 0.03 mg/kg | -35 | |
| 0.1 mg/kg | -72 | |
| 0.3 mg/kg | -83 | |
| Oral (p.o.) | 0.1 mg/kg | -15 |
| 0.3 mg/kg | -29 | |
| 1.0 mg/kg | -41 |
Data from studies in anaesthetized normotensive rats.[4] A dose-dependent increase in heart rate is often observed due to reflex tachycardia.[4] Importantly, no tachyphylaxis (loss of drug effect) was observed with multiple dosages in SHR.[4][5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in SHR models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Cardiovascular actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiovascular actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Bay-41-8543 in Renin Transgenic Rat (TGR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the use of Bay-41-8543, a potent, nitric oxide (NO)-independent stimulator of soluble guanylate cyclase (sGC), in preclinical studies involving renin transgenic rat (TGR) models of hypertension and heart failure.[1][2] this compound acts as a vasodilator and possesses antiplatelet effects, making it a valuable tool for cardiovascular research.[1][3] The TGR model, which overexpresses the renin gene, is a well-established model for studying the renin-angiotensin system's role in cardiovascular diseases.[4][5] This document outlines the mechanism of action, summarizes key quantitative data from relevant studies, provides detailed experimental protocols, and visualizes critical pathways and workflows.
Mechanism of Action
This compound directly stimulates sGC, increasing the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][3] This leads to vasodilation and inhibition of platelet aggregation.[2][3] Notably, its action is independent of nitric oxide (NO), which is the endogenous activator of sGC.[1][3] This makes this compound particularly effective in conditions where NO bioavailability is impaired, a common feature in many cardiovascular diseases.[2] Furthermore, this compound can act synergistically with NO to enhance sGC activity.[3][6]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in vascular smooth muscle cells.
Quantitative Data Summary
The following tables summarize the key findings from studies utilizing this compound in TGR models.
Table 1: Effects of this compound on Hemodynamics in TGR Models
| Parameter | TGR Model | Treatment Details | Outcome | Citation |
| Systolic Blood Pressure | TGR(mRen2)27 with L-NAME | 3 mg/kg p.o. twice daily for 5 weeks | Prevented increase in SBP (Control: 247±3 to 287±2 mmHg; this compound: 248±3 to 240±2 mmHg) | [7] |
| Mean Arterial Pressure | Double Transgenic Rats (dTGR) | 3 mg/kg/day p.o. for 3 weeks | Significantly reduced MAP (Vehicle: 197 ± 11 mmHg; this compound: 133 ± 4 mmHg) | [8][9] |
| Blood Pressure | TGR with L-NAME | 10 mg/kg/day in food | Prevented BP increase and decreased BP below control TGR values. | [10][11] |
| Blood Pressure | Anesthetized Normotensive Rats | 0.1-1 mg/kg p.o. | Dose-dependent decrease in blood pressure. | [7] |
| Blood Pressure | Anesthetized Normotensive Rats | 3-300 µg/kg i.v. | Dose-dependent decrease in blood pressure. | [7] |
Table 2: Effects of this compound on Cardiac Function and Survival in TGR Models
| Parameter | TGR Model | Treatment Details | Outcome | Citation |
| Survival Rate | dTGR | 3 mg/kg/day p.o. for 3 weeks | 100% survival at 7 weeks (vs. 24% in vehicle-treated group) | [8][9] |
| Survival Rate | TGR with L-NAME | 10 mg/kg/day in food | Abolished malignant hypertension-related mortality (100% survival) | [10][11] |
| Cardiac Function | dTGR | 3 mg/kg/day p.o. for 3 weeks | Increased ejection fraction and cardiac output; improved diastolic function. | [9] |
| Cardiac Remodeling | dTGR | 3 mg/kg/day p.o. for 3 weeks | Prevented cardiac fibrosis and inflammation. | [8][9] |
| Ventricular Tachycardia Induction | dTGR | 3 mg/kg/day p.o. for 3 weeks | Significantly reduced VT induction rate (11% vs. 46% in vehicle-treated group) | [9] |
| Survival Rate | TGR with aortocaval fistula (ACF) | 3 mg/kg/day in food for 30 weeks | Significantly improved survival rate compared to untreated animals. | [12][13] |
Table 3: Effects of this compound on Renal Function and Biomarkers in TGR Models
| Parameter | TGR Model | Treatment Details | Outcome | Citation |
| Plasma Creatinine | TGR(mRen2)27 with L-NAME | 3 mg/kg p.o. twice daily for 5 weeks | Significantly lower in the this compound group. | [7] |
| Plasma Urea | TGR(mRen2)27 with L-NAME | 3 mg/kg p.o. twice daily for 5 weeks | Significantly lower in the this compound group. | [7] |
| Plasma Aldosterone | TGR(mRen2)27 with L-NAME | 3 mg/kg p.o. twice daily for 5 weeks | Significantly lower in the this compound group. | [7] |
| Plasma Renin Activity | TGR(mRen2)27 with L-NAME | 3 mg/kg p.o. twice daily for 5 weeks | Significantly lower in the this compound group. | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
General Experimental Workflow
Caption: A generalized experimental workflow for in vivo studies.
Protocol 1: Long-Term Oral Administration of this compound in TGR Models
Objective: To assess the chronic effects of this compound on cardiovascular parameters in TGR.
Materials:
-
This compound.
-
Vehicle solution (e.g., 10% transcutol, 20% cremophor, 70% water).[8]
-
Oral gavage needles.
-
Animal balance.
Procedure:
-
Animal Acclimatization: House animals under controlled conditions of light and temperature for at least one week before the experiment.[7]
-
Randomization: At the appropriate age (e.g., 4 or 18 weeks), randomly assign rats to either the vehicle control group or the this compound treatment group.[7][9]
-
Dosage Preparation: Prepare a homogenous suspension of this compound in the vehicle solution at the desired concentration (e.g., for a 3 mg/kg dose).
-
Administration: Administer this compound or vehicle daily via oral gavage.[8][9] Alternatively, the compound can be mixed with the food for administration.[11][12]
-
Duration: Continue the treatment for the specified duration of the study (e.g., 3 to 5 weeks).[7][9]
-
Monitoring: Throughout the study, monitor animal health, body weight, and survival. Perform functional assessments as required (see subsequent protocols).
Protocol 2: Blood Pressure Measurement in Conscious TGR
Objective: To measure systolic and mean arterial blood pressure in conscious, freely moving TGR.
Materials:
-
Radiotelemetry system.
-
Surgical instruments for implantation.
-
Anesthesia (e.g., isoflurane).
-
Analgesics.
Procedure:
-
Transmitter Implantation: Anesthetize the rat and surgically implant the radiotelemetry transmitter's catheter into the abdominal aorta. Place the transmitter body in the abdominal cavity.
-
Recovery: Allow the animals to recover from surgery for at least one week before starting blood pressure recordings.
-
Data Acquisition: Record blood pressure continuously or at specified intervals throughout the study period.
-
Data Analysis: Analyze the recorded data to determine systolic blood pressure, diastolic blood pressure, mean arterial pressure, and heart rate.
Note: This is a general protocol. Specific surgical and data acquisition procedures will depend on the telemetry system used.
Protocol 3: Echocardiographic Assessment of Cardiac Function
Objective: To non-invasively assess cardiac structure and function.
Materials:
-
High-resolution echocardiography system with a small animal probe.
-
Anesthesia (e.g., light isoflurane) to minimize cardiodepressive effects.
-
Heating pad to maintain body temperature.
-
ECG electrodes.
Procedure:
-
Anesthesia: Lightly anesthetize the rat.
-
Positioning: Place the rat in a supine or left lateral position on a heating pad.
-
Image Acquisition: Acquire two-dimensional M-mode and Doppler images from the parasternal long-axis and short-axis views.
-
Measurements: Measure left ventricular internal dimensions, wall thickness, ejection fraction, fractional shortening, and cardiac output. Assess diastolic function by measuring mitral inflow patterns.
-
Data Analysis: Analyze the acquired images and measurements to evaluate changes in cardiac structure and function between treatment groups.
Protocol 4: Histological Analysis of Cardiac Tissue
Objective: To assess cardiac fibrosis and inflammation.
Materials:
-
4% paraformaldehyde or 10% neutral buffered formalin.
-
Paraffin embedding station.
-
Microtome.
-
Staining reagents (e.g., Masson's trichrome for fibrosis, Hematoxylin and Eosin for general morphology and inflammation).
-
Microscope with a camera.
-
Image analysis software.
Procedure:
-
Tissue Harvest: At the end of the study, euthanize the animals and excise the hearts.
-
Fixation: Perfuse the hearts with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Processing and Embedding: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin.
-
Sectioning: Cut thin sections (e.g., 5 µm) using a microtome.
-
Staining: Deparaffinize and rehydrate the sections, then perform the desired staining (e.g., Masson's trichrome).
-
Imaging and Analysis: Capture images of the stained sections using a microscope. Quantify the extent of fibrosis or inflammatory cell infiltration using image analysis software.
Conclusion
This compound is a valuable pharmacological tool for investigating the therapeutic potential of sGC stimulation in renin-dependent models of hypertension and heart failure. The data consistently demonstrate its efficacy in reducing blood pressure, improving cardiac function, and increasing survival in TGR models. The protocols provided herein offer a foundation for designing and executing robust preclinical studies to further explore the cardiovascular effects of this compound and other sGC modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Renin inhibition attenuates insulin resistance, oxidative stress, and pancreatic remodeling in the transgenic Ren2 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The renin-angiotensin system in transgenic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pulmonary and systemic vasodilator responses to the soluble guanylyl cyclase stimulator, BAY 41-8543, are modulated by nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiovascular actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The sGC stimulator BAY 41-8543 in a rat model of hypertension-induced heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The treatment with soluble guanylate cyclase stimulator BAY41-8543 prevents malignant hypertension and associated organ damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The treatment with soluble guanylate cyclase stimulator BAY41-8543 prevents malignant hypertension and associated organ damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Bay-41-8543: Application Notes and Protocols for Pulmonary Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay-41-8543 is a potent, nitric oxide (NO)-independent stimulator of soluble guanylate cyclase (sGC), an enzyme pivotal in the regulation of vascular tone and remodeling.[1][2] Dysfunction of the NO-sGC-cGMP signaling pathway is a key element in the pathogenesis of pulmonary hypertension (PH).[3] By directly stimulating sGC, this compound increases the production of cyclic guanosine (B1672433) monophosphate (cGMP), leading to vasodilation and exhibiting anti-proliferative and anti-remodeling effects on vascular smooth muscle cells.[4][5][6] These properties make this compound a valuable tool for preclinical research in pulmonary hypertension. Although it has shown efficacy in experimental models, its pharmacokinetic profile has limited its clinical development in favor of newer sGC stimulators like Riociguat.[5][7]
Mechanism of Action
This compound directly stimulates sGC, independent of nitric oxide, and also sensitizes the enzyme to endogenous NO.[2][6] This dual action enhances the production of cGMP, which in turn activates cGMP-dependent protein kinase (PKG). The subsequent signaling cascade leads to a decrease in intracellular calcium levels in vascular smooth muscle cells, resulting in vasodilation.[4] Furthermore, the activation of the cGMP pathway has been shown to inhibit vascular remodeling, a critical component of pulmonary hypertension pathology.[5][8]
Signaling pathway of this compound in vascular smooth muscle cells.
Data Presentation
In Vitro Efficacy
| Parameter | Species | Tissue/Cell Type | Value | Reference |
| sGC Stimulation | Recombinant | - | Up to 92-fold increase | [2][6] |
| IC50 (Collagen-induced platelet aggregation) | Human | Washed Platelets | 0.09 µM | [2][6] |
| IC50 (Collagen-induced platelet aggregation) | Human | Platelet-Rich Plasma | 5.7 µM | [6] |
| IC50 (U46619-induced platelet aggregation) | Human | Washed Platelets | 0.76 µM | [6] |
| IC50 (ADP-induced platelet aggregation) | Human | Platelet-Rich Plasma | 12 µM | [6] |
| Vasorelaxation (IC50) | - | Aortas, saphenous arteries, coronary arteries and veins | nM range | [2][6] |
In Vivo Efficacy in a Monocrotaline (B1676716) (MCT)-Induced Pulmonary Hypertension Rat Model
| Administration Route | Dosage | Effect on Right Ventricular Systolic Pressure (RVSP) | Effect on Vascular Remodeling | Systemic Blood Pressure Effect | Reference |
| Oral (PO) | 10 mg/kg/day | Significantly decreased | Largely reversed | Transient decrease | [3][5][9] |
| Intratracheal (IT) | 3 mg/kg/day | Significantly decreased | Largely reversed | Unaffected | [3][5][9] |
| Intratracheal (IT) | 1 mg/kg/day | Non-significant improvement | Largely reversed | Unaffected | [3][5][9] |
Experimental Protocols
In Vitro sGC Activity Assay
Objective: To determine the direct stimulatory effect of this compound on sGC activity.
Materials:
-
Purified recombinant sGC
-
This compound
-
GTP (substrate)
-
Assay buffer (e.g., containing triethanolamine-HCl, MgCl2, and a phosphodiesterase inhibitor like IBMX)
-
cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Prepare a reaction mixture containing the assay buffer, purified sGC, and varying concentrations of this compound (e.g., 0.0001 µM to 100 µM).[2][6]
-
Initiate the reaction by adding GTP.
-
Incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction (e.g., by adding EDTA or by heat inactivation).
-
Measure the amount of cGMP produced using a cGMP EIA kit according to the manufacturer's instructions.
-
To assess the synergistic effect with NO, a NO donor (e.g., SNP or DEA/NO) can be included in the reaction mixture.[6]
In Vivo Monocrotaline (MCT)-Induced Pulmonary Hypertension Model
Objective: To evaluate the therapeutic efficacy of this compound in a well-established rat model of pulmonary hypertension.
Animal Model:
-
Male Sprague-Dawley or Wistar rats.
Procedure:
-
Induction of PH: Administer a single subcutaneous injection of monocrotaline (60 mg/kg).[3][9]
-
Treatment Initiation: After the development of pulmonary hypertension (typically 4 weeks post-MCT injection), randomize the rats into treatment groups.[3][9]
-
Treatment Groups:
-
Treatment Duration: Treat the animals for a specified period (e.g., 2 weeks).[3][9]
-
Endpoint Measurements:
-
Hemodynamics: Measure right ventricular systolic pressure (RVSP) and systemic arterial pressure via catheterization.
-
Right Ventricular Hypertrophy: Assess the Fulton index (ratio of right ventricle weight to left ventricle plus septum weight).
-
Vascular Remodeling: Perform histological analysis of pulmonary arterioles to assess medial wall thickness and muscularization.
-
Workflow for evaluating this compound in an animal model of PH.
Conclusion
This compound serves as a critical research tool for investigating the therapeutic potential of sGC stimulation in pulmonary hypertension. The provided protocols for in vitro and in vivo studies offer a framework for assessing its pharmacological effects. The data clearly indicate its ability to modulate the NO-sGC-cGMP pathway, leading to beneficial hemodynamic and anti-remodeling outcomes in preclinical models. While newer compounds have superseded it for clinical development, this compound remains an important compound for laboratory-based research into the mechanisms of pulmonary hypertension and the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic intratracheal application of the soluble guanylyl cyclase stimulator BAY 41-8543 ameliorates experimental pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Chronic intratracheal application of the soluble guanylyl cyclase stimulator BAY 41-8543 ameliorates experimental pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pulmonary and systemic vasodilator responses to the soluble guanylyl cyclase stimulator, BAY 41-8543, are modulated by nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Renal Fibrosis with Bay-41-8543
Introduction
Renal fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is the common final pathological pathway of most chronic kidney diseases (CKD), leading to end-stage renal disease.[1][2] The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway is crucial for kidney health, regulating renal blood flow and glomerular function.[3] Impairment of this pathway is implicated in the pathogenesis of CKD.[4][5][6]
Bay-41-8543 is a potent, NO-independent stimulator of sGC.[7] It directly activates sGC, increasing the production of cGMP, which in turn mediates various cellular responses, including vasodilation and inhibition of fibrosis.[8] Unlike NO-dependent stimulators, this compound can activate sGC even under conditions of oxidative stress where NO bioavailability is low, making it a promising therapeutic agent for investigation in renal fibrosis.[5][6] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the anti-fibrotic effects of this compound in preclinical models of renal fibrosis.
Mechanism of Action: The sGC-cGMP Pathway
In a healthy state, nitric oxide (NO) binds to the heme group of sGC, activating the enzyme to convert guanosine triphosphate (GTP) to cGMP. However, in disease states associated with oxidative stress, sGC can become oxidized and heme-free (apo-sGC), rendering it unresponsive to NO.[5][6] this compound directly stimulates sGC, bypassing the need for NO, and restores the production of cGMP. This elevation in cGMP is believed to counteract the pro-fibrotic signaling pathways, such as the Transforming growth factor-β (TGF-β) pathway.[9][10]
The primary pro-fibrotic pathway in the kidney is driven by TGF-β. Upon ligand binding, TGF-β receptors activate downstream signaling molecules, primarily Smad proteins (Smad2/3), which then translocate to the nucleus to induce the transcription of ECM genes like collagen.[11][12][13] The cGMP pathway activated by this compound can interfere with this process.
Experimental Protocols
Animal Models of Renal Fibrosis
Two widely used rodent models to induce renal fibrosis are Unilateral Ureteral Obstruction (UUO) and 5/6 Nephrectomy (5/6 Nx).
The UUO model induces rapid and progressive tubulointerstitial fibrosis in the obstructed kidney.[1][14]
Materials:
-
C57BL/6 mice (male, 8-10 weeks)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Surgical instruments
-
4-0 or 5-0 silk suture
-
This compound and appropriate vehicle (e.g., 0.5% w/v hydroxypropyl methylcellulose)[10]
Procedure:
-
Anesthesia: Anesthetize the mouse using a recommended and approved protocol.
-
Surgical Prep: Shave the abdominal area and sterilize with betadine and alcohol.
-
Incision: Make a midline abdominal incision to expose the peritoneal cavity.
-
Ureter Ligation: Gently move the intestines to expose the left kidney and ureter.[15] For the UUO group, carefully isolate the left ureter and ligate it at two points (near the renal pelvis and closer to the bladder) using a silk suture.[15] For the sham group, mobilize the ureter without ligation.
-
Closure: Reposition the intestines and suture the abdominal wall and skin in layers.
-
Post-operative Care: Administer analgesics and sterile saline for hydration. Monitor the animals closely for recovery.[15]
-
Treatment: Begin daily administration of this compound or vehicle via oral gavage. A typical dose from a related sGC stimulator study might be in the range of 1-10 mg/kg/day.[9][16] Dose-response studies are recommended.
-
Endpoint: At a predetermined time point (e.g., 7, 14, or 21 days), euthanize the animals and collect kidneys, blood, and urine for analysis. The contralateral (unobstructed) kidney can serve as an internal control.[17]
This model mimics the progressive decline in renal function seen in human CKD.
Materials:
-
Sprague-Dawley rats (male, 180-200g)
-
Anesthetic and surgical supplies as in Protocol 1A
Procedure:
-
First Surgery (Uni-nephrectomy): Anesthetize the rat. Make a flank incision to expose the right kidney. Ligate the renal artery, vein, and ureter, and remove the entire right kidney. Suture the incision. Allow the animal to recover for 1-2 weeks.[10]
-
Second Surgery (Subtotal nephrectomy): Anesthetize the rat. Expose the remaining left kidney through a flank incision. Ligate two of the three branches of the left renal artery to induce infarction of approximately 2/3 of the kidney.[17] Alternatively, surgically resect the upper and lower poles of the kidney.
-
Post-operative Care & Treatment: Provide post-operative care as above. Begin treatment with this compound or vehicle. In a 13-week study, rats were treated with this compound at a dose of 1 mg/kg/day.[9][10]
-
Endpoint: This is a longer-term model, with endpoints typically ranging from 8 to 13 weeks post-surgery.[9][10] Collect samples for analysis.
Assessment of Renal Fibrosis
Histological staining is essential for visualizing and quantifying fibrosis. Masson's Trichrome and Picrosirius Red are standard methods to stain collagen.[18][19][20]
Materials:
-
Formalin-fixed, paraffin-embedded kidney sections (4-5 μm)
-
Masson's Trichrome stain kit or Picrosirius Red solution
-
Microscope with a digital camera
-
Image analysis software (e.g., ImageJ)
Procedure (Masson's Trichrome): [19][20]
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Staining: Follow the manufacturer's protocol. Typically involves:
-
Mordanting in Bouin's solution.
-
Staining nuclei with Weigert's iron hematoxylin.
-
Staining cytoplasm and muscle with Biebrich scarlet-acid fuchsin.
-
Staining collagen with aniline (B41778) blue.
-
-
Dehydration and Mounting: Dehydrate sections through graded ethanol, clear in xylene, and mount with a permanent mounting medium.
-
Analysis: Collagen fibers will stain blue.[21] Capture images and quantify the blue-stained fibrotic area as a percentage of the total cortical area using image analysis software.
Procedure (Picrosirius Red): [18][22]
-
Deparaffinization and Rehydration: As described above.
-
Staining: Incubate slides in Picrosirius Red solution for 60 minutes.
-
Washing and Dehydration: Briefly wash in acidified water, then dehydrate rapidly.
-
Mounting and Analysis: Clear and mount. Collagen fibers will stain red.[22] Quantification is performed similarly to Masson's Trichrome.
Quantify the expression of key pro-fibrotic genes.
Materials:
-
Kidney tissue stored in an RNA stabilization solution or snap-frozen.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers for target genes (e.g., Col1a1, Col3a1, Acta2 (α-SMA), Tgfb1) and a housekeeping gene (e.g., Gapdh, Actb).
Procedure:
-
RNA Extraction: Homogenize kidney tissue and extract total RNA according to the kit manufacturer's protocol. Assess RNA quality and quantity.
-
cDNA Synthesis: Reverse transcribe 1-2 μg of total RNA into cDNA.
-
qPCR: Set up the qPCR reaction with SYBR Green or a probe-based master mix, cDNA template, and specific primers.
-
Analysis: Run the reaction on a real-time PCR system. Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing treatment groups to the disease control (e.g., UUO + Vehicle).
Blood Urea Nitrogen (BUN) and Serum Creatinine (B1669602): [23]
-
Collect blood via cardiac puncture at the endpoint.
-
Separate serum by centrifugation.
-
Measure BUN and creatinine levels using commercially available colorimetric assay kits according to the manufacturer's instructions. These are key indicators of overall kidney function.
Kidney Hydroxyproline (B1673980) Content: [18][24]
-
Hydroxyproline is a major component of collagen, and its content reflects the total collagen amount in the tissue.
-
Hydrolyze a known weight of kidney tissue in strong acid (e.g., 6N HCl) at high temperature.
-
Use a colorimetric assay kit to measure the hydroxyproline concentration in the hydrolysate.
-
Express results as μg of hydroxyproline per mg of wet kidney tissue.
Data Presentation
Quantitative data should be organized for clear interpretation.
Table 1: Effect of this compound on Renal Fibrosis Markers in 5/6 Nephrectomy Rat Model (Based on data from a study combining this compound with a PDE9 inhibitor, showing the effect of the combination therapy)[9][10]
| Gene Analyzed by RNA Sequencing | Function | Fold Change (Combination Treatment vs. 5/6 Nx Control) |
| Col1a1 (Collagen, Type I, Alpha 1) | Major component of ECM | Down-regulated |
| Col3a1 (Collagen, Type III, Alpha 1) | Fibrillar collagen in fibrotic tissue | Down-regulated |
| Col14a1 (Collagen, Type XIV, Alpha 1) | Fibril-associated collagen | Down-regulated |
| Tgfb3 (Transforming Growth Factor Beta 3) | Profibrotic cytokine | Down-regulated |
| Adamts2 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 2) | Procollagen N-proteinase | Down-regulated |
| Itga11 (Integrin Subunit Alpha 11) | Collagen receptor, mediates fibrosis | Down-regulated |
| Lum (Lumican) | Proteoglycan involved in collagen fibril assembly | Down-regulated |
Note: The cited study found that this compound alone did not significantly improve function or morphology but attenuated interstitial fibrosis when combined with a PDE9 inhibitor. The combination therapy led to the down-regulation of these fibrosis-related genes.[9][10]
Table 2: Common Biomarkers for Assessing Renal Fibrosis
| Biomarker Category | Specific Marker | Sample Type | Relevance |
| Renal Function | Serum Creatinine | Serum | Standard indicator of glomerular filtration rate (GFR).[23] |
| Blood Urea Nitrogen (BUN) | Serum | Indicates renal clearance; elevated in kidney dysfunction.[23] | |
| Cystatin C | Serum/Urine | Alternative marker for GFR.[9] | |
| Matrix Deposition | Hydroxyproline | Kidney Tissue | Direct measure of total collagen content.[18] |
| Collagen I & III (mRNA/Protein) | Kidney Tissue | Key components of the fibrotic scar.[9] | |
| Cellular Activation | α-Smooth Muscle Actin (α-SMA) | Kidney Tissue | Marker for activated myofibroblasts, the primary ECM-producing cells.[18] |
| Signaling Molecules | Transforming Growth Factor-β (TGF-β) | Urine/Tissue | A central pro-fibrotic cytokine.[25][26] |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Urine/Serum | Inflammatory chemokine linked to fibrosis.[25][26][27] | |
| Emerging Markers | Uromodulin | Urine | Lower levels are associated with greater tubulointerstitial fibrosis.[28] |
| Matrix Metalloproteinase-2 (MMP-2) | Urine/Serum | Enzyme involved in matrix remodeling, correlated with fibrosis.[26] |
References
- 1. krcp-ksn.org [krcp-ksn.org]
- 2. Serum Biomarkers of Renal Fibrosis: A Systematic Review [ouci.dntb.gov.ua]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Renal effects of soluble guanylate cyclase stimulators and activators: a review of the preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel soluble guanylyl cyclase activators increase glomerular cGMP, induce vasodilation and improve blood flow in the murine kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel soluble guanylyl cyclase activators increase glomerular cGMP, induce vasodilation and improve blood flow in the murine kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. sGC stimulator (BAY 41-8543) combined with PDE9 inhibitor (BAY 73-6691) reduces renal fibrosis in 5/6 nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sGC stimulator (BAY 41‐8543) combined with PDE9 inhibitor (BAY 73‐6691) reduces renal fibrosis in 5/6 nephrectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TGF-β signaling in the kidney: profibrotic and protective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TGF-beta signal transduction in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Diverse Role of TGF-β in Kidney Disease [frontiersin.org]
- 14. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]
- 16. The treatment with soluble guanylate cyclase stimulator BAY41-8543 prevents malignant hypertension and associated organ damage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Of Mice and…Kidney Fibrosis: 6 Ways to Study Fibrosis in Mice - Renal Fellow Network [renalfellow.org]
- 18. UUO-induced renal fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 19. Special Stains for Collagen, Reticulin & Elastic Fibers [leicabiosystems.com]
- 20. researchgate.net [researchgate.net]
- 21. Histology at SIU [histology.siu.edu]
- 22. researchgate.net [researchgate.net]
- 23. chempartner.com [chempartner.com]
- 24. researchgate.net [researchgate.net]
- 25. Biomarkers for the detection of renal fibrosis and prediction of renal outcomes: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. ard.bmj.com [ard.bmj.com]
- 28. Yale Researchers Identify New Biomarker of Kidney Fibrosis | Yale School of Medicine [medicine.yale.edu]
Application Notes and Protocols for Cell Culture Studies with Bay-41-8543
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay-41-8543 is a potent and selective nitric oxide (NO)-independent stimulator of soluble guanylyl cyclase (sGC).[1][2][3][4] This compound activates sGC, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger involved in various physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission.[1][5] These application notes provide detailed protocols for utilizing this compound in cell culture studies to investigate its mechanism of action and downstream effects.
Mechanism of Action
This compound directly stimulates sGC, mimicking the vasodilatory and anti-platelet effects of nitric oxide (NO) but through an independent mechanism.[1][4] This activation of sGC leads to the conversion of guanosine triphosphate (GTP) to cGMP. The elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates downstream targets such as vasodilator-stimulated phosphoprotein (VASP), ultimately leading to the observed physiological effects.[1]
Below is a diagram illustrating the signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in various cell-based assays.
Table 1: Inhibition of Platelet Aggregation
| Agonist | Preparation | IC50 (μM) |
| Collagen | Washed Human Platelets | 0.09[1][4] |
| Collagen | Human Platelet-Rich Plasma | 5.7[1] |
| U 46619 (Thromboxane A2 mimic) | Washed Human Platelets | 0.76[1] |
| ADP | Human Platelet-Rich Plasma | 12[1] |
Table 2: Stimulation of sGC and cGMP Production
| Cell/Enzyme System | Concentration of this compound | Fold Stimulation of sGC Activity (vs. Basal) | Intracellular cGMP Levels (pmol/well) |
| Recombinant sGC | 0.0001 μM - 100 μM | Up to 92-fold[1][4] | - |
| Porcine Aortic Endothelial Cells | 3 μM | - | 29.6 ± 5.1[1] |
| Porcine Aortic Endothelial Cells | 30 μM | - | 65.0 ± 7.6[1] |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
This protocol is designed to assess the inhibitory effect of this compound on platelet aggregation induced by various agonists.
Materials:
-
This compound (stock solution in DMSO)
-
Washed human platelets or platelet-rich plasma (PRP)
-
Aggregation agonists (e.g., collagen, ADP, U 46619)
-
Aggregometer
-
37°C water bath
Workflow Diagram:
Procedure:
-
Preparation of Platelets: Prepare washed human platelets or platelet-rich plasma as per standard laboratory protocols. Adjust the final platelet count to approximately 3 x 10⁸ platelets/mL.[1]
-
Pre-incubation: In an aggregometer cuvette, pre-incubate the platelet suspension with various concentrations of this compound or vehicle (DMSO) for 10 minutes at 37°C.[1]
-
Induction of Aggregation: Add the desired agonist (e.g., collagen, ADP, U 46619) to induce platelet aggregation. The concentration of the agonist should be adjusted to achieve a maximal aggregation response in the control (vehicle-treated) sample.[1]
-
Measurement: Monitor the change in light transmission for 5 minutes using an aggregometer to measure the extent of platelet aggregation.[1]
-
Data Analysis: Express the effect of this compound as a percentage inhibition of the agonist-induced aggregation compared to the vehicle control. Calculate the IC50 value from the concentration-response curve.
Protocol 2: Measurement of Intracellular cGMP Levels in Endothelial Cells
This protocol describes how to measure the effect of this compound on intracellular cGMP levels in cultured endothelial cells.
Materials:
-
Primary porcine aortic endothelial cells (or other suitable endothelial cell line)
-
Cell culture medium (e.g., Medium 199 with supplements)
-
This compound (stock solution in DMSO)
-
SIN-1 (optional, as a positive control for NO-dependent cGMP stimulation)
-
Lysis buffer
-
cGMP immunoassay kit
Procedure:
-
Cell Culture: Culture primary porcine aortic endothelial cells in Medium 199 supplemented with 10% heat-inactivated fetal calf serum (FCS), 25 mM HEPES, and antibiotics. Maintain the cells at 37°C in a humidified 95% air-5% CO2 incubator.[1]
-
Cell Seeding: Seed the endothelial cells in 24-well plates and grow to confluence.[1]
-
Stimulation: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0.1 μM to 30 μM) or vehicle (DMSO). Incubate for the desired time period (e.g., 10 minutes).[1]
-
Cell Lysis: After incubation, remove the medium and lyse the cells according to the instructions provided with the cGMP immunoassay kit.
-
cGMP Measurement: Determine the intracellular cGMP concentration in the cell lysates using a commercially available cGMP radioimmunoassay or enzyme immunoassay kit.[1]
-
Data Analysis: Express the results as pmol of cGMP per well or normalize to the protein concentration of the cell lysate.
Protocol 3: Analysis of VASP Phosphorylation in Platelets
This protocol is used to assess the phosphorylation of VASP, a downstream target of the cGMP/PKG pathway, in response to this compound.
Materials:
-
Washed human platelets
-
This compound (stock solution in DMSO)
-
Sodium nitroprusside (SNP) (optional, as a positive control)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment and reagents
-
Primary antibodies: anti-VASP and anti-phospho-VASP (Ser239)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Platelet Stimulation: Incubate washed platelet suspensions (2 x 10⁸ cells/mL) with various concentrations of this compound, SNP, or a combination of both for 3 minutes at 37°C.[1]
-
Cell Lysis: Stop the reaction by adding an equal volume of boiling lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST). d. Incubate the membrane with primary antibodies against total VASP and phosphorylated VASP (Ser239). e. Wash the membrane and incubate with an HRP-conjugated secondary antibody. f. Detect the protein bands using a chemiluminescent substrate and an imaging system.[1]
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of VASP phosphorylation as the ratio of the phosphorylated VASP signal to the total VASP signal.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no response to this compound | Inactive compound | Check the storage and handling of the this compound stock solution. Prepare a fresh solution. |
| Cell type not responsive | Ensure the chosen cell line expresses soluble guanylyl cyclase. | |
| Incorrect concentration range | Perform a dose-response experiment over a wider concentration range (e.g., 1 nM to 100 μM). | |
| High background in cGMP assay | Non-specific binding | Follow the immunoassay kit instructions carefully, especially the washing steps. |
| Cell lysis issues | Ensure complete cell lysis to release all intracellular cGMP. | |
| Variability in platelet aggregation results | Platelet activation during preparation | Handle platelets gently and use appropriate anticoagulants. |
| Variation in agonist potency | Prepare fresh agonist solutions for each experiment. |
Conclusion
This compound is a valuable pharmacological tool for studying the sGC-cGMP signaling pathway in a variety of cell culture systems. The protocols provided here offer a starting point for investigating the cellular and molecular effects of this potent sGC stimulator. Careful experimental design and adherence to these protocols will enable researchers to generate reliable and reproducible data.
References
- 1. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Oral Administration of Bay-41-8543 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay-41-8543 is a potent, orally active, and nitric oxide (NO)-independent stimulator of soluble guanylate cyclase (sGC).[1] As a key enzyme in the NO signaling pathway, sGC activation leads to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that mediates various physiological processes, including vasodilation and inhibition of platelet aggregation.[2][3] this compound has demonstrated significant cardiovascular effects in preclinical animal models, making it a valuable tool for research in hypertension, thrombosis, and other cardiovascular diseases.[4][5] These application notes provide a comprehensive overview of the oral administration of this compound in animal models, including detailed protocols, quantitative data, and a summary of its mechanism of action.
Mechanism of Action
This compound directly stimulates sGC, leading to an increase in cGMP production.[2][6] This action is independent of nitric oxide but also sensitizes the enzyme to endogenous NO, resulting in a synergistic effect.[2][6][7] The elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates downstream targets, leading to a reduction in intracellular calcium levels and ultimately causing smooth muscle relaxation and vasodilation.[7] In platelets, the cGMP/PKG pathway inhibits aggregation.[7]
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies involving the oral administration of this compound.
Table 1: Hemodynamic Effects of Oral this compound in Anesthetized Normotensive Rats [4][5]
| Oral Dose (mg/kg) | Maximal Decrease in Mean Arterial Blood Pressure (mmHg) |
| 0.1 | -15 |
| 0.3 | -29 |
| 1.0 | -41 |
Table 2: Antihypertensive Effects of Oral this compound in Conscious Spontaneously Hypertensive Rats (SHR) [4][5]
| Oral Dose (mg/kg) | Notes |
| 0.1 | Threshold dose for blood pressure lowering. |
| 3.0 | Antihypertensive effect lasted for nearly 24 hours. |
Table 3: Antiplatelet Effects of Oral this compound in Rats [4]
| Oral Dose (mg/kg) | Effect on Rat Tail Bleeding Time (seconds) |
| 0 (Control) | 98 ± 3 |
| 0.1 | 111 ± 8.0 |
| 0.3 | 169 ± 5.0 |
| 1.0 | 184 ± 4.0 |
Table 4: Long-Term Oral Administration of this compound in Hypertensive Rat Models
| Animal Model | Oral Dose Regimen | Outcome |
| Renin transgenic rats (TGR(mRen2)27) with L-NAME treatment | 3 mg/kg, twice daily for 5 weeks | Completely prevented the increase in systolic blood pressure and dramatically increased survival.[1][4] |
| Ren-2 transgenic (TGR) rats | 3 mg/kg/day for 30 weeks | Investigated for mitigation of heart failure progression.[8] |
| Monocrotaline-induced pulmonary hypertension | 10 mg/kg daily for 2 weeks | Partially reversed pulmonary hypertension and improved heart function.[9] |
Experimental Protocols
Protocol 1: Evaluation of Acute Hemodynamic Effects of Oral this compound in Anesthetized Rats
This protocol is designed to assess the short-term effects of orally administered this compound on blood pressure and heart rate in anesthetized rats.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% tylose solution)
-
Male Sprague-Dawley or Wistar rats (325-450 g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Catheters for arterial and venous cannulation
-
Pressure transducer and recording system
-
Oral gavage needles
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with an appropriate anesthetic.
-
Cannulate the carotid artery for blood pressure measurement and the jugular vein for intravenous access if needed for comparative studies.
-
Connect the arterial catheter to a pressure transducer to record mean arterial blood pressure (MAP) and heart rate (HR).
-
Allow the animal to stabilize for a period of at least 30 minutes before drug administration.
-
-
Drug Preparation and Administration:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 0.1, 0.3, 1.0 mg/kg).
-
Administer the prepared dose of this compound or vehicle (control group) via oral gavage.
-
-
Data Collection and Analysis:
-
Continuously monitor and record MAP and HR for a predefined period (e.g., 120 minutes) after administration.[1]
-
Calculate the change in MAP and HR from the baseline values at various time points.
-
Plot the dose-response curves for the maximal change in MAP and HR.
-
Protocol 2: Evaluation of Long-Term Antihypertensive Effects of Oral this compound in Conscious Spontaneously Hypertensive Rats (SHR)
This protocol is designed to assess the chronic effects of orally administered this compound on blood pressure in a conscious, hypertensive animal model.
Materials:
-
This compound
-
Vehicle for oral administration
-
Conscious, spontaneously hypertensive rats (SHR)
-
Telemetry system for blood pressure monitoring (or tail-cuff method)
-
Oral gavage needles
Procedure:
-
Animal Preparation and Baseline Measurement:
-
Implant telemetry transmitters for continuous blood pressure monitoring according to the manufacturer's instructions. Allow for a recovery period.
-
Alternatively, acclimatize the rats to the tail-cuff measurement procedure.
-
Record baseline systolic blood pressure (SBP) and heart rate (HR) for several days before the start of treatment.
-
-
Drug Preparation and Administration:
-
Prepare a suspension of this compound in the vehicle.
-
Administer the desired oral dose of this compound (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) or vehicle once daily for the duration of the study.
-
-
Data Collection and Analysis:
-
Measure SBP and HR at regular intervals (e.g., daily) throughout the treatment period.
-
Analyze the changes in SBP and HR over time compared to the baseline and the vehicle-treated control group.
-
For long-term studies, monitor for the development of tachyphylaxis (loss of drug effect over time).[4][5]
-
Disclaimer
These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines. All animal experiments should be conducted in accordance with approved animal care and use protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Cardiovascular actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiovascular actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Soluble Guanylate Cyclase Stimulator, BAY41-8543: A Promising Approach for the Treatment of Chronic Heart Failure Caused by Pressure and Volume Overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Intravenous Administration of Bay-41-8543
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intravenous (IV) administration of Bay-41-8543, a potent, nitric oxide (NO)-independent stimulator of soluble guanylyl cyclase (sGC). The information is intended to guide researchers in preclinical in vivo studies.
Scientific Background
This compound is a small molecule that directly stimulates sGC, a key enzyme in the NO signaling pathway.[1][2] This stimulation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that mediates a variety of physiological responses, including smooth muscle relaxation, vasodilation, and inhibition of platelet aggregation.[1][2][3] The NO-independent mechanism of action makes this compound a valuable tool for studying the therapeutic potential of sGC stimulation in cardiovascular diseases, particularly in conditions where endogenous NO bioavailability is compromised.[4]
Mechanism of Action: Signaling Pathway
The signaling cascade initiated by this compound is depicted below. By directly activating sGC, this compound bypasses the need for nitric oxide, leading to the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels then activate Protein Kinase G (PKG), which in turn phosphorylates downstream targets such as Vasodilator-Stimulated Phosphoprotein (VASP), ultimately resulting in vasodilation and antiplatelet effects.[1][2]
Quantitative Data Summary
The following tables summarize the reported intravenous dosages and key pharmacological effects of this compound from preclinical studies.
Table 1: Intravenous Dosage in Preclinical Models
| Animal Model | Dosage Range (µg/kg) | Study Context | Reference |
| Anesthetized Rats | 3 - 300 | Hemodynamic studies | |
| Anesthetized Dogs | 3 - 100 | Hemodynamic studies | |
| Anesthetized Rats | 10 - 100 | Pulmonary and systemic vasodilation studies | [5] |
Table 2: In Vivo Pharmacological Effects (Intravenous Administration)
| Effect | Animal Model | Dosage (µg/kg) | Outcome | Reference |
| Blood Pressure | Anesthetized Rats | 3 - 300 | Dose-dependent decrease | [5] |
| Blood Pressure | Anesthetized Dogs | 3 - 100 | Dose-dependent decrease | |
| Cardiac Output | Anesthetized Rats | 10 - 100 | Increase | [5] |
| Coronary Blood Flow | Anesthetized Dogs | 3 - 100 | Increase | |
| Heart Rate | Anesthetized Dogs | 3 - 100 | Increase | |
| Pulmonary Arterial Pressure | Anesthetized Rats | 10 - 100 | Small decrease at baseline; larger decrease with induced pulmonary hypertension |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be stored for later dilution to the final dosing concentration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heating block (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a stock solution concentration of 10 mM.[6] For a 10 mM stock solution, add 237.85 µL of DMSO per 1 mg of this compound (MW: 420.44 g/mol ).
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If necessary, gently warm the solution to 37°C to aid dissolution.[6]
-
Store the stock solution in amber vials at -20°C for long-term storage.
Protocol 2: Preparation of this compound for Intravenous Injection
This protocol details the dilution of the stock solution to the final concentration for intravenous administration in small animals. It is crucial to use a vehicle that ensures the solubility and biocompatibility of the compound.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
PEG 300 (Polyethylene glycol 300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile tubes for dilution
Procedure:
-
Vehicle Preparation: Prepare the injection vehicle by mixing the components in the following ratio (v/v):
-
10% DMSO
-
40% PEG 300
-
5% Tween 80
-
45% Sterile Saline or PBS
-
-
Dilution of Stock Solution: a. Calculate the required volume of the this compound stock solution needed for the desired final concentration and total injection volume. b. In a sterile tube, first mix the required volume of the this compound stock solution with the PEG 300. c. Add the Tween 80 and vortex gently. d. Finally, add the sterile saline or PBS to the mixture to reach the final volume and concentration. e. Vortex the final solution gently to ensure homogeneity.
-
Final Concentration and Dosing: a. The final concentration of the dosing solution should be calculated based on the desired dose (in mg/kg) and the average weight of the animals, with a typical injection volume of 1-5 mL/kg. b. For example, to administer a dose of 100 µg/kg (0.1 mg/kg) in an injection volume of 2 mL/kg, the final concentration of the solution should be 0.05 mg/mL.
-
Administration: Administer the prepared solution intravenously as a bolus injection or via infusion, according to the experimental design.
Note: Always prepare a vehicle-only control group for in vivo experiments, using the same vehicle composition without the active compound.
Experimental Workflow for In Vivo Study
The following diagram illustrates a typical workflow for an in vivo study involving the intravenous administration of this compound.
Safety Precautions
-
This compound is for research use only and not for human or veterinary use.[3]
-
Handle the compound and its solutions in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Follow all institutional guidelines for the handling and disposal of chemicals and for animal welfare.
By following these application notes and protocols, researchers can effectively prepare and administer this compound for intravenous in vivo studies, facilitating further investigation into its therapeutic potential.
References
- 1. Cardiovascular actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The treatment with soluble guanylate cyclase stimulator BAY41-8543 prevents malignant hypertension and associated organ damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20230087609A1 - USE OF A SOLUBLE GUANYLATE CYCLASE (sGC) STIMULATOR OR OF A COMBINATION OF A sGC STIMULATOR AND AN sGC ACTIVATOR FOR CONDITIONS WHEREIN THE HEME GROUP OF sGC IS OXIDIZED OR WHEREIN sGC IS DEFICIENT IN HEME - Google Patents [patents.google.com]
- 4. Pulmonary and systemic vasodilator responses to the soluble guanylyl cyclase stimulator, BAY 41-8543, are modulated by nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Bay-41-8543
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of Bay-41-8543. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.
Solubility Data
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes the solubility of this compound in various common laboratory solvents.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 4.2 | 10[1] | Gentle warming is recommended to achieve full dissolution.[1] |
| Dimethylformamide (DMF) | 3[2] | ~7.1 | - |
| DMF:PBS (pH 7.2) (1:1) | 0.5[2] | ~1.2 | - |
| Ethanol | 1[3] | ~2.38 | Ultrasonic treatment and warming to 70°C may be necessary.[3] |
Molecular Weight of this compound: 420.44 g/mol [1]
Stability and Storage
To maintain the integrity and activity of this compound, it is imperative to adhere to the recommended storage conditions.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | ≥ 4 years[2] | |
| 4°C | 2 years[3] | ||
| In Solvent | -80°C | 6 months[3] | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month[3] |
Experimental Protocols & Workflows
Preparation of Stock Solutions
A well-defined protocol for preparing stock solutions is fundamental for experimental success. The following is a recommended procedure for dissolving this compound.
In Vitro Experimental Workflow
For cell-based assays, the stock solution must be further diluted to the desired working concentration in the appropriate cell culture medium.
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during the handling and use of this compound.
Q1: My this compound powder is not dissolving completely in DMSO.
A1: Ensure you are not exceeding the maximum solubility of 10 mM (4.2 mg/mL).[1] Gentle warming of the solution can aid in dissolution.[1] If precipitation is still observed, consider preparing a more dilute stock solution.
Q2: I observe precipitation of the compound in my cell culture medium after adding the DMSO stock solution.
A2: This is likely due to the low solubility of this compound in aqueous solutions. To mitigate this, ensure the final concentration of DMSO in your cell culture medium is kept to a minimum (typically ≤0.1%). It is also recommended to add the DMSO stock solution to the medium while vortexing to ensure rapid and even dispersion.
Q3: Can I prepare an aqueous stock solution of this compound?
A3: Direct preparation of a concentrated aqueous stock solution is not recommended due to the compound's poor water solubility. For experiments requiring an aqueous vehicle, a co-solvent system such as DMF:PBS (1:1) can be used, which allows for a solubility of up to 0.5 mg/mL.[2]
Q4: How many times can I freeze and thaw my stock solution?
A4: To maintain the stability and activity of this compound, it is strongly advised to aliquot your stock solution after preparation and avoid repeated freeze-thaw cycles. For short-term use, a solution stored at -20°C should be used within one month, while a solution stored at -80°C can be kept for up to six months.[3]
Q5: What is the mechanism of action of this compound?
A5: this compound is a stimulator of soluble guanylyl cyclase (sGC), the primary cellular receptor for nitric oxide (NO).[2] It enhances the activity of sGC, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels.[2] This signaling pathway is depicted in the diagram below.
References
How to dissolve Bay-41-8543 for experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper dissolution and handling of Bay-41-8543 for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO up to 10 mM with gentle warming. For cell-based assays, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced artifacts.
Q2: How should I prepare this compound solutions for in vivo studies?
A2: The preparation of this compound for in vivo administration requires specific solvent systems to ensure solubility and biocompatibility. Several formulations have been reported in the literature. For intravenous administration in rats, a solution of Transcutol-Cremophor EL-0.9% NaCl (10:10:80) has been used.[1] For oral administration, the compound can be formulated as a suspension.
Q3: What is the recommended storage condition for this compound stock solutions?
A3: Stock solutions of this compound should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2] A stock solution in DMSO can be stored at -20°C for up to 1 month or at -80°C for up to 6 months.[2]
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
A4: this compound has limited solubility in aqueous buffers. Direct dissolution in PBS is not recommended for achieving high concentrations. A stock solution in an organic solvent like DMSO should be prepared first and then diluted into the aqueous buffer to the final desired concentration. A 1:1 solution of DMF:PBS (pH 7.2) can be used to dissolve this compound up to 0.5 mg/ml.[3]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation observed after diluting DMSO stock in aqueous buffer. | The concentration of this compound in the final aqueous solution is above its solubility limit. | - Increase the proportion of the organic solvent in the final solution if the experimental design allows. - Decrease the final concentration of this compound. - Consider using a different solvent system, such as one containing a surfactant like Cremophor EL. |
| Inconsistent experimental results. | Degradation of this compound due to improper storage or multiple freeze-thaw cycles. | - Prepare fresh stock solutions regularly. - Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. - Store stock solutions at the recommended temperature (-20°C or -80°C).[2] |
| Low potency or lack of effect in the experiment. | - Incorrect concentration of the compound. - Inactivation of the compound. | - Verify the calculations for dilutions and stock solution preparation. - Ensure the compound has been stored correctly and has not expired. - For in vitro sGC activity assays, ensure the presence of a reducing agent like DTT in the buffer, as the activity of sGC can be sensitive to oxidation. |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Experiments
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 420.44 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the required amount of this compound powder. For 1 ml of a 10 mM stock solution, weigh 4.2044 mg.
-
Add the appropriate volume of DMSO to the powder.
-
Gently warm the solution (e.g., in a 37°C water bath) and vortex until the compound is completely dissolved.
-
Aliquot the stock solution into single-use sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.[2]
Preparation of this compound Formulation for In Vivo Intravenous Administration
Objective: To prepare a formulation of this compound suitable for intravenous injection in animal models.
Materials:
-
This compound powder
-
Transcutol (Diethylene glycol monoethyl ether)
-
Cremophor EL
-
0.9% NaCl solution (sterile saline)
Procedure:
-
Prepare a stock solution of this compound in Transcutol.
-
In a separate tube, mix Transcutol and Cremophor EL in a 1:1 ratio.
-
Add the this compound stock solution to the Transcutol/Cremophor EL mixture.
-
Slowly add the 0.9% NaCl solution to the mixture while vortexing to achieve the final desired concentration and a solvent ratio of 10:10:80 (Transcutol:Cremophor EL:0.9% NaCl).[1]
-
Ensure the final solution is clear and free of precipitation before administration.
Signaling Pathway and Experimental Workflow
This compound is a stimulator of soluble guanylyl cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. It acts independently of NO but synergistically with it to increase the production of cyclic guanosine (B1672433) monophosphate (cGMP).[4][5]
Caption: Signaling pathway of this compound as a stimulator of soluble guanylyl cyclase (sGC).
Caption: General experimental workflow for using this compound.
References
- 1. Pulmonary and systemic vasodilator responses to the soluble guanylyl cyclase stimulator, BAY 41-8543, are modulated by nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Bay-41-8543 storage conditions and shelf life
Technical Support Center: Bay-41-8543
This guide provides detailed information on the proper storage, shelf life, and handling of this compound to ensure its stability and efficacy in research applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I store the solid (powder) form of this compound?
A1: For maximum stability, the solid form of this compound should be stored at -20°C.[1][2][3][4] Some suppliers suggest that storage at 2-8°C is also possible for shorter periods. Always refer to the Certificate of Analysis provided with your specific batch for the most accurate storage recommendations.
Q2: What is the expected shelf life of solid this compound?
A2: When stored correctly at -20°C, this compound is stable for an extended period. The shelf life is reported to be at least three to four years.[2][5] One supplier indicates a shelf life of 12 months from the date of receipt.[6] Another suggests a shelf life of two years if stored at 4°C.[5]
Q3: I need to prepare a stock solution. What are the best practices for storage?
A3: Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. For long-term storage, solutions can be kept at -80°C for up to six months.[5] For shorter-term storage, -20°C is acceptable for up to one month.[5] It is generally recommended to use freshly prepared solutions and avoid long-term storage whenever possible.[4]
Q4: My vial of this compound was left at room temperature for a day. Is it still usable?
A4: this compound is typically shipped at ambient room temperature, indicating it is stable for short periods without refrigeration.[2][5] If the exposure was brief (e.g., 24-48 hours) and the compound does not show any visual signs of degradation (see Q6), it is likely still viable. However, for optimal results, it should be returned to the recommended -20°C storage condition as soon as possible.
Q5: The compound won't dissolve easily. What should I do?
A5: this compound is soluble in DMSO and DMF.[1][2][5] Gentle warming or sonication can aid dissolution.[1][5] For example, it is soluble up to 10 mM in DMSO with gentle warming.[1] Be cautious not to overheat the solution, as this could lead to degradation.
Q6: How can I tell if my this compound has degraded?
A6: Visual inspection is the first step. Look for changes in the powder's color (it should be a white to off-white crystalline solid) or texture.[4][5] If you observe significant discoloration or clumping, the compound may be compromised. For experimental validation, using a new, properly stored vial as a positive control in a sensitive assay is the most reliable method to confirm biological activity.
Data Presentation: Storage Conditions & Shelf Life
The following table summarizes the recommended storage conditions for this compound in both solid and solvent forms.
| Form | Storage Temperature | Shelf Life | Source(s) |
| Solid (Powder) | -20°C | ≥ 4 years | [2] |
| -20°C | 3 years | [5] | |
| 4°C | 2 years | [5] | |
| -20°C | 12 months from receipt | [6] | |
| 2-8°C | Not specified | ||
| In Solvent | -80°C | 6 months | [5] |
| -20°C | 1 month | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is based on the reported solubility of this compound.[1]
Materials:
-
This compound powder (Molecular Weight: 420.44 g/mol )[1][5]
-
Anhydrous/molecular grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heating block (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.20 mg of the compound.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 1 mL * 420.44 g/mol * 1000 mg/g = 4.20 mg
-
-
Solvent Addition: Add the calculated volume of DMSO to the tube containing the powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly. If the compound does not fully dissolve, gentle warming (e.g., in a 37°C water bath) can be applied for a few minutes.[1] Mix intermittently until the solution is clear.
-
Aliquoting and Storage: Once fully dissolved, dispense the stock solution into single-use aliquots in sterile tubes. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]
Mandatory Visualizations
The following diagrams illustrate key relationships and workflows for handling this compound.
Caption: Logical flow from storage conditions to experimental outcomes.
Caption: Recommended experimental workflow for handling this compound.
References
Potential off-target effects of Bay-41-8543
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Bay-41-8543. It is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and specific, nitric oxide (NO)-independent stimulator of soluble guanylyl cyclase (sGC).[1][2][3][4][5] It activates sGC, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn mediates various physiological effects, including vasodilation and inhibition of platelet aggregation.[1][3][4][5]
Q2: What is the known selectivity profile of this compound?
This compound is described as a highly specific stimulator of sGC.[1] One of the key aspects of its selectivity is that it does not inhibit phosphodiesterases (PDEs), enzymes that degrade cGMP. This distinguishes it from some earlier sGC stimulators like YC-1, which exhibited off-target PDE inhibition.
Q3: Has this compound been screened against a panel of other receptors or kinases?
Publicly available literature does not contain detailed results from broad off-target screening panels (e.g., CEREP panel) or comprehensive kinase assays for this compound. The available information primarily focuses on its high potency and specificity for sGC.
Q4: Could the on-target effects of this compound in non-target tissues be considered "off-target" effects in my experiment?
Yes, this is a critical consideration. While this compound has a specific molecular target (sGC), sGC is expressed in various tissues throughout the body. Therefore, systemic administration of this compound will activate the sGC pathway in all tissues where it is present, which may lead to unintended physiological effects in the context of a specific experiment. For example, if you are studying the effects of this compound on cardiac function, the potent vasodilation it induces in systemic blood vessels could indirectly affect your cardiac measurements.
Troubleshooting Guide: Investigating Potential Off-Target Effects
If you suspect that this compound is causing an unexpected effect in your experimental model, the following steps can help you troubleshoot whether this is a true off-target effect or an extension of its known on-target pharmacology.
Issue 1: An unexpected phenotypic observation in your cell-based or animal model.
-
Experimental Step:
-
Confirm sGC pathway activation: Measure cGMP levels in your tissue or cells of interest after treatment with this compound. A significant increase in cGMP would suggest the effect is likely mediated by sGC stimulation.
-
Use an sGC inhibitor: Co-administer this compound with a known sGC inhibitor, such as ODQ. If the unexpected phenotype is blocked or reversed by the sGC inhibitor, it is highly probable that the effect is on-target.
-
Dose-response analysis: Perform a dose-response curve for the unexpected effect and compare it to the dose-response for a known on-target effect (e.g., vasodilation). If the potencies are similar, it is more likely to be an on-target effect.
-
Issue 2: Concern about potential off-target kinase inhibition.
-
Experimental Step:
-
Kinase activity profiling: If you have access to a commercial kinase screening service, you can directly test this compound against a panel of kinases.
-
Phospho-protein analysis: Use techniques like Western blotting or mass spectrometry-based phosphoproteomics to assess the phosphorylation status of key signaling proteins that are downstream of common off-target kinases. Compare the phosphoproteomic profile of your system treated with this compound to a vehicle control.
-
Quantitative Data Summary
The following table summarizes the known quantitative data related to the on-target activity of this compound. No quantitative data for off-target activities are currently available in the public domain.
| Parameter | Species/System | Value | Reference |
| sGC Stimulation | Recombinant enzyme | Up to 92-fold increase | [1] |
| IC50 for Collagen-Induced Platelet Aggregation | Washed human platelets | 0.09 µM | [1][5] |
| Vasorelaxation of Aortas, Saphenous Arteries, Coronary Arteries and Veins | In vitro | IC50 in the nM range | [1] |
| Reduction of Coronary Perfusion Pressure | Rat heart Langendorff preparation | Effective from 10⁻⁹ to 10⁻⁶ g/mL | [1][5] |
Signaling Pathways and Experimental Workflows
On-Target Signaling Pathway of this compound
Caption: On-target signaling pathway of this compound.
Experimental Workflow for Investigating Unexpected Effects
Caption: Workflow to determine if an unexpected effect is on- or off-target.
References
- 1. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. BAY 41-8543 | Guanylyl Cyclase Activators: R&D Systems [rndsystems.com]
- 5. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bay-41-8543 Concentration for In Vitro Studies
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Bay-41-8543?
This compound is a nitric oxide (NO)-independent stimulator of soluble guanylate cyclase (sGC).[1] It binds to sGC, stabilizing the enzyme in an active conformation, which leads to increased conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Importantly, this compound acts synergistically with NO, sensitizing sGC to its endogenous activator.[2]
Q2: What is the recommended starting concentration range for in vitro experiments?
The optimal concentration of this compound is highly dependent on the cell type and the specific biological endpoint being measured. Based on published data, a starting concentration range of 0.1 nM to 10 µM is recommended for most cell-based assays. For enzymatic assays with purified sGC, concentrations can range from 0.0001 µM to 100 µM.[2]
Q3: How should I prepare and store stock solutions of this compound?
This compound is soluble in DMSO at concentrations up to 10 mM with gentle warming.[3] For long-term storage, it is recommended to store the solid compound at -20°C. Once dissolved in DMSO, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q4: Can this compound be used in combination with NO donors?
Yes, this compound exhibits a synergistic effect with NO donors in stimulating sGC activity and increasing intracellular cGMP levels.[2] When designing combination experiments, it is advisable to perform dose-response curves for both agents to determine optimal concentrations.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro studies with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no biological response | 1. Suboptimal concentration: The concentration of this compound may be too low for the specific cell type or assay. 2. Oxidized sGC: this compound is a heme-dependent sGC stimulator and is less effective on oxidized or heme-free sGC. High levels of oxidative stress in the cell culture can lead to sGC oxidation. 3. Cell line suitability: The cell line may have low expression levels of sGC. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 100 µM). 2. Minimize oxidative stress in your cell culture by using fresh media and appropriate cell densities. Consider including an antioxidant in your culture medium. For experimental validation, you can use an sGC activator (e.g., cinaciguat), which is active on oxidized sGC, as a positive control. 3. Verify sGC expression in your cell line using techniques such as Western blotting or qPCR. |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell distribution in multi-well plates. 2. Compound precipitation: this compound may precipitate in aqueous media at higher concentrations. 3. Edge effects: Evaporation from wells on the perimeter of the plate can concentrate the compound and affect cell health. | 1. Ensure a homogenous cell suspension before and during plating. Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling. 2. Visually inspect your working solutions for any signs of precipitation. Prepare fresh dilutions for each experiment and ensure the final DMSO concentration is consistent and non-toxic (typically <0.5%). 3. Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to create a humidity barrier. |
| Apparent cytotoxicity | 1. High concentration: The concentration of this compound may be in a cytotoxic range for your specific cell line. 2. Solvent toxicity: High concentrations of the vehicle (e.g., DMSO) can be toxic to cells. 3. Assay interference: The compound may interfere with the readout of viability assays (e.g., reduction of tetrazolium salts like MTT). | 1. Perform a cytotoxicity assay (e.g., LDH release or a live/dead stain) to determine the cytotoxic concentration range of this compound for your cells. 2. Ensure the final concentration of the solvent is consistent across all wells and is at a non-toxic level. Include a vehicle-only control. 3. Use an orthogonal method to confirm cytotoxicity. For example, if you observe a decrease in signal with an MTT assay, confirm cell death with a trypan blue exclusion assay or a fluorescence-based live/dead assay. |
| Unexpected dose-response curve (e.g., U-shaped) | 1. Off-target effects: At very high concentrations, the compound may exhibit off-target effects. 2. Compound precipitation: Precipitation at higher concentrations can lead to a decrease in the effective concentration and a drop in the response. 3. Cellular stress response: High concentrations may induce cellular stress, leading to a counter-regulatory response. | 1. Focus on the lower end of the concentration range where the response is monotonic. If high concentrations are necessary, consider using a more specific sGC stimulator if available. 2. Check for precipitation in your working solutions. Consider using a different solvent or reducing the highest concentration tested. 3. Investigate markers of cellular stress at the concentrations that produce the unexpected response. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro studies.
Table 1: In Vitro Efficacy of this compound
| Assay | System | Parameter | Value | Reference |
| sGC Stimulation | Recombinant sGC | Fold Stimulation | Up to 92-fold (at 100 µM) | [2] |
| Platelet Aggregation | Washed Human Platelets (Collagen-induced) | IC50 | 0.09 µM | [2] |
| Platelet Aggregation | Human Platelet-Rich Plasma (Collagen-induced) | IC50 | 5.7 µM | |
| Vasorelaxation | Rabbit Aorta | IC50 | In the nM range | [2] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | Up to 10 mM | Gentle warming may be required. | [3] |
| DMF | 16.67 mg/mL (~39.65 mM) | Requires sonication. | |
| Ethanol | 1 mg/mL (~2.38 mM) | Requires sonication and warming. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a cGMP Immunoassay
This protocol outlines a general procedure for determining the dose-dependent effect of this compound on intracellular cGMP levels.
Materials:
-
Cell line of interest cultured in appropriate multi-well plates
-
This compound
-
DMSO (cell culture grade)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
Commercially available cGMP enzyme immunoassay (EIA) kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in serum-free media to achieve the desired final concentrations.
-
Cell Treatment:
-
Wash cells once with serum-free media.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to inhibit cGMP degradation.
-
Add the prepared dilutions of this compound to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Incubate for the desired time period (e.g., 15-60 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the media from the wells.
-
Immediately add cell lysis buffer (e.g., 100 µL of 0.1 M HCl) to each well to stop the reaction and lyse the cells.
-
Incubate at room temperature for 10 minutes with gentle shaking.
-
-
cGMP Measurement:
-
Perform the cGMP EIA according to the manufacturer's instructions. This typically involves transferring the cell lysates to the assay plate and following the steps for incubation with antibodies and substrate.
-
Read the absorbance on a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Generate a standard curve using the cGMP standards provided in the kit.
-
Calculate the concentration of cGMP in each sample from the standard curve.
-
Plot the cGMP concentration against the log of the this compound concentration to determine the EC50 value.
-
Visualizations
Caption: The NO-sGC-cGMP signaling pathway and the role of this compound.
Caption: A typical experimental workflow for optimizing this compound concentration.
References
Bay-41-8543 tachyphylaxis or tolerance development
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Bay-41-8543.
Frequently Asked Questions (FAQs)
Q1: Does repeated administration of this compound lead to tachyphylaxis or tolerance?
A1: No. Preclinical studies have shown that this compound does not induce tachyphylaxis (a rapid decrease in response to a drug after repeated doses) or tolerance with long-term administration. In a study involving spontaneously hypertensive rats (SHR), multiple dosages of this compound did not lead to the development of tachyphylaxis.[1] Another long-term study in a rat model of hypertension demonstrated that the beneficial effects of this compound were maintained without any signs of tolerance development.
Q2: What is the mechanism of action of this compound, and how does it relate to the lack of tolerance?
A2: this compound is a potent, nitric oxide (NO)-independent stimulator of soluble guanylyl cyclase (sGC).[2] sGC is the intracellular receptor for NO, and its activation leads to the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP). cGMP, in turn, mediates various physiological effects, including vasodilation and inhibition of platelet aggregation.
The lack of tolerance to this compound is likely due to its direct, NO-independent mechanism of action. Tolerance to traditional nitrovasodilators (NO donors) is often associated with impaired metabolic activation to NO or desensitization of the sGC enzyme to NO. By directly stimulating sGC, this compound bypasses these potential tolerance-inducing pathways. Furthermore, this compound has been shown to have synergistic effects with NO, enhancing the sensitivity of sGC to its endogenous activator.[3]
Q3: What are the expected in vivo effects of this compound on blood pressure?
A3: this compound produces a dose-dependent and long-lasting reduction in blood pressure in various animal models. Both intravenous and oral administration have been shown to be effective. The onset of action is rapid, and the antihypertensive effect can last for nearly 24 hours after a single oral dose of 3 mg/kg in spontaneously hypertensive rats.[1]
Q4: How should I prepare this compound for in vivo administration?
A4: this compound is soluble in DMSO. For in vivo studies, it has been administered orally in a vehicle consisting of 10% Transcutol, 20% Cremophor, and 70% water. It has also been administered mixed in food for long-term studies at a dose of 10 mg/kg/day.[4]
Troubleshooting Guides
Issue: Inconsistent or lack of hypotensive effect in animal models.
| Potential Cause | Troubleshooting Steps |
| Improper drug formulation or administration | - Ensure this compound is fully dissolved in the vehicle. Gentle warming may be necessary for dissolution in DMSO.[5]- Verify the accuracy of dosing calculations and the administration technique (e.g., proper gavage).- For oral administration, ensure the animal has ingested the full dose. |
| Animal model variability | - Use age- and weight-matched animals from a reliable supplier.- Ensure proper acclimatization of animals to the experimental conditions before dosing.- Consider the strain and health status of the animals, as these can influence drug response. |
| Incorrect blood pressure measurement technique | - If using non-invasive tail-cuff plethysmography, ensure proper training and habituation of the animals to the restraining device to minimize stress-induced blood pressure fluctuations.[6]- For invasive measurements via arterial catheter, verify the patency of the catheter and the calibration of the pressure transducer.[7][8] |
Issue: High variability in cGMP measurements.
| Potential Cause | Troubleshooting Steps |
| Sample collection and processing | - Collect tissues or plasma at consistent time points after this compound administration.- Immediately freeze samples in liquid nitrogen or on dry ice to prevent cGMP degradation by phosphodiesterases.- Use phosphodiesterase inhibitors during sample homogenization. |
| Assay procedure | - Follow the cGMP enzyme immunoassay (EIA) kit protocol precisely, paying close attention to incubation times and temperatures.[9][10]- Ensure accurate pipetting of standards, samples, and reagents.- Use a standard curve for each assay plate to ensure accurate quantification.[11] |
| Sample matrix effects | - Dilute samples sufficiently to minimize interference from components in the plasma or tissue homogenate.- Consider sample purification or extraction steps if matrix effects are significant. |
Data Presentation
Table 1: Effect of Intravenous this compound on Mean Arterial Blood Pressure in Anesthetized Normotensive Rats
| Dose (mg/kg) | Maximal Decrease in Blood Pressure (mmHg) |
| 0.003 | 0 |
| 0.01 | 16 |
| 0.03 | 35 |
| 0.1 | 72 |
| 0.3 | 83 |
Data from Stasch et al. (2002)
Table 2: Effect of Oral this compound on Mean Arterial Blood Pressure in Conscious Spontaneously Hypertensive Rats (SHR)
| Dose (mg/kg) | Decrease in Blood Pressure Range (mmHg) |
| 0.1 | 6 - 13 |
| 0.3 | 12 - 24 |
| 1.0 | 20 - 26 |
| 3.0 | 24 - 36 |
| 10.0 | 21 - 66 |
Data from Stasch et al. (2002)
Experimental Protocols
1. Protocol for Assessing Drug Tolerance to this compound in Rodents
-
Objective: To determine if repeated administration of this compound leads to a diminished hypotensive effect.
-
Methodology:
-
Animal Model: Use spontaneously hypertensive rats (SHR) or another suitable model of hypertension.
-
Group Allocation: Assign animals to a vehicle control group and a this compound treatment group (n=8-10 per group).
-
Dosing: Administer this compound (e.g., 3 mg/kg, p.o.) or vehicle daily for a prolonged period (e.g., 2-4 weeks).
-
Blood Pressure Measurement: Measure systolic blood pressure and heart rate at baseline (before the first dose) and at regular intervals throughout the study (e.g., weekly) and at the end of the treatment period. Measurements should be taken at a consistent time of day. Non-invasive tail-cuff plethysmography is a suitable method.
-
Data Analysis: Compare the change in blood pressure from baseline between the vehicle and this compound treated groups over the course of the study. A lack of significant reduction in the hypotensive effect of this compound over time indicates the absence of tolerance.
-
2. Protocol for Measurement of Blood Pressure in Rats (Invasive Method)
-
Objective: To obtain direct and continuous measurement of arterial blood pressure.
-
Methodology:
-
Anesthesia: Anesthetize the rat with an appropriate agent (e.g., isoflurane, urethane).
-
Surgical Preparation: Make a midline incision in the neck to expose the carotid artery.
-
Catheterization: Carefully insert a saline-filled catheter into the carotid artery and secure it in place.
-
Transducer Connection: Connect the catheter to a pressure transducer, which is linked to a data acquisition system.
-
Calibration and Recording: Calibrate the transducer and record baseline blood pressure. Administer this compound intravenously or intra-arterially and continuously record the blood pressure response.
-
3. Protocol for cGMP Measurement in Tissues (ELISA)
-
Objective: To quantify the levels of cGMP in tissues following this compound administration.
-
Methodology:
-
Tissue Collection: At a predetermined time after this compound administration, euthanize the animal and rapidly excise the tissue of interest (e.g., aorta, heart).
-
Sample Preparation: Immediately freeze the tissue in liquid nitrogen. Homogenize the frozen tissue in an appropriate buffer (e.g., 0.1 M HCl) containing a phosphodiesterase inhibitor. Centrifuge the homogenate to pellet cellular debris.
-
ELISA Procedure: Use a commercial cGMP enzyme immunoassay (EIA) kit.[9][10][12]
-
Prepare cGMP standards and acetylate both standards and samples if high sensitivity is required.
-
Add standards and samples to the antibody-coated microplate.
-
Add the enzyme-conjugated cGMP and incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate and incubate to develop color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the cGMP concentration in the samples based on the standard curve. Normalize the cGMP concentration to the protein content of the tissue homogenate.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for assessing tolerance to this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Cardiovascular actions of a novel NO‐independent guanylyl cyclase stimulator, BAY 41‐8543: in vivo studies | Semantic Scholar [semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The treatment with soluble guanylate cyclase stimulator BAY41-8543 prevents malignant hypertension and associated organ damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BAY 41-8543 | Guanylyl Cyclases | Tocris Bioscience [tocris.com]
- 6. kentscientific.com [kentscientific.com]
- 7. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iworx.com [iworx.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results with Bay-41-8543
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Bay-41-8543.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, nitric oxide (NO)-independent stimulator of soluble guanylate cyclase (sGC).[1][2][3] It functions by binding to a novel regulatory site on the α1-subunit of sGC, enhancing the enzyme's activity and increasing the production of cyclic guanosine (B1672433) monophosphate (cGMP).[1] This mechanism is distinct from that of NO, which binds to the heme group of sGC.[1][4]
Q2: Is the activity of this compound dependent on the presence of the sGC heme group?
A2: Yes, while this compound is NO-independent, its activity is heme-dependent.[1][4] Experiments have shown that this compound has no activity on the heme-free enzyme.[1] This indicates that the presence of the heme moiety is crucial for the compound's stimulatory effect.
Q3: Does this compound interact with the nitric oxide (NO) signaling pathway?
A3: Yes, this compound exhibits a synergistic effect with nitric oxide (NO).[1][3] It sensitizes sGC to its endogenous activator, NO, leading to a much greater increase in cGMP production when both are present than the additive effect of each compound alone.[1] This synergy has been observed over a wide range of concentrations.[1][3]
Q4: What are the expected primary effects of this compound in vitro and in vivo?
A4: The primary effects of this compound stem from its ability to increase cGMP levels. In vitro, it is a potent vasodilator, causing relaxation of various blood vessels, and it inhibits platelet aggregation, particularly that induced by collagen.[1][3] In vivo, this compound leads to a dose-dependent decrease in blood pressure and has demonstrated anti-thrombotic effects.[2][4][5]
Troubleshooting Guides
Issue 1: Weaker than expected vasodilation or cGMP increase in our cellular assay.
Possible Cause 1: Oxidized or Heme-Free sGC this compound requires the heme group on sGC to be in its reduced (Fe2+) state for activity.[6] Oxidative stress in your cell culture can lead to the oxidation of the heme iron (to Fe3+) or even the complete loss of the heme group, rendering this compound ineffective.[7]
-
Troubleshooting Steps:
-
Assess Oxidative Stress: Measure markers of oxidative stress in your cell culture system.
-
Use sGC Activators as a Control: Compounds classified as sGC activators (e.g., cinaciguat) can stimulate the oxidized or heme-free enzyme.[6] If an sGC activator produces a response while this compound does not, it strongly suggests your sGC is in an oxidized state.
-
Optimize Cell Culture Conditions: Ensure your cell culture medium contains appropriate antioxidants and that cells are not being cultured for an excessive number of passages.
-
Possible Cause 2: Presence of Phosphodiesterase (PDE) Activity High levels of PDE activity in your cells will rapidly degrade cGMP, potentially masking the stimulatory effect of this compound.
-
Troubleshooting Steps:
-
Include a PDE Inhibitor: Pre-incubate your cells with a broad-spectrum PDE inhibitor, such as IBMX (250 µM), for 30 minutes before adding this compound.[8] This will prevent the breakdown of cGMP and should amplify the observed effect.
-
Issue 2: Observed effect of this compound is significantly more potent in the presence of other compounds.
Possible Cause: Synergistic Effect with NO Donors Your experimental medium or cells may be producing endogenous NO, or you may be co-administering a compound that acts as an NO donor. This compound has a strong synergistic effect with NO, leading to a much greater stimulation of sGC than either agent alone.[1][4]
-
Troubleshooting Steps:
-
Review Experimental Components: Check if any components of your cell culture media or buffer could be contributing to NO production.
-
Use an NO Scavenger: The addition of an NO scavenger, like carboxy-PTIO, can help determine if the enhanced effect is NO-dependent.
-
Test in the Absence of Potential NO Donors: If possible, repeat the experiment without the suspected NO-donating compound.
-
Issue 3: Inconsistent results in platelet aggregation assays.
Possible Cause: Agonist-Specific Effects this compound's inhibitory effect on platelet aggregation is agonist-dependent. It is a potent inhibitor of collagen-induced platelet aggregation but has a weaker effect on ADP-induced aggregation and no effect on the thrombin pathway.[1][3]
-
Troubleshooting Steps:
-
Verify the Agonist: Ensure you are using an appropriate agonist, such as collagen or the thromboxane (B8750289) mimic U 46619, to observe the maximal inhibitory effect of this compound.[1]
-
Use Multiple Agonists: To fully characterize the effect of this compound in your system, consider performing aggregation assays with a panel of agonists (e.g., collagen, ADP, thrombin).
-
Issue 4: Unexpected cardiovascular effects in vivo (e.g., increased heart rate).
Possible Cause: Reflex Tachycardia In in vivo models, the potent vasodilatory effect of this compound leads to a decrease in blood pressure. This can trigger a physiological compensatory mechanism known as reflex tachycardia, where the heart rate increases to maintain cardiac output.[5] This is an expected systemic response and not a direct effect of the compound on heart rate.[3]
-
Troubleshooting Steps:
-
Monitor Hemodynamics: Simultaneously measure blood pressure and heart rate to correlate the increase in heart rate with the decrease in blood pressure.
-
Consider Anesthetized vs. Conscious Models: The extent of reflex tachycardia can differ between anesthetized and conscious animal models.[5]
-
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay | Species/System | Agonist | IC50 Value | Reference |
| Platelet Aggregation | Washed Human Platelets | Collagen | 0.09 µM | [1][3] |
| Platelet Aggregation | Human Plasma | Collagen | 5.7 µM | [1] |
| Platelet Aggregation | Washed Human Platelets | U 46619 | 0.76 µM | [1] |
| Platelet Aggregation | Human Plasma | ADP | 12 µM | [1] |
| Vasorelaxation | Rabbit Aorta | In the nM range | [1] | |
| Vasorelaxation | Rabbit Saphenous Artery | In the nM range | [1] | |
| Vasorelaxation | Rabbit Coronary Artery | In the nM range | [1] | |
| Vasorelaxation | Rabbit Femoral Vein | In the nM range | [1] |
Table 2: In Vivo Effects of this compound in Rats
| Model | Administration | Dose | Effect | Reference |
| Anesthetized Normotensive | Intravenous | 0.03 mg/kg | -35 mmHg decrease in blood pressure | [5] |
| Anesthetized Normotensive | Oral | 0.3 mg/kg | -29 mmHg decrease in blood pressure | [5] |
| Conscious Spontaneously Hypertensive | Oral | 0.3 mg/kg | 9-18% decrease in mean blood pressure | [5] |
| Conscious Spontaneously Hypertensive | Oral | 1.0 mg/kg | 14-19% decrease in mean blood pressure | [5] |
| Renin Transgenic (TGR(mRen2)27) with L-NAME | Oral (twice daily for 5 weeks) | 3 mg/kg | Prevented increase in systolic blood pressure | [2][5] |
Experimental Protocols
Protocol 1: Measurement of sGC Activity
This protocol is adapted from general procedures for assessing sGC activity.[8]
-
Enzyme Preparation: Purify recombinant sGC or prepare cell lysates containing sGC.
-
Assay Buffer Preparation: Prepare an assay buffer containing all necessary components except GTP and the enzyme.
-
Optional Pre-incubation: To assess the effect on potentially oxidized sGC, pre-incubate the enzyme with ODQ (10 µM) for 5 minutes at 37°C.[8]
-
Compound Addition: Add varying concentrations of this compound to the assay wells.
-
Reaction Initiation: Start the reaction by adding a mixture of GTP and a labeled form of GTP (e.g., [α-³²P]GTP) to the wells.
-
Incubation: Incubate the reaction mixture at 37°C for 10-20 minutes.
-
Reaction Termination: Stop the reaction using a suitable quenching solution.
-
Product Separation: Separate the resulting labeled cGMP from the substrate GTP using column chromatography.
-
Quantification: Quantify the amount of labeled cGMP using a scintillation counter.
-
Data Analysis: Calculate the enzyme activity (e.g., in nmol cGMP/min/mg protein) and determine the EC₅₀ value for this compound.
Protocol 2: Measurement of Cellular cGMP Levels
This protocol is a generalized procedure for determining the effect of a compound on intracellular cGMP levels.[8]
-
Cell Seeding: Seed cells (e.g., endothelial cells) in multi-well plates and grow to confluence.
-
Cell Washing: Wash the cells with a suitable stimulation buffer.
-
PDE Inhibition: Pre-incubate the cells with a PDE inhibitor (e.g., 250 µM IBMX) for 30 minutes at 37°C.[8]
-
Compound Incubation: Add various concentrations of this compound to the cells and incubate for 10-90 minutes at 37°C.
-
Cell Lysis: Terminate the stimulation by aspirating the medium and adding ice-cold cell lysis buffer. Incubate on ice for 10-20 minutes.
-
Lysate Collection: Collect the cell lysates and centrifuge to remove cellular debris.
-
cGMP Quantification: Measure the cGMP concentration in the supernatants using a commercial ELISA or HTRF kit, following the manufacturer's instructions.
-
Normalization: Normalize the cGMP concentration to the total protein concentration of the cell lysate.
-
Data Analysis: Plot the cGMP concentration against the this compound concentration to determine the EC₅₀ value.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Cardiovascular actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Decoding signaling mechanisms: unraveling the targets of guanylate cyclase agonists in cardiovascular and digestive diseases [frontiersin.org]
- 7. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Avoiding Bay-41-8543 precipitation in media
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Bay-41-8543. This resource is designed to provide comprehensive guidance on the effective use of this compound in your experiments and to offer troubleshooting solutions for common issues, particularly precipitation in media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent, nitric oxide (NO)-independent stimulator of soluble guanylyl cyclase (sGC).[1][2][3] It is a valuable tool for studying the cGMP signaling pathway. Key physicochemical properties are summarized below.
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 420.44 g/mol | [1] |
| Formula | C₂₁H₂₁FN₈O | [1] |
| Appearance | Crystalline solid/powder | [4] |
| Solubility | - DMSO: Soluble up to 10 mM (4.2 mg/mL) with gentle warming.[1][5] - DMF: 3 mg/mL[4] - DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL[4] - Aqueous Solutions: Poorly soluble. | |
| Storage | Store at -20°C.[1] |
Q2: I'm observing precipitation when I add this compound to my cell culture medium. What are the common causes?
Precipitation of hydrophobic compounds like this compound in aqueous media is a frequent challenge. The primary causes include:
-
Exceeding Aqueous Solubility: The final concentration of this compound in your culture medium may be higher than its solubility limit in that specific medium.
-
"Solvent Shock": Rapidly diluting a concentrated DMSO stock into the aqueous medium can cause the compound to "crash out" of solution due to the sudden change in solvent polarity.
-
Media Composition: Components in the cell culture medium, such as salts and proteins (especially in the presence of serum), can interact with this compound and reduce its solubility.[6]
-
Temperature: Adding the compound to cold media can decrease its solubility.
-
pH Shifts: The pH of the culture medium can influence the solubility of the compound.
Q3: What is the recommended solvent for preparing this compound stock solutions?
The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][7] A stock solution of up to 10 mM in DMSO can be prepared, and gentle warming may aid dissolution.[1][5]
Q4: What is the maximum concentration of DMSO my cells can tolerate?
The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final DMSO concentration in the culture medium at or below 0.5%, with many researchers aiming for ≤ 0.1% to minimize any potential off-target effects or cytotoxicity. It is always recommended to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific cell line.
Troubleshooting Guide: Avoiding this compound Precipitation
This guide provides a step-by-step approach to help you prevent and troubleshoot precipitation issues with this compound in your experiments.
Observation: Precipitate Forms Immediately Upon Addition to Media
Logical Workflow for Troubleshooting Immediate Precipitation
References
- 1. rndsystems.com [rndsystems.com]
- 2. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiovascular actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. benchchem.com [benchchem.com]
- 7. abmole.com [abmole.com]
Bay-41-8543 purity and quality control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity and quality control of Bay-41-8543. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound?
A1: The expected purity of this compound is typically ≥98%, as determined by High-Performance Liquid Chromatography (HPLC).[1][2][3] For lot-specific purity, always refer to the Certificate of Analysis (CoA) provided by the supplier.
Q2: How should I store this compound?
A2: this compound should be stored at -20°C.[1][3] Long-term stability of the solid form is generally good under these conditions.
Q3: How do I dissolve this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) up to 10 mM, and gentle warming may be required to achieve complete dissolution.[1] It is also soluble in Dimethylformamide (DMF) and a 1:1 solution of DMF:PBS (pH 7.2).[2] It is not recommended to store this compound in solution for long periods; fresh solutions should be prepared for experiments.[3]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent, nitric oxide (NO)-independent stimulator of soluble guanylate cyclase (sGC).[4] It acts on a heme-dependent mechanism, increasing the catalytic activity of sGC and leading to the conversion of GTP to the second messenger cGMP.[2][4]
Purity and Quality Control Data
Quantitative data for this compound is summarized in the tables below for easy reference.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 420.44 g/mol | [1] |
| Formula | C₂₁H₂₁FN₈O | [1] |
| Purity | ≥98% (by HPLC) | [1][2][3] |
| Appearance | Crystalline solid | [3] |
| Storage Temperature | -20°C | [1][3] |
Table 2: Solubility Data
| Solvent | Concentration | Notes | Source |
| DMSO | up to 10 mM | Gentle warming may be required. | [1] |
| DMF | ≤ 3 mg/mL | [3] | |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [2] |
Experimental Protocols
Protocol 1: General Procedure for Purity Determination by HPLC (Example)
This is an example protocol and should be optimized for your specific instrumentation and requirements.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in DMSO to a final concentration of 1 mg/mL.
Protocol 2: Identity Confirmation by Mass Spectrometry (Example)
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Instrumentation: A quadrupole time-of-flight (Q-TOF) or similar high-resolution mass spectrometer.
-
Sample Infusion: Infuse the sample solution (dissolved in a suitable solvent like acetonitrile/water with 0.1% formic acid) directly into the mass spectrometer.
-
Expected Mass: Look for the protonated molecular ion [M+H]⁺ at m/z 421.18.
Troubleshooting Guides
Solubility Issues
dot
Caption: Troubleshooting workflow for this compound solubility issues.
Inconsistent Results in sGC Activity Assays
dot
Caption: Logical steps for troubleshooting inconsistent sGC activity assays.
Signaling Pathway
dot
Caption: Simplified signaling pathway of this compound-mediated sGC activation.
References
Technical Support Center: Drug-Drug Interaction Studies with Bay-41-8543
This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting and troubleshooting drug-drug interaction studies with Bay-41-8543, a soluble guanylate cyclase (sGC) stimulator. Given that this compound is a preclinical compound, this guide also incorporates clinically relevant data from vericiguat, a structurally related and approved sGC stimulator, to anticipate potential interactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally active, and nitric oxide (NO)-independent stimulator of soluble guanylate cyclase (sGC).[1] sGC is a key enzyme in the nitric oxide signaling pathway. Upon activation, it catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that mediates various physiological processes including smooth muscle relaxation, inhibition of platelet aggregation, and neurotransmission.[2][3] this compound stimulates sGC directly and also sensitizes the enzyme to endogenous NO, leading to vasodilation and antiplatelet effects.[4][5]
Q2: What are the known pharmacokinetic properties of this compound from preclinical studies?
Preclinical studies in animal models have shown that this compound is orally bioavailable.[1] After oral administration in rats, it produces a dose-dependent and long-lasting blood pressure-lowering effect.[1][4] Intravenous administration in rats and dogs also resulted in dose-dependent decreases in blood pressure and increases in coronary blood flow.[1][4]
Q3: Are there any clinical drug-drug interaction studies available for this compound?
No clinical drug-drug interaction studies have been conducted with this compound as it is a preclinical compound.[4] However, data from the clinically approved sGC stimulator, vericiguat, can be used to predict potential pharmacodynamic interactions.
Q4: What are the expected pharmacodynamic drug-drug interactions with this compound based on its mechanism of action and data from vericiguat?
Based on its mechanism as an sGC stimulator and known interactions of vericiguat, this compound is expected to have additive or synergistic hypotensive effects when co-administered with other vasodilators. The most significant interactions are predicted with:
-
Other sGC stimulators (e.g., riociguat): Co-administration is contraindicated due to the high risk of severe hypotension.[6][7][8]
-
Phosphodiesterase-5 (PDE5) inhibitors (e.g., sildenafil, tadalafil, vardenafil): These drugs also increase cGMP levels by inhibiting its breakdown. Concomitant use is not recommended due to the potential for significant hypotension.[6][7][8]
-
Nitric oxide donors (e.g., sodium nitroprusside, nitroglycerin): Preclinical studies with this compound have shown a synergistic effect with NO donors in stimulating sGC.[2][3][5] This can lead to enhanced hypotensive effects.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Greater-than-expected hypotension in animal models | Synergistic or additive pharmacodynamic interaction with a co-administered agent (e.g., another vasodilator). | - Review all co-administered compounds for potential vasodilatory effects.- Reduce the dose of this compound and/or the interacting drug.- Stagger the administration times of the two drugs if possible. |
| Unexpectedly high plasma concentrations of this compound | Inhibition of metabolic enzymes responsible for the clearance of this compound by a co-administered drug. | - Conduct an in vitro metabolism study to identify the cytochrome P450 (CYP) enzymes involved in this compound metabolism.- Perform a pharmacokinetic study with and without the suspected interacting drug to confirm the interaction. |
| Variable or inconsistent results in platelet aggregation assays | Interaction with components in the plasma or buffer, or a direct effect of a co-administered drug on platelet function. | - Ensure consistent experimental conditions, including the source and preparation of platelets.- Evaluate the effect of the co-administered drug alone on platelet aggregation.- Consider using washed platelets to eliminate plasma-related interference.[5] |
Data Presentation
Table 1: Summary of Preclinical Pharmacodynamic Effects of this compound
| Parameter | In Vitro/In Vivo Model | Key Findings | Reference |
| sGC Stimulation | Recombinant sGC | Concentration-dependent stimulation (up to 92-fold) | [5] |
| Vasodilation | Isolated rabbit aorta | Potent relaxation (IC50 in the nM range) | [5] |
| Blood Pressure | Anesthetized rats (i.v.) | Dose-dependent and long-lasting decrease | [1] |
| Blood Pressure | Conscious spontaneously hypertensive rats (p.o.) | Dose-dependent and long-lasting decrease | [4] |
| Platelet Aggregation | Human washed platelets (collagen-induced) | Inhibition with an IC50 of 0.09 µM | [5] |
Table 2: Clinically Significant Drug-Drug Interactions for Vericiguat (as a proxy for this compound)
| Interacting Drug Class | Example Drugs | Potential Effect | Recommendation | Reference |
| Other sGC Stimulators | Riociguat | Severe hypotension | Contraindicated | [6][7][8] |
| PDE5 Inhibitors | Sildenafil, Tadalafil, Vardenafil | Hypotension | Not Recommended | [6][7][8] |
| Nitric Oxide Donors | Nitroglycerin, Isosorbide Mononitrate | Hypotension | Monitor blood pressure closely | [2] |
Experimental Protocols
Protocol 1: In Vivo Assessment of a Pharmacodynamic Drug-Drug Interaction with this compound in a Hypertensive Rat Model
-
Animal Model: Use spontaneously hypertensive rats (SHR) or another suitable model of hypertension.
-
Acclimatization: Allow animals to acclimatize for at least one week before the study.
-
Blood Pressure Monitoring: Implant telemetry devices for continuous monitoring of blood pressure and heart rate.
-
Drug Administration:
-
Group 1 (Control): Administer vehicle for this compound and vehicle for the interacting drug.
-
Group 2 (this compound alone): Administer a therapeutic dose of this compound and vehicle for the interacting drug.
-
Group 3 (Interacting drug alone): Administer vehicle for this compound and a therapeutic dose of the interacting drug.
-
Group 4 (Combination): Administer therapeutic doses of both this compound and the interacting drug.
-
-
Data Collection: Continuously record blood pressure and heart rate for a predefined period after drug administration.
-
Analysis: Compare the changes in blood pressure and heart rate between the treatment groups to assess for an additive or synergistic effect.
Protocol 2: In Vitro Platelet Aggregation Assay to Evaluate Drug-Drug Interactions
-
Platelet Preparation: Isolate human platelets from whole blood and prepare either platelet-rich plasma or washed platelets.[5]
-
Incubation: Pre-incubate the platelet suspension with this compound, the potential interacting drug, a combination of both, or vehicle control for a specified time.
-
Induction of Aggregation: Add an aggregating agent such as collagen, ADP, or U-46619 to induce platelet aggregation.[5]
-
Measurement: Measure the change in light transmittance using an aggregometer to quantify the extent of platelet aggregation.
-
Analysis: Calculate the IC50 values for inhibition of platelet aggregation for this compound in the presence and absence of the interacting drug to determine if there is a shift in potency.
Visualizations
Caption: Signaling pathway of this compound in vascular smooth muscle cells.
Caption: Experimental workflow for investigating drug-drug interactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pulmonary and systemic vasodilator responses to the soluble guanylyl cyclase stimulator, BAY 41-8543, are modulated by nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vericiguat: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. Verquvo (vericiguat) indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. Verquvo Interactions: Other Medications, Alcohol, and More [healthline.com]
Technical Support Center: Bay-41-8543 and Plasma Interactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of plasma on Bay-41-8543 IC50 values.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant increase in the IC50 value of this compound when tested in plasma compared to a buffer system. Is this an expected result?
A1: Yes, this is an expected observation. The half-maximal inhibitory concentration (IC50) of this compound for collagen-induced platelet aggregation is significantly higher in plasma than in a washed platelet suspension (buffer system). Specifically, studies have shown the IC50 to be approximately 0.09 μM in washed human platelets and 5.7 μM in plasma.[1] This discrepancy is primarily attributed to the high plasma protein binding of the compound.
Q2: What is the mechanism behind the altered IC50 value of this compound in plasma?
A2: The increase in the IC50 value of this compound in plasma is mainly due to its binding to plasma proteins, such as albumin. When a compound binds to plasma proteins, only the unbound (free) fraction is available to interact with its target, in this case, soluble guanylyl cyclase (sGC) in platelets. Consequently, a higher total concentration of the compound is required in plasma to achieve the same concentration of free, active compound at the target site that is achieved with a lower concentration in a protein-free buffer system.
Q3: How does this compound inhibit platelet aggregation?
A3: this compound is a potent, nitric oxide (NO)-independent stimulator of soluble guanylyl cyclase (sGC).[1] By activating sGC, it increases the intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP). Elevated cGMP then activates protein kinase G (PKG), which in turn phosphorylates vasodilator-stimulated phosphoprotein (VASP). This signaling cascade ultimately inhibits platelet aggregation.[1]
Troubleshooting Guide
Issue: Higher than expected IC50 values in plasma.
Possible Cause 1: High Plasma Protein Binding
-
Explanation: As mentioned in the FAQs, this compound exhibits significant binding to plasma proteins. This is the most common reason for a rightward shift in the dose-response curve and a higher IC50 value.
-
Recommendation:
-
Characterize the plasma protein binding of your specific batch of this compound using techniques like equilibrium dialysis or ultrafiltration. This will help you correlate the free fraction with the observed inhibitory activity.
-
When comparing data, ensure consistency in the plasma source (species, lot) and concentration used in the assay.
-
Possible Cause 2: Experimental Variability
-
Explanation: Platelet aggregation assays are sensitive to pre-analytical and analytical variables, which can be exacerbated in a complex matrix like plasma.
-
Recommendations:
-
Platelet Preparation: Ensure consistent preparation of platelet-rich plasma (PRP). Standardize centrifugation speed and time to obtain a consistent platelet count.
-
Agonist Concentration: The concentration of the platelet agonist (e.g., collagen, ADP) can influence the IC50 value. Use a consistent, submaximal concentration of the agonist across experiments.
-
Incubation Times: Standardize the pre-incubation time of platelets with this compound before adding the agonist.
-
Vehicle Control: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all wells and does not exceed a level that affects platelet function (typically ≤ 0.5%).
-
Issue: Poor reproducibility of IC50 values between experiments.
Possible Cause 1: Donor Variability
-
Explanation: Platelet reactivity can vary significantly between different blood donors due to genetic factors, diet, and medication.
-
Recommendation:
-
Whenever possible, pool PRP from multiple healthy donors to average out individual variations.
-
If using single donors, screen them to ensure they have not consumed any medications known to affect platelet function (e.g., aspirin, NSAIDs) for at least two weeks prior to blood donation.
-
Possible Cause 2: Inconsistent Assay Conditions
-
Explanation: Minor variations in the experimental setup can lead to significant differences in results.
-
Recommendation:
-
Temperature: Maintain a constant temperature of 37°C throughout the assay.
-
Stirring: Ensure consistent and adequate stirring of the platelet suspension in the aggregometer cuvettes.
-
Calibration: Calibrate the aggregometer with platelet-poor plasma (PPP) and PRP at the start of each experiment.
-
Data Presentation
Table 1: IC50 Values of this compound for Collagen-Induced Platelet Aggregation
| Assay Condition | IC50 (µM) | Reference |
| Washed Human Platelets | 0.09 | [1] |
| Human Plasma | 5.7 | [1] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 in Platelet-Rich Plasma (PRP) using Light Transmission Aggregometry (LTA)
-
Preparation of PRP and PPP:
-
Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (B86180) (9 parts blood to 1 part citrate).
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off to obtain PRP.
-
Carefully aspirate the upper PRP layer and transfer it to a new polypropylene (B1209903) tube.
-
Centrifuge the remaining blood at 2000 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
-
Assay Procedure:
-
Pre-warm PRP and PPP to 37°C.
-
Calibrate the light transmission aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.
-
Pipette PRP (e.g., 450 µL) into pre-warmed aggregometer cuvettes containing a magnetic stir bar.
-
Add various concentrations of this compound (or vehicle control) to the PRP and incubate for a defined period (e.g., 3 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding a fixed, submaximal concentration of a platelet agonist (e.g., collagen at 2 µg/mL or ADP at 10 µM).
-
Record the change in light transmission for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each concentration of this compound.
-
Calculate the percentage inhibition of aggregation relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Plasma Protein Binding Assessment by Equilibrium Dialysis
-
Apparatus Setup:
-
Use a multi-well equilibrium dialysis apparatus with a semi-permeable membrane (e.g., 12-14 kDa MWCO) separating two chambers.
-
-
Procedure:
-
Add plasma containing a known concentration of this compound to one chamber (the plasma chamber).
-
Add a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) to the other chamber (the buffer chamber).
-
Incubate the apparatus at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours).
-
-
Analysis:
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of this compound in each sample using a validated analytical method, such as LC-MS/MS.
-
Calculate the fraction of unbound drug (fu) using the following formula:
-
fu = C_buffer / C_plasma
-
Where C_buffer is the concentration in the buffer chamber and C_plasma is the concentration in the plasma chamber at equilibrium.
-
-
The percentage of plasma protein binding is calculated as (1 - fu) x 100.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in platelets.
Caption: Experimental workflow for IC50 determination.
References
Bay-41-8543 Vehicle Control for In Vivo Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Bay-41-8543 in in vivo studies. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally active, and nitric oxide (NO)-independent stimulator of soluble guanylate cyclase (sGC).[1][2] sGC is a key enzyme in the NO signaling pathway. Upon stimulation, sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][4] Increased cGMP levels lead to various physiological effects, including vasodilation and inhibition of platelet aggregation.[5][6] this compound stimulates sGC directly and also enhances the enzyme's sensitivity to its endogenous activator, NO.[2][5]
Q2: What are the main in vivo effects of this compound?
In vivo studies have demonstrated that this compound exhibits significant cardiovascular effects. It produces a dose-dependent and long-lasting reduction in blood pressure in both normotensive and hypertensive animal models.[7][8] Additionally, it has been shown to increase coronary blood flow, reduce cardiac oxygen consumption, and prolong bleeding time due to its antiplatelet activity.[7][8]
Q3: What are the recommended vehicles for in vivo administration of this compound?
The choice of vehicle for this compound depends on the route of administration.
-
Oral Gavage: A common vehicle is a mixture of Transcutol®, Cremophor® EL, and water (e.g., in a 10/20/70 v/v/v ratio).[7]
-
Intravenous (IV) Injection: For IV administration, this compound can be dissolved in a solution of Transcutol®, Cremophor® EL, and physiological saline (e.g., in a 10/10/80 v/v/v ratio).[7][9]
-
In-feed Administration: For long-term studies, this compound can be mixed with animal chow.[10]
Q4: What is the solubility of this compound?
This compound is soluble in DMF (3 mg/ml) and a 1:1 solution of DMF:PBS (pH 7.2) at 0.5 mg/ml.[3] It is also soluble to 10 mM in DMSO with gentle warming.
Troubleshooting Guide
Problem 1: Precipitation of this compound in the vehicle solution.
-
Possible Cause: The concentration of this compound exceeds its solubility in the chosen vehicle.
-
Solution:
-
Gently warm the solution as this compound's solubility can be improved with gentle heat.
-
Ensure the components of the vehicle, especially Cremophor® EL which acts as a surfactant, are well-mixed before adding the compound.
-
Consider preparing a more dilute stock solution and adjusting the dosing volume accordingly.
-
For IV solutions, ensure the final concentration of organic solvents like Transcutol® and Cremophor® EL is not too high, as this can cause irritation at the injection site.
-
Problem 2: Inconsistent or unexpected results in vivo.
-
Possible Cause 1: Improper vehicle control. The vehicle itself may have physiological effects.
-
Solution 1: Always include a vehicle-only control group in your experimental design to account for any effects of the vehicle.
-
Possible Cause 2: Interaction with endogenous nitric oxide (NO) levels. The effects of this compound can be modulated by endogenous NO levels.[9]
-
Solution 2: Be aware that in conditions of high endogenous NO, the effects of this compound may be potentiated. Conversely, in models with depleted NO, the response might be attenuated.[9] Consider measuring NO levels or using NOS inhibitors/donors to investigate this interaction if it is relevant to your research question.
-
Possible Cause 3: Tachyphylaxis (development of tolerance).
-
Solution 3: Studies have shown that this compound does not appear to cause tachyphylaxis in spontaneously hypertensive rats after multiple dosages.[7][8] However, if you observe a diminishing effect over time, carefully review your dosing regimen and experimental model.
Problem 3: Difficulty with oral gavage administration due to vehicle viscosity.
-
Possible Cause: The ratio of Cremophor® EL in the vehicle may be too high, leading to a viscous solution.
-
Solution:
-
Prepare the vehicle by first mixing the Transcutol® and Cremophor® EL, then slowly adding water while stirring to ensure a homogenous, less viscous solution.
-
Slightly warming the vehicle before administration can also reduce its viscosity.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Species/System | Value | Reference |
| sGC Stimulation | Recombinant sGC | Up to 92-fold increase | [3][5] |
| IC₅₀ (Collagen-induced platelet aggregation) | Washed human platelets | 0.09 μM | [2][5] |
| IC₅₀ (Collagen-induced platelet aggregation) | Human plasma | 5.7 μM | [5] |
| IC₅₀ (U-46619-induced platelet aggregation) | Washed human platelets | 0.76 μM | [5] |
| IC₅₀ (ADP-induced platelet aggregation) | Human plasma | 12 μM | [5] |
| IC₅₀ (Vasorelaxation) | Various isolated vessels | nM range | [2][5] |
Table 2: In Vivo Effects of this compound in Rats
| Administration Route | Dose Range | Animal Model | Key Effects | Reference |
| Intravenous (IV) | 3 - 300 μg/kg | Anesthetized Normotensive | Dose-dependent decrease in blood pressure | [7][8] |
| Oral (p.o.) | 0.1 - 1 mg/kg | Anesthetized Normotensive | Dose-dependent decrease in blood pressure | [7][8] |
| Oral (p.o.) | 0.1 - 10 mg/kg | Conscious Spontaneously Hypertensive (SHR) | Dose-dependent, long-lasting decrease in blood pressure | [7] |
| Oral (p.o.) | 0.1, 0.3, 1.0 mg/kg | Normotensive | Prolonged tail bleeding time | [7] |
| In-feed | 10 mg/kg/day | Transgenic (mRen2)27 rats with L-NAME | Prevented increase in systolic blood pressure and increased survival | [10] |
Table 3: In Vivo Effects of this compound in Dogs
| Administration Route | Dose Range | Animal Model | Key Effects | Reference |
| Intravenous (IV) | 3 - 100 μg/kg | Anesthetized | Dose-dependent decrease in blood pressure and cardiac oxygen consumption; increase in coronary blood flow and heart rate | [7][8] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Rats
Materials:
-
This compound
-
Transcutol®
-
Cremophor® EL
-
Sterile water for injection
-
Sterile glass vial
-
Magnetic stirrer and stir bar
-
Pipettes
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
In a sterile glass vial, prepare the vehicle by adding Transcutol® and Cremophor® EL in a 1:2 ratio (e.g., 100 μl Transcutol® and 200 μl Cremophor® EL).
-
Mix the Transcutol® and Cremophor® EL thoroughly using a vortex or magnetic stirrer.
-
Slowly add sterile water to the mixture to achieve a final ratio of 10:20:70 (Transcutol®:Cremophor® EL:Water). For the example above, add 700 μl of water.
-
Continue stirring until a clear, homogenous solution is formed.
-
Weigh the calculated amount of this compound and add it to the prepared vehicle.
-
Stir the mixture, with gentle warming if necessary, until the compound is completely dissolved.
-
The final solution is ready for oral gavage. Prepare fresh daily.
Protocol 2: Preparation of this compound for Intravenous Injection in Rats
Materials:
-
This compound
-
Transcutol®
-
Cremophor® EL
-
Physiological saline (0.9% NaCl)
-
Sterile glass vial
-
Magnetic stirrer and stir bar
-
Pipettes
Procedure:
-
Calculate the required amount of this compound.
-
In a sterile glass vial, prepare the vehicle by adding Transcutol® and Cremophor® EL in a 1:1 ratio (e.g., 100 μl Transcutol® and 100 μl Cremophor® EL).
-
Mix thoroughly.
-
Slowly add physiological saline to the mixture to achieve a final ratio of 10:10:80 (Transcutol®:Cremophor® EL:Saline). For the example above, add 800 μl of saline.
-
Stir until a clear solution is formed.
-
Add the weighed this compound to the vehicle.
-
Stir, with gentle warming if needed, until fully dissolved.
-
The solution is ready for intravenous administration. Use immediately after preparation.
Visualizations
Caption: Signaling pathway of this compound as an sGC stimulator.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. In vivo control of soluble guanylate cyclase activation by nitric oxide: a kinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardiovascular actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiovascular actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pulmonary and systemic vasodilator responses to the soluble guanylyl cyclase stimulator, BAY 41-8543, are modulated by nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The treatment with soluble guanylate cyclase stimulator BAY41-8543 prevents malignant hypertension and associated organ damage - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of Bay-41-8543 solutions
This technical support center provides guidance on the long-term stability of Bay-41-8543 solutions, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) up to 10 mM, often requiring gentle warming.[1][2][3] It is also soluble in Dimethylformamide (DMF).[4][5] For aqueous buffers, it is sparingly soluble; for instance, in a 1:1 mixture of DMF:PBS (pH 7.2), the solubility is approximately 0.5 mg/mL.[5]
Q2: How should I store the solid compound of this compound?
A2: The solid form of this compound should be stored at -20°C.[1][2][3][4][6] Under these conditions, the compound is expected to be stable for at least four years.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For optimal stability, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store these aliquots at -80°C for up to six months or at -20°C for up to one month.[7] However, some suppliers advise against long-term storage of solutions and recommend using them promptly after preparation.[4]
Q4: My this compound solution appears cloudy or has precipitates. What should I do?
A4: Cloudiness or precipitation upon dilution into aqueous buffers is a common issue, often due to the compound's low aqueous solubility. This can occur when the local concentration of the compound exceeds its solubility limit in the mixed solvent system. To address this, try the following:
-
Increase the solvent concentration in the final solution: If your experimental conditions permit, a higher percentage of the organic solvent may be necessary.
-
Warm the solution gently: Gentle warming can sometimes help redissolve the compound.
-
Sonication: Use a sonicator to aid in dissolution.
-
Prepare a more dilute stock solution: This can help prevent precipitation upon dilution.
Q5: Can I expect this compound to be stable in my cell culture medium?
A5: The stability of this compound in cell culture medium can be influenced by factors such as pH, temperature, and the presence of various components in the medium. It is advisable to prepare fresh dilutions in your culture medium for each experiment and to minimize the time the compound spends in the medium before and during the experiment. For long-term experiments, the stability should be empirically determined.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in solution | Prepare a fresh stock solution from the solid compound. If using a previously prepared stock, compare its performance to a freshly prepared one. Ensure proper storage of stock solutions (aliquoted, at -80°C). |
| Precipitation of the compound in the assay medium | Visually inspect the assay wells for any signs of precipitation. Consider reducing the final concentration of this compound or increasing the percentage of co-solvent if the experimental design allows. |
| Interaction with other components in the assay | Review the composition of your assay buffer and medium for any components that might interact with or degrade this compound. |
| Incorrect concentration of the stock solution | Verify the initial weighing of the solid compound and the volume of the solvent used for the stock solution. |
Issue 2: Variability in experimental results between different batches of this compound solution.
| Possible Cause | Troubleshooting Step |
| Inconsistent solution preparation | Standardize the protocol for solution preparation, including the solvent used, warming and mixing steps, and final concentration. |
| Different storage durations or conditions | Use solutions that have been prepared and stored under identical conditions and for similar lengths of time. |
| Freeze-thaw cycles | Avoid multiple freeze-thaw cycles by preparing single-use aliquots of your stock solution. |
Experimental Protocols
Protocol for Assessing the Stability of this compound Solutions using HPLC
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound solid.
-
Dissolve in an appropriate solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
2. Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 70°C).
-
Photostability: Expose the stock solution to a light source that provides both UV and visible light.
3. Sample Analysis by HPLC:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the stressed solution.
-
Neutralize the acidic and basic samples.
-
Dilute the samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from its degradation products.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Determine the rate of degradation under each stress condition.
-
Identify and quantify any major degradation products.
Summary of Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Recommended Duration |
| Solid | - | -20°C | ≥ 4 years |
| Stock Solution | DMSO/DMF | -20°C | ≤ 1 month[7] |
| Stock Solution | DMSO/DMF | -80°C | ≤ 6 months[7] |
Visualizations
Caption: Signaling pathway of this compound as an sGC stimulator.
Caption: Workflow for forced degradation stability testing of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. scispace.com [scispace.com]
- 7. ijtsrd.com [ijtsrd.com]
Technical Support Center: cGMP Assays with sGC Stimulators
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cGMP assays and soluble guanylate cyclase (sGC) stimulators.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during cGMP assays with sGC stimulators, presented in a question-and-answer format.
Question 1: Why am I observing a low or no cGMP signal after treatment with an sGC stimulator?
Possible Causes and Solutions:
-
Suboptimal sGC Redox State: sGC stimulators require the heme group of the enzyme to be in a reduced (Fe2+) state to function effectively.[1][2] Oxidative stress can lead to the oxidation of this heme group, rendering the enzyme less responsive to stimulators.[2]
-
Solution: Ensure that your experimental conditions do not promote excessive oxidative stress. For in vitro assays with purified sGC, consider including a reducing agent like dithiothreitol (B142953) (DTT) in your assay buffer. For cell-based assays, ensure cells are healthy and not stressed. To specifically test heme-oxidized sGC, you can use an sGC activator, which targets the oxidized or heme-free enzyme.[1][2]
-
-
Low Endogenous Nitric Oxide (NO) Levels: While sGC stimulators can activate sGC independently of nitric oxide (NO), their efficacy is significantly enhanced in the presence of NO.[1]
-
Solution: Consider co-administration of a low concentration of an NO donor, such as DEA/NO or SNP, to synergistically enhance the effect of the sGC stimulator.[3]
-
-
Phosphodiesterase (PDE) Activity: Newly synthesized cGMP can be rapidly degraded by phosphodiesterases (PDEs), leading to an underestimation of sGC activity.[4][5]
-
Solution: Pre-incubate your cells or include a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), in your assay buffer to prevent cGMP degradation.[4][5] A common concentration for IBMX is 0.5 mM.[4]
-
-
Inactive Compound: The sGC stimulator may have degraded or may be inactive.
-
Solution: Verify the integrity and activity of your sGC stimulator. If possible, test it in a well-characterized positive control system.
-
-
Low sGC Expression: The cell line or tissue preparation you are using may have low endogenous expression of sGC.
-
Solution: Use a cell line known to express high levels of sGC, such as HEK-293 cells, or consider using cells engineered to overexpress sGC.[6]
-
Question 2: My cGMP assay shows high background signal. What could be the cause?
Possible Causes and Solutions:
-
Non-Specific Antibody Binding (ELISA/HTRF): The detection antibodies used in immunoassays can sometimes bind non-specifically, leading to a high background signal.[7][8]
-
Interference from Sample Components: Components in your cell lysate or assay buffer may interfere with the assay chemistry.
-
Solution: Run appropriate controls, including a vehicle control and a no-analyte control, to identify interfering substances.[7] Consider sample purification or dilution if interference is suspected.
-
-
"Edge Effect" in Microplates: Evaporation and temperature gradients in the outer wells of a microplate can lead to inconsistent results and high background.[8]
-
Solution: Avoid using the outer wells for critical samples. Fill them with buffer or media to create a humidity barrier. Ensure the plate is at a uniform temperature before reading.[8]
-
Question 3: I am observing cellular toxicity after treating my cells with the sGC stimulator. How can I address this?
Possible Causes and Solutions:
-
High Compound Concentration: The concentration of the sGC stimulator may be too high, leading to off-target effects and cytotoxicity.
-
Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell type. Start with a lower concentration and titrate up.
-
-
Solvent Toxicity: The solvent used to dissolve the sGC stimulator (e.g., DMSO) may be toxic to the cells at the final concentration used.
-
Solution: Ensure the final concentration of the solvent is below the toxic threshold for your cells (typically <0.5% for DMSO). Run a vehicle control with the same concentration of solvent to assess its effect.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between an sGC stimulator and an sGC activator?
A1: The primary difference lies in the redox state of the sGC enzyme they target.
-
sGC Stimulators (e.g., Riociguat, YC-1) act on the reduced (ferrous, Fe²⁺) form of sGC. They work in a dual manner: directly stimulating the enzyme to a limited extent and, more significantly, sensitizing it to endogenous NO, leading to a synergistic increase in cGMP production.[1][2]
-
sGC Activators (e.g., Cinaciguat) target the oxidized (ferric, Fe³⁺) or heme-free form of sGC. These are particularly effective in pathological conditions associated with high oxidative stress where sGC may be unresponsive to NO.[1][2]
Q2: Why is it crucial to include a PDE inhibitor in my cGMP assay?
A2: Phosphodiesterases (PDEs) are enzymes that rapidly degrade cyclic nucleotides, including cGMP.[5] In an active cellular environment, the cGMP produced in response to sGC stimulation can be quickly hydrolyzed by PDEs. Including a PDE inhibitor, such as IBMX, prevents this degradation, allowing for the accurate measurement of the total cGMP produced.[4]
Q3: What is ODQ and when should I use it in my experiments?
A3: ODQ (1H-[9][10]oxadiazolo[4,3-a]quinoxalin-1-one) is a potent and selective inhibitor of sGC.[11][12] It works by oxidizing the heme cofactor of the enzyme, rendering it insensitive to NO.[13] ODQ is a valuable tool to confirm that the observed cGMP production is indeed mediated by sGC. You can use it as a negative control; pre-treatment with ODQ should abolish the cGMP increase induced by an NO donor or an sGC stimulator.[11][14]
Q4: What are typical cGMP concentrations I can expect in my cell-based assay?
A4: Basal and stimulated cGMP levels can vary significantly depending on the cell type, sGC expression levels, and the specific stimulator and its concentration. However, some general ranges have been reported:
-
Basal levels: Often in the low fmol/mg protein to low pmol/mg protein range. For example, basal cGMP in rat aortic smooth muscle cells has been reported to be around 103 +/- 54 fmol/mg of cell protein.[15]
-
Stimulated levels: Can increase dramatically, often 10- to over 100-fold above basal levels. For instance, stimulation with an NO donor can increase cGMP to several thousand fmol/mg or even pmol/mg of protein. In human trabecular meshwork cells, stimulated cGMP levels reached up to ~9000 pmol/mg protein.[6]
Data Presentation: Potency of sGC Modulators
The following tables summarize the potency (EC₅₀ values) of various sGC stimulators and activators from different experimental setups.
Table 1: In Vitro Potency of sGC Stimulators and Activators
| Compound | Assay Type | Target | EC₅₀ | Conditions |
| sGC Stimulators | ||||
| YC-1 | Vasorelaxation | Rabbit Aortic Rings | 1.9 µM | - |
| BAY 41-2272 | cGMP Accumulation | sGC-overexpressing CHO cells | 0.09 µM | - |
| IWP-953 | cGMP Production | HEK-293 cells | 17 nM | In the presence of 10 µM DETA-NO |
| sGC Activators | ||||
| Cinaciguat (BAY 58-2667) | sGC Activation | Purified heme-free bovine lung sGC | ~0.2 µM | In the presence of 0.5% Tween 20 |
Data compiled from multiple sources.[4][6][16]
Table 2: Cellular Potency of sGC Stimulators and Activators
| Compound | Assay Type | Cell Line | EC₅₀ |
| sGC Stimulators | |||
| BAY 41-2272 | cGMP Reporter Assay | cGMP reporter cell line | 0.17 µM |
| BAY 41-2272 | cGMP Accumulation | Immature Rat Hippocampal Slices | 6 µM |
| sGC Activators | |||
| Cinaciguat (BAY 58-2667) | cGMP Accumulation | Endothelial Cells | 0.3 µM |
| Cinaciguat (BAY 58-2667) | cGMP Accumulation | Endothelial Cells (under oxidative stress) | 0.2 µM |
Data compiled from multiple sources.[4][16]
Experimental Protocols
Protocol 1: Cell-Based cGMP Accumulation Assay (ELISA-based)
This protocol outlines a general procedure for measuring intracellular cGMP levels in cultured cells following treatment with an sGC stimulator.
-
Cell Seeding: Seed cells (e.g., HEK-293, CHO-K1) in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate for 24-48 hours.
-
Pre-treatment with PDE Inhibitor:
-
Aspirate the culture medium.
-
Wash the cells once with serum-free medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
Add serum-free medium/buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).
-
Incubate for 10-30 minutes at 37°C.[4]
-
-
Compound Treatment:
-
Add the sGC stimulator at various concentrations to the wells.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the compound-treated wells).
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.[4]
-
-
Cell Lysis:
-
Aspirate the medium.
-
Add 100 µL of 0.1 M HCl to each well to lyse the cells and stop the enzymatic reaction.[4]
-
Incubate for 10-20 minutes at room temperature to ensure complete lysis.
-
-
cGMP Measurement:
-
Centrifuge the plate to pellet cellular debris.
-
Collect the supernatants (lysates).
-
Measure the cGMP concentration in the lysates using a commercial cGMP ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the cGMP concentration to the total protein concentration of each sample (determined by a separate protein assay like BCA).
-
Plot the normalized cGMP concentration against the sGC stimulator concentration to generate a dose-response curve and determine the EC₅₀ value.
-
Protocol 2: In Vitro sGC Activity Assay with Purified Enzyme
This protocol describes how to measure the direct effect of an sGC stimulator on the activity of purified sGC.
-
Prepare Assay Buffer: Prepare an assay buffer containing components such as 50 mM TEA/HCl (pH 7.4) and 3 mM MgCl₂.[16]
-
Prepare Reaction Mixture:
-
In a microcentrifuge tube, combine the assay buffer with 0.5 mM GTP.[16] If using a radiometric assay, include [α-³²P]GTP.
-
-
Add Purified sGC: Add a known amount of purified sGC enzyme (e.g., 50 ng) to the reaction mixture.[16]
-
Add sGC Stimulator: Add the sGC stimulator at various concentrations. Include a vehicle control.
-
Initiate Reaction: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA or by heating).
-
Quantify cGMP:
-
Radiometric method: Separate the [³²P]cGMP product from the [α-³²P]GTP substrate using column chromatography and quantify using a scintillation counter.
-
Non-radiometric method: Measure the cGMP concentration using a validated ELISA or HTRF kit according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the enzyme activity (e.g., in nmol cGMP/min/mg protein) and determine the EC₅₀ value for the sGC stimulator.
Visualizations
Caption: The NO-sGC-cGMP signaling pathway with sGC stimulator action.
Caption: Workflow for a cell-based cGMP accumulation assay.
Caption: Troubleshooting logic for low cGMP signal.
References
- 1. Soluble Guanylate Cyclase: A new therapeutic target for pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What are cGMP-PDE inhibitors and how do they work? [synapse.patsnap.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 9. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress [frontiersin.org]
- 11. cGMP mediates the vascular and platelet actions of nitric oxide: confirmation using an inhibitor of the soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. researchgate.net [researchgate.net]
- 14. cGMP-independent anti-tumour actions of the inhibitor of soluble guanylyl cyclase, ODQ, in prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Short- and long-term interactions of endothelium and vascular smooth muscle in coculture: effects on cyclic GMP production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Ensuring consistent results with Bay-41-8543
This guide provides researchers, scientists, and drug development professionals with essential information for obtaining consistent and reliable results using Bay-41-8543, a potent, nitric oxide (NO)-independent stimulator of soluble guanylate cyclase (sGC).
Understanding the Mechanism of Action
This compound directly stimulates the sGC enzyme, increasing its activity and leading to the conversion of guanosine (B1672433) triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1][2] This action is independent of nitric oxide but is synergistic with it, meaning this compound can sensitize sGC to endogenous NO.[1][3] The resulting increase in cGMP mediates downstream effects such as vasodilation and inhibition of platelet aggregation.[3][4]
Troubleshooting Guide
Question 1: Why are my experimental results with this compound inconsistent or showing lower-than-expected potency?
Answer: Several factors can contribute to this issue. Refer to the troubleshooting logic diagram below and consider the following points:
-
Compound Solubility: this compound is soluble up to 10 mM in DMSO, but may require gentle warming.[5] Incomplete solubilization can lead to a lower effective concentration. Always ensure the compound is fully dissolved before preparing final dilutions. For aqueous buffers, be mindful of precipitation, especially when making serial dilutions.
-
Compound Stability: Stock solutions should be stored at -20°C or -80°C.[5][6] Avoid repeated freeze-thaw cycles, which can degrade the compound. Aliquoting the stock solution is highly recommended.
-
Cell Health and Density: Ensure your cells are healthy, within a low passage number, and plated at a consistent density. Over-confluent or stressed cells may exhibit altered sGC expression or responsiveness.
-
Presence of Serum: The potency of this compound can be significantly lower in the presence of plasma or serum due to protein binding. For example, the IC50 for inhibiting collagen-induced platelet aggregation is 0.09 µM in washed platelets but increases to 5.7 µM in plasma.[3] Consider reducing serum concentration or using serum-free media during the treatment phase if your assay allows.
-
Oxidative State of sGC: this compound is a heme-dependent sGC stimulator, meaning it works best on the reduced (Fe²⁺) form of the enzyme.[1] In disease models with high oxidative stress, sGC may become oxidized or heme-free, rendering it less responsive to stimulators.[7][8]
Question 2: I'm observing high variability between replicates. What are common causes?
Answer: High variability often stems from technical inconsistencies.
-
Inaccurate Pipetting: Especially when preparing serial dilutions of a potent compound, small errors can lead to large variations. Ensure pipettes are calibrated and use appropriate volumes.
-
Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates is a common source of variability. Ensure you have a homogenous cell suspension before and during plating.
-
"Edge Effects" in Plates: Wells on the outer edges of a microplate are prone to evaporation, leading to changes in compound concentration. To mitigate this, avoid using the outer wells for experimental samples and fill them with sterile media or PBS to create a humidity barrier.[9]
-
Compound Precipitation: When diluting a DMSO stock into aqueous media, the compound can sometimes precipitate. Visually inspect your dilutions and mix thoroughly immediately after dilution.
Question 3: My cells are showing signs of toxicity. How can I address this?
Answer:
-
Solvent Toxicity: The vehicle, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final DMSO concentration in your culture media is low (generally <0.5%) and that all wells, including vehicle controls, contain the same final concentration.
-
Compound Cytotoxicity: While this compound is generally used at non-toxic concentrations, it's crucial to determine its cytotoxic profile in your specific cell line. Perform a cytotoxicity assay (e.g., MTT or LDH) to establish a non-toxic working concentration range.[9]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? this compound is a nitric oxide (NO)-independent stimulator of soluble guanylyl cyclase (sGC).[4] It directly binds to sGC, enhancing its enzymatic activity to produce cGMP.[3] This action mimics and synergizes with the effect of endogenous NO.[1]
Q2: How should I prepare and store this compound stock solutions? The compound is soluble in DMSO up to 10 mM, sometimes requiring gentle warming to fully dissolve.[5][6] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM in DMSO), create single-use aliquots, and store them at -20°C for long-term stability.[5]
Q3: What is a typical effective concentration range for in vitro experiments? The effective concentration is highly dependent on the experimental system. For purified enzyme assays, stimulation is seen from 0.1 nM to 100 µM.[1] For cellular assays like vasorelaxation or platelet aggregation, IC50 values are typically in the nanomolar to low micromolar range.[3] A dose-response experiment starting from 1 nM up to 10 µM is a reasonable starting point.
Q4: Can this compound be used in vivo? Yes, this compound is orally active and has been used in multiple in vivo studies, demonstrating dose-dependent antihypertensive effects in rats.[4][10] Effective oral doses have been reported in the range of 0.1 to 10 mg/kg.[10][11]
Q5: What are the key downstream readouts for this compound activity? The most direct readout is the measurement of intracellular cGMP levels, typically using an ELISA or RIA kit.[3] A reliable downstream functional marker is the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239, which is dependent on the cGMP-activated Protein Kinase G (PKG).[3][9] This can be measured by Western Blot.
Quantitative Data Summary
Table 1: In Vitro Potency (IC₅₀) of this compound
| Assay Type | Species/System | Agonist | IC₅₀ Value (µM) | Reference |
| Platelet Aggregation | Washed Human Platelets | Collagen | 0.09 | [3] |
| Platelet Aggregation | Human Platelet-Rich Plasma | Collagen | 5.7 | [3] |
| Platelet Aggregation | Washed Human Platelets | U 46619 (Thromboxane mimic) | 0.76 | [3] |
| Platelet Aggregation | Human Platelet-Rich Plasma | ADP | 12 | [3] |
Table 2: Recommended Starting Conditions for In Vitro Assays
| Parameter | Recommendation | Rationale |
| Starting Concentration Range | 1 nM - 10 µM | Covers the typical range of activity from potent effects to maximal stimulation.[1][3] |
| Vehicle | DMSO | Good solubility.[5] Keep final concentration <0.5% to avoid solvent toxicity. |
| Pre-incubation with PDE Inhibitor | Recommended (e.g., 0.5 mM IBMX) | Prevents the degradation of newly synthesized cGMP, increasing assay signal.[7][9] |
| Incubation Time | 15 - 30 minutes | Sufficient for stimulating cGMP production in most cell types.[9] |
| Serum Condition | Serum-free or low-serum media | Reduces compound binding to plasma proteins, reflecting intrinsic potency more accurately.[3] |
Detailed Experimental Protocols
Protocol 1: In Vitro cGMP Measurement in Cultured Cells (ELISA)
This protocol is adapted from standard methodologies for measuring sGC activation.[7][9]
-
Cell Plating: Seed cells (e.g., vascular smooth muscle cells or endothelial cells) in a multi-well plate (e.g., 24- or 48-well) and culture until they reach 80-90% confluency.
-
Pre-treatment:
-
Aspirate the culture medium and gently wash the cells once with serum-free medium or a stimulation buffer (e.g., HBSS).
-
Add medium/buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to each well.
-
Incubate for 20-30 minutes at 37°C to prevent cGMP degradation.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the medium/buffer containing the PDE inhibitor.
-
Add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration).
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the treatment medium.
-
Add 0.1 M HCl to each well to lyse the cells and stop enzymatic activity.
-
Incubate for 10-15 minutes at room temperature.
-
-
cGMP Quantification:
-
Collect the cell lysates.
-
Determine the cGMP concentration using a commercially available cGMP ELISA kit, following the manufacturer's instructions.
-
Normalize the cGMP concentration to the protein content of each well, determined from a parallel plate or by BCA assay of the lysate.
-
Protocol 2: Western Blot for VASP Phosphorylation
This protocol measures a key downstream target of the cGMP/PKG pathway.[3][9]
-
Cell Culture and Treatment: Follow steps 1-3 from the cGMP measurement protocol above. A 6- or 12-well plate format is typically suitable.
-
Cell Lysis:
-
After treatment, place the plate on ice and aspirate the medium.
-
Wash cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-VASP (Ser239) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescent (ECL) substrate.
-
-
Analysis: To normalize the data, strip the membrane and re-probe with an antibody for total VASP. Quantify band intensity using densitometry software.
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. abmole.com [abmole.com]
- 7. benchchem.com [benchchem.com]
- 8. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cardiovascular actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The treatment with soluble guanylate cyclase stimulator BAY41-8543 prevents malignant hypertension and associated organ damage - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of sGC Stimulators: Bay-41-8543 versus YC-1
For researchers and drug development professionals navigating the landscape of soluble guanylate cyclase (sGC) stimulators, a clear understanding of the pharmacological profiles of available compounds is paramount. This guide provides a detailed, data-driven comparison of two key sGC stimulators: Bay-41-8543 and YC-1. While both molecules activate sGC, their potency, specificity, and overall mechanisms of action exhibit notable differences that are critical for experimental design and interpretation.
Mechanism of Action and Specificity
Both this compound and YC-1 are nitric oxide (NO)-independent stimulators of sGC, meaning they can activate the enzyme in the absence of NO.[1][2] Their action is dependent on the presence of the reduced ferrous (Fe2+) prosthetic heme group on sGC.[2][3] These compounds bind to an allosteric site on sGC, increasing the enzyme's catalytic rate and sensitizing it to endogenous NO.[4][5] This synergistic action with NO is a hallmark of sGC stimulators.[6][7]
A crucial distinction lies in their specificity. This compound is a highly specific sGC stimulator.[6][7] In contrast, YC-1 has been shown to exhibit off-target effects, most notably the non-specific inhibition of phosphodiesterases (PDEs).[2][6][8] This PDE inhibition can independently increase cyclic guanosine (B1672433) monophosphate (cGMP) levels by preventing its degradation, which can complicate the interpretation of experimental results when the goal is to selectively study sGC stimulation.[6][8] Furthermore, YC-1 has been reported to have additional cGMP-independent effects, including the inhibition of hypoxia-inducible factor 1 (HIF-1).[2][9][10]
Potency and Efficacy: A Quantitative Comparison
Experimental data consistently demonstrates that this compound is a significantly more potent sGC stimulator than YC-1. In vitro studies have shown this compound to be approximately two orders of magnitude more potent than YC-1 in relaxing rabbit aorta.[6][11]
Table 1: In Vitro Potency of this compound and YC-1
| Parameter | This compound | YC-1 | Reference |
| sGC Stimulation (recombinant) | Up to 92-fold stimulation (0.0001 µM to 100 µM) | ~10-fold stimulation | [4][6][12] |
| Inhibition of Collagen-Induced Platelet Aggregation (washed human platelets) | IC50 = 0.09 µM | - | [6][7] |
| Inhibition of U 46619-Induced Platelet Aggregation (washed human platelets) | IC50 = 0.76 µM | - | [6] |
| Inhibition of ADP-Induced Platelet Aggregation (human plasma) | IC50 = 12 µM | - | [6] |
| Vasorelaxation (rabbit aorta) | ~100-fold more potent than YC-1 | - | [6][11] |
Table 2: In Vivo Effects of this compound
| Animal Model | Administration | Effect | Reference |
| Anesthetized Dogs | Intravenous (3–100 μg/kg) | Dose-dependent decrease in blood pressure and cardiac oxygen consumption; increase in coronary blood flow and heart rate. | [5][13][14] |
| Anesthetized Normotensive Rats | Intravenous (3–300 μg/kg) | Dose-dependent and long-lasting blood pressure lowering effect. | [13][14] |
| Anesthetized Normotensive Rats | Oral (0.1–1 mg/kg) | Dose-dependent and long-lasting blood pressure lowering effect. | [13][14] |
| Conscious Spontaneously Hypertensive Rats | Oral (0.1 mg/kg) | Threshold dose for a dose-dependent and long-lasting decrease in blood pressure. | [5][13][14] |
| Low NO, High Renin Rat Model | Oral (3 mg/kg twice daily for 5 weeks) | Prevented the increase in blood pressure evoked by L-NAME and showed a kidney protective effect. | [13][15] |
Signaling Pathways
The primary signaling pathway for both compounds involves the stimulation of sGC, leading to the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in physiological responses such as vasodilation and inhibition of platelet aggregation.
Experimental Protocols
In Vitro sGC Activity Assay
This protocol is designed to measure the direct stimulatory effect of compounds on purified sGC.
-
Enzyme Preparation: Purified recombinant sGC is used.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing GTP, MgCl2, a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation, and the test compound (this compound or YC-1) at various concentrations.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 10-15 minutes).
-
Termination: The reaction is stopped by adding a solution like 0.1 M HCl.[16]
-
cGMP Quantification: The amount of cGMP produced is quantified using a commercially available cGMP enzyme immunoassay (EIA) kit.
-
Data Analysis: The fold stimulation over baseline (vehicle control) is calculated for each compound concentration.
Platelet Aggregation Assay
This assay assesses the anti-platelet effects of the sGC stimulators.
-
Platelet Preparation: Washed human platelets are prepared from fresh blood collected from healthy, drug-free volunteers.
-
Pre-incubation: Platelets are pre-incubated with either vehicle or different concentrations of this compound or YC-1 for a short period at 37°C.
-
Induction of Aggregation: Platelet aggregation is induced by adding an agonist such as collagen, U 46619 (a thromboxane (B8750289) A2 mimic), or ADP.
-
Measurement: Aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through the platelet suspension.
-
Data Analysis: The concentration of the test compound that inhibits aggregation by 50% (IC50) is determined.
Vasorelaxation Assay in Isolated Aortic Rings
This ex vivo experiment evaluates the vasodilatory properties of the compounds.
-
Tissue Preparation: Thoracic aortas are isolated from rats or rabbits, cleaned of connective tissue, and cut into rings.
-
Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and gassed with 95% O2/5% CO2.
-
Contraction: The rings are pre-contracted with an agonist such as phenylephrine (B352888) or KCl to induce a stable tone.
-
Compound Addition: Once a stable contraction is achieved, cumulative concentrations of this compound or YC-1 are added to the organ bath.
-
Measurement: Changes in isometric tension are recorded to measure the relaxation of the aortic rings.
-
Data Analysis: Concentration-response curves are generated, and the EC50 (the concentration causing 50% of the maximal relaxation) is calculated.
Conclusion
References
- 1. Frontiers | Soluble guanylate cyclase stimulators and activators: new horizons in the treatment of priapism associated with sickle cell disease [frontiersin.org]
- 2. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of YC-1-induced activation of soluble guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the soluble guanylyl cyclase activator, YC-1, on vascular tone, cyclic GMP levels and phosphodiesterase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. YC-1: a potential anticancer drug targeting hypoxia-inducible factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The HIF-1 inhibitor YC-1 decreases reactive astrocyte formation in a rodent ischemia model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cardiovascular actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. YC-1 activation of human soluble guanylyl cyclase has both heme-dependent and heme-independent components - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cardiovascular actions of a novel NO‐independent guanylyl cyclase stimulator, BAY 41‐8543: in vivo studies | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to sGC Activators: Bay-41-8543 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
The soluble guanylate cyclase (sGC) enzyme is a critical component of the nitric oxide (NO) signaling pathway, playing a pivotal role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission. Dysregulation of the NO-sGC-cGMP pathway is implicated in the pathophysiology of several cardiovascular and fibrotic diseases. A new class of therapeutic agents, sGC activators, directly stimulates sGC to increase cyclic guanosine (B1672433) monophosphate (cGMP) production, offering a promising strategy to counteract the effects of impaired NO signaling.
This guide provides an objective comparison of Bay-41-8543, a pioneering sGC stimulator, with other notable sGC activators and stimulators. The information presented is supported by experimental data to aid researchers in their evaluation and selection of these compounds for further investigation.
Mechanism of Action: Two Classes of sGC Modulators
sGC modulators are broadly categorized into two classes based on their mechanism of action, which is dependent on the redox state of the heme group within the sGC enzyme.
-
sGC Stimulators (Heme-Dependent): This class, which includes This compound , YC-1, riociguat (B1680643), vericiguat, and praliciguat (B610188), acts on the reduced (ferrous, Fe²⁺) form of sGC. These compounds work synergistically with NO, sensitizing the enzyme to its endogenous activator.[1]
-
sGC Activators (Heme-Independent): This class, including cinaciguat (B1243192) and ataciguat, targets the oxidized (ferric, Fe³⁺) or heme-free form of sGC.[1] These compounds are particularly effective in conditions of high oxidative stress where the heme group of sGC is oxidized, rendering it insensitive to NO.
Signaling Pathway of sGC Activation
The activation of sGC by either its natural ligand, nitric oxide (NO), or by sGC stimulators and activators, leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then acts as a second messenger, primarily activating Protein Kinase G (PKG).[2][3] PKG, in turn, phosphorylates various downstream targets, leading to a cascade of cellular events that ultimately result in physiological responses such as vasodilation and inhibition of platelet aggregation.[4][5]
Caption: The sGC signaling pathway, illustrating the distinct mechanisms of sGC stimulators and activators.
Quantitative Comparison of sGC Modulators
The following tables summarize the in vitro and ex vivo activities of this compound and other selected sGC modulators.
Table 1: In Vitro sGC Enzyme Stimulation
| Compound | Class | EC₅₀ (sGC Stimulation) | Fold Stimulation (Max) | Reference(s) |
| This compound | Stimulator | Not explicitly stated | up to 92-fold | [6][7] |
| Riociguat | Stimulator | Not explicitly stated | up to 73-fold (alone) | |
| Vericiguat | Stimulator | 1005 nM (in CHO cells) | up to 57.6-fold | |
| Cinaciguat | Activator | ~0.2 µM (heme-free sGC) | Not specified | |
| Ataciguat | Activator | 0.5-10 µM (oxidized sGC) | Not specified |
EC₅₀ values can vary depending on the specific assay conditions (e.g., purified enzyme vs. cell-based assays).
Table 2: Vasorelaxant Effects on Aortic Rings
| Compound | Class | IC₅₀ (Vasorelaxation) | Species | Reference(s) |
| This compound | Stimulator | nM range | Rat | [6] |
| Vericiguat | Stimulator | Not specified | Rabbit | |
| Praliciguat | Stimulator | Not specified | Rat | [8] |
| Ataciguat | Activator | 1-10 µM | Rat, Porcine |
IC₅₀ values are dependent on the pre-constricting agent used and other experimental conditions.
Table 3: Inhibition of Platelet Aggregation
| Compound | Class | IC₅₀ (Collagen-induced) | Species | Reference(s) |
| This compound | Stimulator | 0.09 µM (washed platelets) | Human | [6] |
| Riociguat | Stimulator | >50 µM (in PRP) | Human | [9] |
PRP = Platelet-Rich Plasma. The potency of some compounds can be significantly lower in plasma compared to washed platelets due to plasma protein binding.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize sGC modulators.
Soluble Guanylate Cyclase (sGC) Enzyme Activity Assay
This assay directly measures the ability of a compound to stimulate the production of cGMP by purified sGC.
-
Enzyme Preparation: Purified recombinant sGC is used.
-
Reaction Mixture: The assay buffer typically contains a buffer (e.g., 50 mM TEA/HCl, pH 7.4), MgCl₂, cGMP, and the substrate, [α-³²P]GTP.
-
Incubation: The enzyme is incubated with the test compound at various concentrations at 37°C.
-
Reaction Initiation and Termination: The reaction is started by the addition of the substrate and stopped after a defined time by adding a quenching solution (e.g., Zn(CH₃COO)₂ and Na₂CO₃).
-
Quantification: The amount of [³²P]cGMP formed is quantified by chromatography and liquid scintillation counting.
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the extent of platelet aggregation in response to an agonist and the inhibitory effect of a test compound.
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared from citrated whole blood by centrifugation.
-
Instrumentation: A light transmission aggregometer is used, which measures changes in light transmission through the PRP sample as platelets aggregate.
-
Procedure:
-
PRP is placed in a cuvette with a stir bar and warmed to 37°C.
-
The test compound or vehicle is added and incubated for a short period.
-
An agonist (e.g., collagen, ADP) is added to induce aggregation.
-
The change in light transmission is recorded over time.
-
-
Data Analysis: The percentage of aggregation is calculated, and the IC₅₀ value (the concentration of the compound that inhibits aggregation by 50%) is determined.
Aortic Ring Vasorelaxation Assay
This ex vivo assay assesses the ability of a compound to relax pre-contracted blood vessel rings.
-
Tissue Preparation: The thoracic aorta is excised from a rodent (e.g., rat) and cut into rings of 1-2 mm in width.
-
Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) gassed with 95% O₂ / 5% CO₂ and maintained at 37°C. The tension of the rings is recorded using a force transducer.
-
Procedure:
-
The rings are allowed to equilibrate and then pre-contracted with a vasoconstrictor agent (e.g., phenylephrine).
-
Once a stable contraction is achieved, the test compound is added in a cumulative manner.
-
The relaxation response is recorded as a percentage of the pre-contraction.
-
-
Data Analysis: A concentration-response curve is generated, and the IC₅₀ or EC₅₀ value is calculated.
Experimental Workflow
A typical workflow for the preclinical evaluation of a novel sGC activator involves a series of in vitro, ex vivo, and in vivo studies to characterize its potency, efficacy, and mechanism of action.
References
- 1. Biphasic roles for soluble guanylyl cyclase (sGC) in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. cGMP Signaling, Phosphodiesterases and Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Soluble guanylate cyclase stimulator praliciguat attenuates inflammation, fibrosis, and end-organ damage in the Dahl model of cardiorenal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The sGC stimulator riociguat inhibits platelet function in washed platelets but not in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
ODQ as a Potent Inhibitor of Bay-41-8543-Stimulated Soluble Guanylate Cyclase Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory effects of 1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) on the activity of Bay-41-8543, a stimulator of soluble guanylate cyclase (sGC). The information presented herein is supported by experimental data to assist researchers in making informed decisions for their study designs.
Introduction to this compound and ODQ
This compound is a nitric oxide (NO)-independent stimulator of soluble guanylate cyclase (sGC), an essential enzyme in the nitric oxide signaling pathway.[4][5][6] It enhances the production of cyclic guanosine (B1672433) monophosphate (cGMP), leading to vasodilation and other physiological responses.[4][5] this compound can stimulate sGC up to 92-fold and exhibits a synergistic effect with NO.[5][7][8]
ODQ is a well-characterized and widely used inhibitor of sGC.[9][10][11] Its inhibitory mechanism involves the oxidation of the ferrous (Fe2+) heme iron of sGC to its ferric (Fe3+) state.[2][10] This oxidation prevents the binding of NO and subsequently inhibits enzyme activation.[2][10]
Inhibitory Effect of ODQ on this compound Activity
Experimental evidence robustly demonstrates that ODQ effectively antagonizes the stimulatory action of this compound on sGC. Studies have shown that ODQ can completely block the stimulation of sGC induced by this compound.[1][7]
Quantitative Data Summary
The following table summarizes the key findings from a study by Stasch et al. (2002), illustrating the potent inhibitory effect of ODQ on this compound-stimulated sGC activity.
| Compound(s) | Concentration | sGC Activity (fold stimulation over basal) |
| Basal | - | 1 |
| This compound | 10 µM | ~80 |
| This compound + SNP (NO donor) | 10 µM + 0.1 µM | ~360 |
| This compound + ODQ | 10 µM + 10 µM | ~1 (Complete Inhibition) |
Data adapted from Stasch et al., Br J Pharmacol, 2002.[7]
Signaling Pathway and Inhibition Mechanism
The signaling pathway diagram below illustrates the mechanism of action of this compound and the inhibitory effect of ODQ.
Caption: Mechanism of this compound stimulation and ODQ inhibition of sGC.
Experimental Protocols
Measurement of Soluble Guanylate Cyclase (sGC) Activity
A standard in vitro assay to determine sGC activity involves the use of purified recombinant sGC.
Materials:
-
Purified recombinant sGC
-
This compound
-
ODQ
-
[α-32P]GTP
-
Reaction buffer (e.g., 50 mM triethanolamine-HCl, pH 7.5, 1 mM EGTA, 1 mM IBMX, 5 mM MgCl2, 10 mM dithiothreitol)
-
GTP regenerating system (e.g., creatine (B1669601) phosphokinase and creatine phosphate)
Procedure:
-
Pre-incubate the purified sGC with the desired concentration of ODQ or vehicle control for a specified time (e.g., 10 minutes) at 37°C.
-
Add this compound to the reaction mixture.
-
Initiate the reaction by adding the substrate, [α-32P]GTP, and the GTP regenerating system.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Separate the resulting [32P]cGMP from unreacted [α-32P]GTP using column chromatography (e.g., Dowex and alumina).
-
Quantify the amount of [32P]cGMP formed using liquid scintillation counting.
-
Express sGC activity as nmol of cGMP formed per minute per milligram of protein.
Experimental Workflow
The following diagram outlines the typical workflow for assessing the inhibitory effect of ODQ on this compound-stimulated sGC activity.
Caption: Workflow for sGC activity assay with ODQ and this compound.
Comparison with Other sGC Inhibitors
While ODQ is a highly selective and potent inhibitor of sGC, other compounds have been used historically, though they often have limitations.
| Inhibitor | Mechanism of Action | Selectivity | Key Considerations |
| ODQ | Oxidizes the heme iron of sGC | High for sGC | The gold standard for in vitro sGC inhibition.[3] |
| Methylene Blue | Non-specific; generates superoxide (B77818) anions | Low | Can interfere with other cellular processes.[12] |
| LY-83583 | Non-specific; generates superoxide anions | Low | Not specific for sGC and can have off-target effects.[12] |
| Calmodulin Antagonists | Inhibit sGC through a different, putative site | Moderate | Represent an alternative inhibitory mechanism, but may have broader effects on calcium signaling.[3] |
Conclusion
ODQ is a powerful and specific tool for investigating the sGC signaling pathway. Its ability to completely block the stimulatory effects of this compound makes it an invaluable inhibitor for in vitro studies. When choosing an sGC inhibitor, researchers should consider the high selectivity and well-defined mechanism of ODQ in comparison to less specific alternatives.
References
- 1. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of nitric oxide-activated guanylyl cyclase by calmodulin antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel guanylyl cyclase inhibitor, ODQ reveals role of nitric oxide, but not of cyclic GMP in endothelin-1 secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacology of the nitric oxide receptor, soluble guanylyl cyclase, in cerebellar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of soluble guanylate cyclase by ODQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Effects of a novel inhibitor of guanylyl cyclase on dilator responses of mouse cerebral arterioles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the sGC-Dependent Effects of Bay-41-8543: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bay-41-8543, a potent, nitric oxide (NO)-independent stimulator of soluble guanylate cyclase (sGC), with other relevant alternatives. The information presented herein is supported by experimental data to assist researchers in validating the sGC-dependent effects of this compound.
This compound directly stimulates sGC, leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn mediates a variety of physiological responses including vasodilation and inhibition of platelet aggregation.[1][2] Its mechanism is heme-dependent but NO-independent, and it acts synergistically with NO.[1][2] This positions this compound as a valuable tool for studying sGC signaling and as a potential therapeutic agent for cardiovascular diseases.[1][3]
Comparative Analysis of sGC Modulators
To effectively validate the sGC-dependent effects of this compound, it is crucial to compare its performance against other compounds that target the sGC pathway. These can be broadly categorized as sGC stimulators and sGC activators. sGC stimulators, like this compound, require the heme iron of sGC to be in its reduced (Fe2+) state, whereas sGC activators are effective on the oxidized (Fe3+) or heme-free enzyme.[4]
Table 1: Comparison of sGC Stimulator Potency
| Compound | Class | sGC Stimulation (fold-increase) | Vasorelaxation IC₅₀ / EC₅₀ | Platelet Aggregation Inhibition IC₅₀ | Key Characteristics |
| This compound | sGC Stimulator | Up to 92-fold | nM range (various vessels)[1][2] | 0.09 µM (collagen-induced, washed human platelets)[1][2] | Highly potent, NO-independent, synergistic with NO.[1][2] About 3-fold more potent in vivo than BAY 41-2272.[1] |
| YC-1 | sGC Stimulator | - | Two orders of magnitude less potent than this compound[1][3] | - | Acts as a non-specific PDE inhibitor.[1] |
| BAY 41-2272 | sGC Stimulator | - | - | - | Close analogue of this compound, but less potent in vivo.[1] |
| Riociguat (B1680643) (BAY 63-2521) | sGC Stimulator | - | Improves hemodynamic parameters in PAH[5][6] | - | Favorable pharmacokinetic profile for clinical use.[7] |
| Cinaciguat (BAY 58-2667) | sGC Activator | 8-fold (normal), 134-fold (oxidized sGC)[8] | - | - | Targets oxidized/heme-free sGC. |
| GSK2181236A | sGC Activator | EC₅₀ of 25-27 nM (cGMP formation)[4] | - | - | Potentiated by the sGC inhibitor ODQ.[4] |
Data presented is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols for Validation
To validate the sGC-dependent effects of this compound, a series of well-defined experiments are necessary. Below are detailed methodologies for key assays.
sGC Activity Assay with Purified Enzyme
This assay directly measures the ability of a compound to stimulate sGC to produce cGMP from guanosine triphosphate (GTP).
Principle: The enzymatic activity of purified sGC is determined by quantifying the amount of [α-³²P]cGMP produced from the substrate [α-³²P]GTP.[9]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified sGC (e.g., 14 nM), a buffer (e.g., 60 mM TEA, pH 7.6), salts (e.g., 150 mM NaCl), a reducing agent (e.g., 0.5 mM DTT), a cofactor (e.g., 5 mM MgCl₂), and the substrate GTP (e.g., 200 µM, including [α-³²P]GTP).[10]
-
Compound Incubation: Add varying concentrations of this compound or other test compounds to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Enzymatic Reaction: Incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).[10]
-
Reaction Termination: Stop the reaction by adding a solution such as 125 mM Zn(OAc)₂ followed by 125 mM Na₂CO₃.[10]
-
Product Separation and Quantification: The produced [³²P]cGMP is separated from the unreacted [³²P]GTP, typically by chromatography on an alumina (B75360) column.[11] The radioactivity of the eluted cGMP is then measured using a scintillation counter.
-
Data Analysis: Calculate the fold-stimulation of sGC activity by comparing the cGMP produced in the presence of the compound to the basal activity (vehicle control).
Vasorelaxation Assay in Isolated Aortic Rings
This ex vivo assay assesses the vasodilatory effects of a compound on pre-contracted blood vessels.
Principle: The relaxation of isolated arterial rings, pre-constricted with an agonist, is measured in response to cumulative concentrations of the test compound.
Protocol:
-
Tissue Preparation: Isolate the thoracic aorta from a laboratory animal (e.g., rat) and place it in a cold Krebs-Henseleit (K-H) solution.[12] Carefully remove adhering connective tissue and cut the aorta into rings of 2-3 mm width.[12] The endothelium can be mechanically removed for some rings to assess endothelium-dependent effects.
-
Mounting: Suspend the aortic rings in an organ bath containing K-H solution, maintained at 37°C and gassed with 95% O₂ and 5% CO₂.[12] Attach one end of the ring to a fixed support and the other to a force transducer to record isometric tension.[12]
-
Equilibration and Pre-contraction: Allow the rings to equilibrate under a resting tension (e.g., 2 g) for about an hour, changing the K-H solution every 15 minutes.[12] Induce a stable contraction with a vasoconstrictor agent like phenylephrine (B352888) (e.g., 10⁻⁶ M).[13][14]
-
Compound Administration: Once a stable contraction plateau is reached, add cumulative concentrations of this compound or other test compounds to the organ bath at set intervals.
-
Data Recording and Analysis: Record the changes in tension. Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor. Calculate the IC₅₀ or EC₅₀ value, which is the concentration of the compound that produces 50% of the maximal relaxation.
Platelet Aggregation Inhibition Assay
This in vitro assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.
Principle: Light Transmission Aggregometry (LTA) measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[15]
Protocol:
-
PRP and PPP Preparation: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).[16] Centrifuge the blood at a low speed (e.g., 200 x g for 10 minutes) to obtain platelet-rich plasma (PRP).[17] Centrifuge the remaining blood at a higher speed to obtain platelet-poor plasma (PPP), which is used as a reference for 100% aggregation.[15]
-
Aggregometer Setup: Set up an aggregometer at 37°C. Use PPP to set the 100% light transmission baseline and PRP for the 0% baseline.[15]
-
Inhibition Assay: Pre-incubate a sample of PRP with various concentrations of this compound or a vehicle control for a short period (e.g., 5 minutes) at 37°C in a cuvette with a stir bar.[15]
-
Induction of Aggregation: Add a platelet agonist such as collagen, ADP, or thrombin to the cuvette to induce aggregation.[15]
-
Data Recording and Analysis: Record the change in light transmission for 5-10 minutes.[15] Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ value, the concentration that inhibits 50% of platelet aggregation.[18]
Signaling Pathways and Experimental Workflows
The sGC-dependent effects of this compound are mediated through the canonical NO-sGC-cGMP signaling pathway.
Caption: sGC signaling pathway activated by NO and this compound.
To systematically validate the effects of this compound, a structured experimental workflow is recommended.
Caption: Experimental workflow for validating this compound effects.
References
- 1. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Riociguat: a soluble guanylate cyclase stimulator for the treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Efficacy and safety of riociguat replacing PDE-5is for patients with pulmonary arterial hypertension: A systematic review and meta-analysis [frontiersin.org]
- 7. The Soluble Guanylate Cyclase Stimulator Riociguat Ameliorates Pulmonary Hypertension Induced by Hypoxia and SU5416 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Formononetin induces vasorelaxation in rat thoracic aorta via regulation of the PI3K/PTEN/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e-century.us [e-century.us]
- 14. Pharmacological characterization of mechanisms involved in the vasorelaxation produced by rosuvastatin in aortic rings from rats with a cafeteria-style diet - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of sGC Stimulators: Bay-41-8543 vs. BAY 41-2272
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of two notable soluble guanylate cyclase (sGC) stimulators, Bay-41-8543 and BAY 41-2272, supported by experimental data.
Both this compound and BAY 41-2272 are pyrazolopyridine derivatives that act as potent, nitric oxide (NO)-independent stimulators of soluble guanylate cyclase (sGC).[1][2] They represent a significant class of vasodilators and antiplatelet agents. While they share a common mechanism, their potencies differ, with studies indicating that this compound, a close analogue of BAY 41-2272, is approximately three times more potent in vivo following oral administration.[1][3]
Mechanism of Action
This compound and BAY 41-2272 exert their effects by directly stimulating sGC, the primary receptor for endogenous NO.[4] This stimulation is independent of NO but is heme-dependent.[1] Activation of sGC leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4] Elevated intracellular cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets. This cascade of events leads to a decrease in intracellular calcium levels, resulting in smooth muscle relaxation (vasodilation) and inhibition of platelet activation and aggregation.[1] Both compounds also act synergistically with NO, enhancing the sensitivity of sGC to its endogenous activator.[1][4]
Caption: Shared signaling pathway of this compound and BAY 41-2272.
In Vitro Potency Comparison
Experimental data demonstrates the high potency of both compounds in various in vitro assays, with notable differences in their half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50).
Antiplatelet Activity
Both compounds are potent inhibitors of platelet aggregation, a key process in thrombosis.
| Compound | Assay Condition | Agonist | IC50 |
| This compound | Washed Human Platelets | Collagen | 0.09 µM[1] |
| Washed Human Platelets | U 46619 (Thromboxane mimic) | 0.76 µM[1] | |
| Human Platelet-Rich Plasma | Collagen | 5.7 µM[1] | |
| Human Platelet-Rich Plasma | ADP | 12 µM[1] | |
| BAY 41-2272 | Not Specified | Not Specified | 36 nM (0.036 µM) |
Vasorelaxant Effects
The vasodilatory properties of these compounds have been quantified in various isolated vessel preparations.
| Compound | Tissue Preparation | Pre-contraction Agent | IC50 / EC50 |
| This compound | Aortas, saphenous arteries, coronary arteries, and veins | Not Specified | In the nM range[1] |
| BAY 41-2272 | Rabbit Aorta | Phenylephrine (B352888) | IC50: 0.30 µM |
| Rabbit Corpus Cavernosum | Not Specified | EC50: 406.3 nM[5] | |
| Human Corpus Cavernosum | Not Specified | EC50: 489.1 nM |
Direct sGC Activation
Studies on isolated enzymes and cell lines confirm their direct stimulatory effect on sGC.
| Compound | System | Potency Metric | Value |
| This compound | Recombinant sGC | Fold Activation | Up to 92-fold[1] |
| BAY 41-2272 | Purified sGC | Fold Activation | ~20 to 30-fold[6][7] |
| sGC-overexpressing CHO cells | EC50 | 0.09 µM[8] | |
| cGMP reporter cell line | EC50 | 0.17 µM[8] |
In Vivo Potency Comparison
In vivo studies corroborate the in vitro findings, consistently demonstrating that this compound is the more potent compound. After oral administration in conscious spontaneously hypertensive rats (SHR), this compound was found to be approximately three times more potent than BAY 41-2272 in its blood pressure-lowering effect.[3] Similarly, in vitro studies showed the vasodilator potency of this compound to be about 3-fold greater than that of BAY 41-2272.[9]
| Compound | Animal Model | Administration | Dosage | Primary Effect |
| This compound | Normotensive Rat | Oral (p.o.) | 0.3 mg/kg | Minimal effective dose for blood pressure reduction.[3] |
| Conscious SHR | Oral (p.o.) | 0.1 - 0.3 mg/kg | Minimal effective dose for antihypertensive effect.[3] | |
| Normotensive Rat | Intravenous (i.v.) | 10 µg/kg | Minimal effective dose for blood pressure reduction.[3][10] | |
| Renin Transgenic Rat | Oral (p.o.) | 3 mg/kg (twice daily) | Prevents increase in systolic blood pressure.[3][10] | |
| BAY 41-2272 | Conscious Rabbit | Intravenous (i.v.) | 0.1 mg/kg | Minimal effective dose for penile erection (with SNP).[11] |
| Conscious Rabbit | Oral (p.o.) | 1 mg/kg | Minimal effective dose for penile erection (with SNP).[11] |
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol is used to measure the ability of a compound to inhibit agonist-induced platelet aggregation in vitro.[12]
Methodology:
-
Blood Collection: Whole blood is collected from human donors into tubes containing an anticoagulant (e.g., 3.8% tri-sodium citrate).[13]
-
PRP Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 140 x g for 10 minutes). The supernatant is the PRP.[13]
-
PPP Preparation: The remaining blood is centrifuged at a higher speed (e.g., 700 x g for 20 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference (100% transmission).[13]
-
Assay Procedure:
-
A sample of PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C in an aggregometer.
-
The test compound (this compound or BAY 41-2272) at various concentrations is added to the PRP and incubated for a short period.
-
A platelet agonist (e.g., collagen, ADP) is added to induce aggregation.
-
As platelets aggregate, the turbidity of the PRP decreases, and light transmission through the sample increases. This change is recorded over time.
-
-
Data Analysis: The percentage of aggregation inhibition is calculated by comparing the maximal aggregation in the presence of the test compound to the maximal aggregation in the vehicle control. The IC50 value is determined from the resulting concentration-response curve.
Caption: Experimental workflow for in vitro platelet aggregation assay.
Vasorelaxation Assay (Wire Myography)
This protocol assesses the vasorelaxant properties of a compound on isolated arterial rings.
Methodology:
-
Tissue Preparation: Arteries (e.g., rat aorta) are dissected, cleaned of surrounding tissue, and cut into small rings.
-
Mounting: The arterial rings are mounted on small wires in an organ bath chamber of a wire myograph system. The chamber is filled with a physiological salt solution (PSS) and maintained at 37°C, bubbled with a gas mixture (95% O2, 5% CO2).
-
Equilibration: The rings are allowed to equilibrate under a set passive tension.
-
Pre-contraction: The rings are contracted by adding a vasoconstrictor agent like phenylephrine to the organ bath.
-
Compound Addition: Once a stable contraction is achieved, the test compound (this compound or BAY 41-2272) is added cumulatively in increasing concentrations.
-
Data Recording: The isometric tension of the arterial ring is continuously recorded. Relaxation is measured as the percentage decrease from the pre-contracted tension.
-
Data Analysis: A concentration-response curve is generated, and the EC50 value is calculated to determine the potency of the vasorelaxant effect.
Conclusion
Both this compound and BAY 41-2272 are highly potent, NO-independent sGC stimulators. The available experimental data consistently indicates that this compound possesses a higher potency, particularly in in vivo settings, where it is approximately three times more effective than BAY 41-2272 at reducing blood pressure.[3] This makes this compound a particularly promising compound for research into cardiovascular diseases where enhanced sGC stimulation is a therapeutic goal.[1] The detailed data and protocols provided in this guide offer a solid foundation for researchers designing and interpreting studies involving these compounds.
References
- 1. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pulmonary and systemic vasodilator responses to the soluble guanylyl cyclase stimulator, BAY 41-8543, are modulated by nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiovascular actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. ahajournals.org [ahajournals.org]
- 9. atsjournals.org [atsjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. BAY 41-2272: a stimulator of soluble guanylyl cyclase induces nitric oxide-dependent penile erection in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4.3. Platelet Aggregometry Assay [bio-protocol.org]
A Comparative Guide: Bay-41-8543 vs. PDE Inhibitors on cGMP Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nitric oxide (NO)-independent soluble guanylate cyclase (sGC) stimulator, Bay-41-8543, and phosphodiesterase (PDE) inhibitors, focusing on their impact on cyclic guanosine (B1672433) monophosphate (cGMP) levels. This comparison is supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Executive Summary
Both this compound and PDE inhibitors effectively increase intracellular cGMP levels, a critical second messenger involved in various physiological processes, including vasodilation and inhibition of platelet aggregation. However, they achieve this through fundamentally different mechanisms. This compound directly stimulates sGC, the enzyme responsible for cGMP synthesis, leading to increased production.[1] In contrast, PDE inhibitors, such as the well-known PDE5 inhibitors sildenafil, tadalafil, and vardenafil, act by preventing the degradation of cGMP by phosphodiesterase enzymes.[2] This distinction has significant implications for their therapeutic potential, particularly in conditions where endogenous NO signaling and subsequent cGMP production may be impaired.[3][4]
Mechanism of Action: A Tale of Two Pathways
The regulation of intracellular cGMP is a dynamic process involving both its synthesis by sGC and its degradation by PDEs. This compound and PDE inhibitors intervene at distinct points in this pathway.
This compound: A Direct Stimulator of cGMP Synthesis
This compound is a potent, NO-independent stimulator of sGC.[1] It binds to sGC and activates the enzyme, leading to a direct increase in the conversion of guanosine triphosphate (GTP) to cGMP.[1] A key feature of this compound is its ability to synergize with NO, the endogenous activator of sGC, further amplifying cGMP production.[1] This dual mechanism of action—direct stimulation and sensitization to NO—makes it effective even in environments with limited NO bioavailability.[3][4]
PDE Inhibitors: Guardians of Existing cGMP
Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides. PDE5, in particular, is highly specific for cGMP.[2] PDE5 inhibitors, such as sildenafil, tadalafil, and vardenafil, are competitive inhibitors that bind to the catalytic site of the PDE5 enzyme, preventing the breakdown of cGMP to the inactive 5'-GMP.[2] This inhibition leads to an accumulation of intracellular cGMP, thereby prolonging its signaling effects. The efficacy of PDE5 inhibitors is inherently dependent on the ongoing synthesis of cGMP by sGC.[3][4]
References
- 1. BAY-41--8543, 5MG | Labscoop [labscoop.com]
- 2. The nitric oxide–soluble guanylate cyclase–cGMP pathway in pulmonary hypertension: from PDE5 to soluble guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The nitric oxide-soluble guanylate cyclase-cGMP pathway in pulmonary hypertension: from PDE5 to soluble guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of sildenafil, a type-5 cGMP phosphodiesterase inhibitor, and papaverine on cyclic GMP and cyclic AMP levels in the rabbit corpus cavernosum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Bay-41-8543: A Comparative Guide to Enzyme Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Bay-41-8543 is a potent, nitric oxide (NO)-independent but heme-dependent stimulator of soluble guanylate cyclase (sGC). Its primary mechanism of action is the direct stimulation of sGC, leading to increased production of cyclic guanosine (B1672433) monophosphate (cGMP). This elevation in cGMP plays a crucial role in various physiological processes, including vasodilation and the inhibition of platelet aggregation.[1][2] A critical aspect of the pharmacological profile of any therapeutic candidate is its selectivity for its intended target. This guide provides a comparative overview of the cross-reactivity of this compound with other enzymes, focusing on phosphodiesterases (PDEs), which are key enzymes in the cGMP signaling pathway.
Selectivity Profile of this compound
Experimental data indicates a high degree of selectivity for this compound towards its primary target, sGC, with minimal interaction with cGMP-metabolizing phosphodiesterases.
Table 1: Cross-Reactivity of this compound against Phosphodiesterase Isoforms
| Enzyme Target | This compound Inhibition | Concentration |
| PDE1 | < 10% | up to 10 µM |
| PDE2 | < 10% | up to 10 µM |
| PDE5 | < 10% | up to 10 µM |
| PDE9 | < 10% | up to 10 µM |
Data sourced from Stasch et al. (2002).[1]
The data clearly demonstrates that this compound does not significantly inhibit the activity of the tested cGMP-metabolizing PDE isoforms, even at high concentrations.[1] This high selectivity is a desirable characteristic, as off-target inhibition of PDEs can lead to a range of side effects. For instance, inhibition of PDE5 is the mechanism of action for drugs like sildenafil, and unintended inhibition could lead to systemic vasodilation and other effects. Similarly, inhibition of other PDE isoforms is associated with various other physiological responses. The lack of significant PDE inhibition by this compound underscores its targeted mechanism of action through direct sGC stimulation.
Signaling Pathway and Selectivity
The following diagram illustrates the primary signaling pathway of this compound and highlights its selectivity.
Experimental Protocols
The following is a representative protocol for assessing the in vitro selectivity of a compound like this compound against a panel of phosphodiesterase enzymes.
In Vitro Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against various PDE isoforms.
Materials:
-
Purified recombinant human PDE enzymes (e.g., PDE1, PDE2, PDE5, PDE9)
-
[³H]-cGMP (radiolabeled substrate)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 100 mM NaCl, 5 mM MgCl₂)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Snake venom nucleotidase (from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail
-
96-well microplates
-
Scintillation counter
Workflow Diagram:
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in the assay buffer. A typical concentration range for initial screening would be from 1 nM to 100 µM.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the diluted test compound, and the specific PDE enzyme. Include a positive control (a known inhibitor of the specific PDE isoform) and a negative control (vehicle, e.g., DMSO).
-
Reaction Initiation: Start the enzymatic reaction by adding the [³H]-cGMP substrate to each well. The final concentration of the substrate should be below its Km value for the respective enzyme to ensure competitive inhibition can be accurately measured.
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring that the reaction remains within the linear range (typically 10-30 minutes).
-
Reaction Termination and Nucleotidase Treatment: Stop the reaction by boiling the plate or adding a stop solution. Then, add snake venom nucleotidase to each well and incubate to convert the [³H]-5'-GMP product to [³H]-guanosine.
-
Separation: Apply the reaction mixture to an anion-exchange resin column. The unreacted, negatively charged [³H]-cGMP and the product [³H]-5'-GMP will bind to the resin, while the neutral [³H]-guanosine will pass through.
-
Quantification: Collect the eluate containing [³H]-guanosine into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
The available data strongly supports the high selectivity of this compound for soluble guanylate cyclase over cGMP-metabolizing phosphodiesterases. This specificity is a key attribute, suggesting a lower potential for off-target effects mediated by PDE inhibition. For researchers in drug discovery and development, the focused mechanism of action of this compound makes it a valuable tool for studying the therapeutic potential of sGC stimulation in various pathological conditions.
References
Comparative Analysis of sGC Stimulators: A Deep Dive into Bay-41-8543 and Vericiguat Analogs
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide comparing the performance of the soluble guanylate cyclase (sGC) stimulators, Bay-41-8543 and its clinically approved analog, vericiguat (B611664). This guide provides a detailed examination of their mechanism of action, in vitro potency, in vivo efficacy, and pharmacokinetic profiles, supported by experimental data and detailed methodologies.
This compound and vericiguat are potent, direct stimulators of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. By enhancing the production of cyclic guanosine (B1672433) monophosphate (cGMP), these compounds play a crucial role in regulating vascular tone, platelet aggregation, and cardiac function. This compound is widely recognized as a preclinical analog of vericiguat, sharing an identical mode of action and a similar in vitro and in vivo profile.[1] This guide delves into a comparative analysis of these two important research compounds.
Mechanism of Action: Targeting the NO-sGC-cGMP Pathway
Both this compound and vericiguat exert their effects by directly stimulating sGC, independent of and synergistically with nitric oxide (NO).[2][3] This dual mechanism is particularly significant in disease states characterized by impaired NO bioavailability, such as heart failure and pulmonary hypertension. By sensitizing sGC to endogenous NO and directly activating the enzyme, these compounds restore cGMP signaling, leading to vasodilation and other beneficial cardiovascular effects.
dot
Caption: Signaling pathway of sGC stimulators this compound and vericiguat.
In Vitro Potency: A Comparative Look
Direct comparative studies on the in vitro potency of this compound and vericiguat are limited. However, data from separate studies provide insights into their activity. This compound has been shown to stimulate recombinant sGC up to 92-fold and inhibit collagen-induced platelet aggregation with an IC50 of 0.09 µM.[2] In a recombinant CHO cell line overexpressing rat sGC, vericiguat stimulated sGC activity with an EC50 of 1005 ± 145 nM.[4] It is important to note that these values are from different experimental setups and should be compared with caution.
| Compound | Assay | Result | Reference |
| This compound | Recombinant sGC stimulation | Up to 92-fold increase | [2] |
| Washed human platelet aggregation (collagen-induced) | IC50: 0.09 µM | [2] | |
| Vericiguat | sGC stimulation in CHO cells overexpressing rat sGC | EC50: 1005 ± 145 nM | [4] |
In Vivo Efficacy: Hemodynamic Effects
Preclinical studies have demonstrated the potent in vivo hemodynamic effects of this compound in various animal models. In anesthetized rats, intravenous administration of this compound produced a dose-dependent and long-lasting decrease in blood pressure.[5][6] Similarly, in anesthetized dogs, it caused a dose-dependent decrease in blood pressure and an increase in coronary blood flow.[5][6] Oral administration in conscious spontaneously hypertensive rats also resulted in a significant and sustained reduction in blood pressure.[5][6]
Clinical trials with vericiguat have confirmed its efficacy in patients with heart failure. The VICTORIA trial showed that vericiguat reduced the risk of cardiovascular death or heart failure hospitalization in patients with chronic heart failure with reduced ejection fraction.[3]
| Compound | Animal Model | Route of Administration | Dose | Effect on Mean Arterial Pressure | Reference |
| This compound | Anesthetized Rats | Intravenous | 3 - 300 µg/kg | Dose-dependent decrease | [5][6] |
| Oral | 0.1 - 1 mg/kg | Dose-dependent decrease | [5][6] | ||
| Anesthetized Dogs | Intravenous | 3 - 100 µg/kg | Dose-dependent decrease | [5][6] | |
| Conscious Spontaneously Hypertensive Rats | Oral | 0.1 - 10 mg/kg | Dose-dependent decrease | [5][6] |
Pharmacokinetic Profiles
Detailed pharmacokinetic data is more readily available for the clinically approved drug, vericiguat. In humans, vericiguat has a half-life of approximately 30 hours in patients with heart failure, supporting once-daily dosing.[7] Preclinical pharmacokinetic data for this compound is less comprehensive, but studies in rats indicate it is orally active.[1]
| Parameter | Vericiguat (Humans with Heart Failure) | This compound (Species-specific data limited) |
| Half-life | ~30 hours | Not extensively reported |
| Dosing Frequency | Once daily | - |
| Metabolism | Primarily via glucuronidation (UGT1A9 and UGT1A1) | - |
| Excretion | Approximately 53% in urine and 45% in feces | - |
Experimental Protocols
In Vitro sGC Stimulation Assay (Recombinant Enzyme)
A common method to assess the direct effect of compounds on sGC activity involves using purified recombinant sGC.
dot
Caption: Workflow for in vitro sGC activity assay.
Methodology:
-
Enzyme Source: Highly purified recombinant human or rat sGC is used.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing GTP (the substrate), MgCl2 (a cofactor), and a phosphodiesterase inhibitor (to prevent cGMP degradation).
-
Compound Addition: The test compound (this compound or vericiguat) is added at various concentrations.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period.
-
Termination: The reaction is stopped, often by adding EDTA or by heat inactivation.
-
cGMP Quantification: The amount of cGMP produced is measured using methods such as enzyme immunoassay (EIA), radioimmunoassay (RIA), or liquid chromatography-mass spectrometry (LC-MS/MS).
In Vivo Hemodynamic Assessment in Rats
The in vivo efficacy of sGC stimulators is often evaluated by measuring their effects on blood pressure and heart rate in animal models.
Methodology:
-
Animal Model: Anesthetized or conscious rats (e.g., normotensive Wistar or spontaneously hypertensive rats) are used.
-
Catheterization: For continuous blood pressure monitoring, a catheter is implanted into an artery (e.g., carotid or femoral artery).
-
Compound Administration: The test compound is administered intravenously or orally at different doses.
-
Data Acquisition: Arterial blood pressure and heart rate are continuously recorded using a pressure transducer and a data acquisition system.
-
Analysis: The changes in hemodynamic parameters from baseline are calculated and analyzed to determine the dose-response relationship.
Vericiguat Analogs
While this compound is the most well-characterized preclinical analog of vericiguat, the development of other sGC stimulators is an active area of research. Compounds such as riociguat, another approved sGC stimulator, share a similar mechanism of action but have distinct chemical structures and pharmacokinetic profiles. The synthesis of vericiguat itself involves a multi-step process to construct its complex heterocyclic core.[7] The exploration of structure-activity relationships around the vericiguat scaffold is likely to yield new analogs with potentially improved properties.
dot
Caption: Development from preclinical analog to approved drug and future directions.
Conclusion
This compound serves as an invaluable research tool for understanding the preclinical pharmacology of sGC stimulators, with a profile that closely mirrors that of its clinically successful analog, vericiguat. Both compounds potently and effectively modulate the NO-sGC-cGMP signaling pathway, leading to significant hemodynamic effects. While direct comparative data is somewhat limited, the available evidence underscores their shared mechanism of action and therapeutic potential. Further research into novel vericiguat analogs may lead to the development of next-generation sGC stimulators with enhanced efficacy, safety, and pharmacokinetic properties for the treatment of cardiovascular diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vericiguat, a novel sGC stimulator: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cardiovascular actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiovascular actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
The Synergistic Potential of Bay-41-8543 and SGLT2 Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the combination therapy of Bay-41-8543, a soluble guanylate cyclase (sGC) stimulator, and Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. This analysis is supported by preclinical experimental data, detailed methodologies, and visualizations of the underlying signaling pathways.
The combination of therapeutic agents acting on distinct physiological pathways is a cornerstone of modern pharmacology. This guide delves into the preclinical evidence for the combined use of this compound and SGLT2 inhibitors, focusing on their effects in a model of malignant hypertension.
Unveiling the Mechanisms of Action
This compound is a potent and selective stimulator of soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in the nitric oxide (NO) signaling pathway.[1][2][3] By directly stimulating sGC, this compound increases the production of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that mediates vasodilation, inhibition of platelet aggregation, and has anti-inflammatory and anti-fibrotic effects.[3][4]
SGLT2 inhibitors, a class of drugs primarily used in the management of type 2 diabetes, act by blocking the reabsorption of glucose in the proximal tubules of the kidneys.[5][6][7] This leads to increased urinary glucose excretion, thereby lowering blood glucose levels. Beyond their glycemic effects, SGLT2 inhibitors have demonstrated significant cardiovascular and renal protective benefits, attributed to mechanisms including osmotic diuresis, natriuresis, and alterations in renal hemodynamics.[8][9]
Preclinical Evidence: A Head-to-Head Comparison
A key preclinical study investigated the effects of this compound and the SGLT2 inhibitor empagliflozin (B1684318), both alone and in combination, in a rat model of malignant hypertension induced by Nω-nitro-L-arginine methyl ester (L-NAME) in Ren-2 transgenic rats. The following tables summarize the key quantitative findings from this research.
Table 1: Survival Rate
| Treatment Group | Survival Rate (%) |
| Control (TGR + placebo) | 100 |
| L-NAME | 0 |
| L-NAME + BAY 41-8543 | 100 |
| L-NAME + Empagliflozin | 62.5 |
| L-NAME + BAY 41-8543 + Empagliflozin | 100 |
Data extracted from Červenka et al. (2023).
Table 2: Hemodynamic and Biometric Parameters
| Parameter | Control (TGR + placebo) | L-NAME | L-NAME + BAY 41-8543 | L-NAME + Empagliflozin | L-NAME + BAY 41-8543 + Empagliflozin |
| Mean Arterial Pressure (mmHg) | 155 ± 3 | 211 ± 5 | 124 ± 4 | 198 ± 6 | 122 ± 3 |
| Heart Rate (beats/min) | 345 ± 8 | 321 ± 7 | 358 ± 9 | 330 ± 10 | 362 ± 7 |
| Body Weight (g) | 358 ± 10 | 289 ± 9 | 345 ± 12 | 310 ± 8 | 349 ± 11 |
| Heart Weight/Body Weight (mg/g) | 3.2 ± 0.1 | 4.8 ± 0.2 | 3.3 ± 0.1 | 4.5 ± 0.2 | 3.2 ± 0.1 |
| Kidney Weight/Body Weight (mg/g) | 3.5 ± 0.1 | 4.9 ± 0.3 | 3.6 ± 0.2 | 4.7 ± 0.2 | 3.5 ± 0.1 |
| Lung Weight/Body Weight (mg/g) | 4.1 ± 0.2 | 6.5 ± 0.4 | 4.3 ± 0.3 | 6.1 ± 0.5 | 4.2 ± 0.2 |
Values are presented as mean ± SEM. Data extracted from Červenka et al. (2023).
Table 3: Renal and Cardiac Function Parameters
| Parameter | Control (TGR + placebo) | L-NAME | L-NAME + BAY 41-8543 | L-NAME + Empagliflozin | L-NAME + BAY 41-8543 + Empagliflozin |
| Glomerulosclerosis Index | 0.1 ± 0.05 | 2.8 ± 0.3 | 0.2 ± 0.08 | 2.5 ± 0.4 | 0.3 ± 0.1 |
| Left Ventricular Ejection Fraction (%) | 78 ± 2 | 45 ± 3 | 75 ± 3 | 50 ± 4 | 76 ± 2 |
| Left Ventricular Fractional Shortening (%) | 45 ± 2 | 22 ± 2 | 43 ± 3 | 25 ± 3 | 44 ± 2 |
| Interventricular Septum Diastole (mm) | 2.1 ± 0.1 | 2.9 ± 0.2 | 2.2 ± 0.1 | 2.8 ± 0.2 | 2.1 ± 0.1 |
| LV Posterior Wall Diastole (mm) | 2.0 ± 0.1 | 2.8 ± 0.1 | 2.1 ± 0.1 | 2.7 ± 0.2 | 2.0 ± 0.1 |
Values are presented as mean ± SEM. Data extracted from Červenka et al. (2023).
Experimental Protocols
A comprehensive understanding of the data necessitates a detailed look at the methodologies employed.
Animal Model and Treatment
-
Animal Model: The study utilized adult male Ren-2 transgenic rats (TGR), which are genetically predisposed to hypertension. Malignant hypertension was induced by the administration of Nω-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase inhibitor, in the drinking water (40 mg/kg/day).
-
Drug Administration:
-
This compound was administered orally via gavage at a dose of 10 mg/kg/day.
-
Empagliflozin was administered in the chow at a dose of 10 mg/kg/day.
-
Treatment was initiated three days prior to the start of L-NAME administration and continued for the duration of the experiment.
-
Blood Pressure Monitoring
-
Method: Continuous monitoring of blood pressure and heart rate was performed using implantable radiotelemetry transmitters.
-
Procedure:
-
Rats were anesthetized, and a telemetry catheter was inserted into the abdominal aorta.
-
The transmitter body was secured in the abdominal cavity.
-
Animals were allowed a one-week recovery period before the start of the experiment.
-
Data was continuously recorded and analyzed using a dedicated data acquisition system.
-
Echocardiography
-
Method: Transthoracic echocardiography was performed to assess cardiac structure and function.
-
Procedure:
-
Rats were lightly anesthetized to minimize cardiodepressive effects.
-
A high-frequency ultrasound system with a linear transducer was used.
-
Standard two-dimensional and M-mode images were obtained from the parasternal long- and short-axis views.
-
Measurements of left ventricular dimensions, wall thickness, fractional shortening, and ejection fraction were performed according to established guidelines for rodent echocardiography.
-
Histological Analysis
-
Method: Kidneys were collected for histological assessment of renal injury.
-
Procedure:
-
At the end of the experiment, rats were euthanized, and kidneys were excised and fixed in 10% buffered formalin.
-
The tissue was embedded in paraffin, sectioned, and stained with Periodic acid-Schiff (PAS).
-
The glomerulosclerosis index was determined by a semi-quantitative scoring of glomerular damage in a blinded manner.
-
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental design, the following diagrams are provided.
Caption: Signaling pathway of this compound.
Caption: Mechanism of action of SGLT2 inhibitors.
Caption: Experimental workflow.
Concluding Remarks
The preclinical data presented in this guide suggest a significant therapeutic benefit of the sGC stimulator this compound in a model of malignant hypertension, with a remarkable improvement in survival and preservation of cardiac and renal function. While the SGLT2 inhibitor empagliflozin alone showed some positive effects, the combination with this compound did not appear to provide additional benefits beyond those observed with this compound monotherapy in this specific experimental model.
These findings highlight the potent protective effects of targeting the NO-sGC-cGMP pathway in severe hypertensive conditions. Further research is warranted to explore the full potential of this combination therapy in different preclinical models and ultimately, in clinical settings. The detailed experimental protocols and pathway diagrams provided herein are intended to serve as a valuable resource for researchers designing and interpreting future studies in this promising area of cardiovascular and renal pharmacology.
References
- 1. Physiological activation and deactivation of soluble guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Decoding signaling mechanisms: unraveling the targets of guanylate cyclase agonists in cardiovascular and digestive diseases [frontiersin.org]
- 3. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Sodium-glucose transport proteins - Wikipedia [en.wikipedia.org]
- 7. Sodium/glucose cotransporter 2 - Wikipedia [en.wikipedia.org]
- 8. Unlocking the Full Potential of SGLT2 Inhibitors: Expanding Applications beyond Glycemic Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validating VASP Phosphorylation: A Comparative Guide to Western Blot Analysis
For researchers, scientists, and drug development professionals investigating cellular signaling pathways, the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) serves as a critical biomarker. This guide provides a comprehensive comparison of tools and methodologies for the validation of VASP phosphorylation using Western blot analysis, supported by experimental data and detailed protocols.
The function of VASP, a key regulator of actin dynamics, is intricately modulated by its phosphorylation status at several key residues, primarily Serine 157 (Ser157), Serine 239 (Ser239), and Threonine 278 (T278).[1][2] These phosphorylation events are downstream of major signaling cascades initiated by cyclic nucleotides (cAMP and cGMP) and other protein kinases, influencing cell migration, platelet activation, and axon guidance.[3][4][5] Consequently, the accurate detection and quantification of site-specific VASP phosphorylation are paramount for research in areas such as cancer, thrombosis, and neurobiology.[4]
Comparative Analysis of Phospho-VASP Antibodies
The selection of a highly specific and sensitive primary antibody is the most critical factor for a successful Western blot analysis of VASP phosphorylation. Several commercial antibodies are available, with those targeting phospho-Ser157 and phospho-Ser239 being the most widely utilized. Below is a comparative summary of commonly used antibodies based on available product information and citations in peer-reviewed literature.
| Target | Supplier | Catalog Number | Clonality | Host | Applications | Species Reactivity |
| p-VASP (Ser157) | Cell Signaling Technology | 3111 | Polyclonal | Rabbit | WB, IHC, IF | Human, Mouse, Rat, Guinea Pig, Monkey |
| p-VASP (Ser239) | Cell Signaling Technology | 3114 | Polyclonal | Rabbit | WB | Human, Mouse, Rat, Monkey |
| p-VASP (Ser239) | Sigma-Aldrich (Upstate) | 05-611 | Monoclonal (16C2) | Mouse | WB, IC, FC | Human, Mouse, Rat |
| Total VASP | Cell Signaling Technology | 3112 | Polyclonal | Rabbit | WB | Human, Mouse, Rat, Monkey |
VASP Phosphorylation Signaling Pathways
VASP phosphorylation is a convergence point for multiple signaling pathways. The diagram below illustrates the primary kinases responsible for phosphorylating VASP at its key serine residues. Understanding these pathways is crucial for designing experiments and interpreting results.
References
- 1. Differential VASP phosphorylation controls remodeling of the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Vasodilator-stimulated phosphoprotein (VASP) is phosphorylated on Ser157 by protein kinase C-dependent and -independent mechanisms in thrombin-stimulated human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of VASP by phosphorylation: Consequences for cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VASP Antibody | Cell Signaling Technology [cellsignal.com]
- 6. biocompare.com [biocompare.com]
- 7. biocompare.com [biocompare.com]
- 8. biocompare.com [biocompare.com]
- 9. brieflands.com [brieflands.com]
- 10. 抗磷酸化-VASP (Ser239) 抗体,克隆16C2 clone 16C2, Upstate®, from mouse | Sigma-Aldrich [sigmaaldrich.com]
Confirming Synergistic Activity with Nitric Oxide Donors: A Comparative Guide
The strategic combination of therapeutic agents is a cornerstone of modern drug development, aiming to enhance efficacy, reduce toxicity, and overcome resistance. Nitric oxide (NO), a pleiotropic signaling molecule, has emerged as a promising adjunctive agent.[1][2] Exogenous sources of NO, known as NO donors, can potentiate the activity of conventional drugs, creating a synergistic effect that is greater than the sum of the individual agents.[3][4] This guide provides a comparative overview of the use of NO donors to confirm and leverage synergistic activity in anticancer and antimicrobial therapies, supported by experimental data and detailed protocols for researchers.
Section 1: Synergy in Anticancer Therapy
NO donors have been shown to sensitize cancer cells to various chemotherapeutic agents, often by reversing drug resistance mechanisms or modulating key survival pathways.[1][3][5] High concentrations of NO released from donor compounds can induce apoptosis and inhibit tumor growth, an effect that is significantly enhanced when combined with drugs like cisplatin (B142131) and doxorubicin (B1662922).[6][7]
Comparative Performance of NO Donor and Chemotherapy Combinations
The following table summarizes the synergistic effects observed when combining common NO donors with established chemotherapeutic drugs across different cancer cell lines.
| NO Donor | Chemotherapeutic Agent | Cancer Model | Key Quantitative Finding | Proposed Mechanism of Synergy |
| S-Nitrosoglutathione (GSNO) | Cisplatin | Head and Neck Squamous Cell Carcinoma (HNSCC) Xenograft | Combined treatment significantly reduced tumor growth compared to either agent alone.[8][9] | Inhibition of STAT3 and NF-κB survival pathways, leading to increased apoptosis.[8][10] |
| Nitrate-functionalized TPGS (TNO3) | Doxorubicin (DOX) | Hepatocarcinoma (HepG2) Cells | ~6.25-fold lower IC50 for DOX when co-delivered with TNO3.[11] | Enhanced cellular uptake and tumor accumulation of DOX.[11] |
| S-Nitrosoglutathione (GSNO) | MEK Inhibitor (U0126) | Pancreatic (MIAPaCa-2) & Colon (HCT-116) Cancer Cells | Synergistically inhibited cancer cell proliferation and invasion.[12] | Dual downregulation of PI3K/Akt and MEK/ERK signaling pathways.[12] |
| Various Donors | Doxorubicin (DOX) | Doxorubicin-Resistant Breast Cancer Cells (MDA-MB-231) | NO release from a DOX-NO hybrid compound inhibited the MDR1 efflux pump.[13] | Overcoming multidrug resistance (MDR) by inhibiting P-glycoprotein (P-gp) efflux pumps.[2][14] |
Key Signaling Pathway: NO-Mediated Chemosensitization
Nitric oxide can sensitize cancer cells to chemotherapy by modulating multiple signaling pathways. A primary mechanism involves the inhibition of pro-survival transcription factors like STAT3 and NF-κB. NO donors, such as GSNO, can lead to the S-nitrosylation of proteins within these pathways, inhibiting their activity and thereby reducing the expression of anti-apoptotic genes. This suppression of survival signals lowers the threshold for apoptosis induction by chemotherapeutic agents like cisplatin.
Experimental Protocol: Assessing Synergy with Cell Viability (MTT) Assay
This protocol describes how to determine the synergistic effect of an NO donor and a chemotherapeutic agent on cancer cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Drug Preparation: Prepare stock solutions of the NO donor and the chemotherapeutic drug. Create a dilution series for each compound individually and in combination at fixed molar ratios (e.g., 1:1, 1:2, 2:1).
-
Treatment: Remove the culture medium and add 100 µL of medium containing the drugs (single agents or combinations) to the respective wells. Include wells with untreated cells as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form a purple formazan (B1609692) product.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Plot dose-response curves and determine the IC50 (the concentration of a drug that inhibits 50% of cell growth) for each agent alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Section 2: Synergy in Antimicrobial Therapy
Bacterial biofilms present a major challenge in treating chronic infections due to their high tolerance to conventional antibiotics.[15] Low, non-toxic concentrations of NO from donors can trigger the dispersal of biofilms, rendering the bacteria more susceptible to antimicrobial agents.[15][16] This synergistic approach can restore the efficacy of antibiotics against otherwise resistant bacterial communities.
Comparative Performance of NO Donor and Antibiotic Combinations
The table below highlights the synergistic effects of NO donors when combined with antibiotics against pathogenic bacteria.
| NO Donor | Antibiotic | Bacterial Strain | Key Quantitative Finding | Proposed Mechanism of Synergy |
| Sodium Nitroprusside (SNP) | Tobramycin (B1681333) | Pseudomonas aeruginosa | NO exposure markedly improved the ability of tobramycin to eliminate established biofilms.[17] | Biofilm dispersal triggered by NO-mediated regulation of the secondary messenger c-di-GMP.[15] |
| NO-releasing Chitosan | Tobramycin | Multidrug-resistant P. aeruginosa | Pretreatment with the NO donor resulted in a 2 to 4-log reduction in bacterial viability compared to tobramycin alone.[15] | Increased susceptibility of both planktonic and biofilm bacteria to the antibiotic.[15] |
| Sodium Nitroprusside (SNP) | Various | P. aeruginosa, E. coli, S. epidermidis | Effective in reducing biofilms at concentrations ranging from nM to µM.[16] | Inhibition of biofilm formation and induction of biofilm dispersal.[16] |
Experimental Workflow: Checkerboard Assay for Antimicrobial Synergy
The checkerboard assay is a standard method to quantify the synergistic interaction between two antimicrobial agents. The workflow involves testing a matrix of concentrations to determine the Fractional Inhibitory Concentration (FIC) index.
Experimental Protocol: Determining the Fractional Inhibitory Concentration (FIC) Index
This protocol details the checkerboard broth microdilution method to calculate the FIC index.
-
Preparation of Reagents:
-
Prepare a 2X concentrated, standardized inoculum of the test bacterium in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare stock solutions of the NO donor (Drug A) and the antibiotic (Drug B) at 4X the highest desired final concentration.
-
-
Plate Setup:
-
In a 96-well microtiter plate, add 50 µL of CAMHB to all wells.
-
Create serial dilutions of Drug A along the x-axis and Drug B along the y-axis. This creates a matrix of different concentration combinations. Include rows and columns with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
-
Inoculation: Add 50 µL of the 2X bacterial inoculum to each well, bringing the total volume to 100 µL and diluting the drugs to their final concentrations.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: After incubation, determine the MIC for each drug alone and the MIC of each drug in combination by identifying the wells with the lowest concentration that shows no visible bacterial growth.
-
FIC Calculation:
-
For each well showing no growth, calculate the FIC for each drug:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) for each combination: FICI = FIC of Drug A + FIC of Drug B.
-
The synergistic FICI is typically the lowest FICI value calculated from all the inhibitory combinations.[18]
-
-
Interpretation:
References
- 1. Sensitizing activities of nitric oxide donors for cancer resistance to anticancer therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitric oxide-based multi-synergistic nanomedicine: an emerging therapeutic for anticancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nitric Oxide Donor-Based Cancer Therapy: Advances and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitric oxide: Friend or Foe in Cancer Chemotherapy and Drug Resistance: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitric oxide in cancer therapeutics: interaction with cytotoxic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitric Oxide in Cancer Therapeutics: Interaction with Cytotoxic Chemotherapy | Bentham Science [eurekaselect.com]
- 8. S-Nitrosoglutathione-mediated STAT3 regulation in efficacy of radiotherapy and cisplatin therapy in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. S-nitrosoglutathione-mediated STAT3 regulation in efficacy of radiotherapy and cisplatin therapy in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitric oxide releasing d-α-tocopheryl polyethylene glycol succinate for enhancing antitumor activity of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NO donor and MEK inhibitor synergistically inhibit proliferation and invasion of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Combination of nitric oxide and drug delivery systems: tools for overcoming drug resistance in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NO donors and NO delivery methods for controlling biofilms in chronic lung infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Developments in Nitric Oxide Donors and Delivery for Antimicrobial and Anti-Biofilm Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Researcher's Guide to in vitro Control Experiments for the sGC Stimulator Bay-41-8543
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for designing robust in vitro experiments involving Bay-41-8543, a potent, nitric oxide (NO)-independent stimulator of soluble guanylate cyclase (sGC). This document outlines key alternatives, essential controls, and detailed experimental protocols to ensure the accuracy and reproducibility of your findings in the exploration of the NO-sGC-cGMP signaling pathway.
Understanding the Landscape: this compound and Alternatives
This compound directly stimulates sGC, increasing the production of cyclic guanosine (B1672433) monophosphate (cGMP) and leading to downstream effects such as vasodilation and inhibition of platelet aggregation.[1] Its mechanism is synergistic with nitric oxide. To rigorously evaluate the specificity and efficacy of this compound, it is crucial to compare its performance against other compounds that modulate the same pathway.
sGC Stimulators (Heme-Dependent): These compounds, like this compound, require the reduced (Fe²⁺) heme group of sGC for their activity and often exhibit a synergistic effect with NO.
-
YC-1: A well-characterized sGC stimulator, often used as a reference compound.
-
Riociguat (BAY 63-2521): A clinically approved sGC stimulator for the treatment of pulmonary hypertension.
sGC Activators (Heme-Independent): These molecules activate sGC when the heme group is oxidized (Fe³⁺) or absent, a state often associated with pathological conditions involving oxidative stress.
-
Cinaciguat (BAY 58-2667): A potent sGC activator that is particularly effective under conditions of oxidative stress.
Essential Controls for Rigorous Experimentation
The inclusion of appropriate positive and negative controls is fundamental to interpreting the results of experiments with this compound.
Positive Controls: These are used to confirm that the experimental system is responsive and capable of producing the expected physiological effect.
-
NO Donors (e.g., Sodium Nitroprusside - SNP, Diethylamine NONOate - DEA/NO): These compounds release NO, the endogenous activator of sGC, providing a benchmark for sGC-mediated responses.
-
Direct cGMP Analogs (e.g., 8-Bromo-cGMP): These cell-permeable analogs directly activate downstream effectors of cGMP, such as protein kinase G (PKG), bypassing the need for sGC activation. This helps to confirm that the downstream signaling pathway is intact.
Negative Controls: These are crucial for demonstrating that the observed effects of this compound are specifically mediated through the intended target (sGC).
-
ODQ (1H-[2][3][4]oxadiazolo[4,3-a]quinoxalin-1-one): A potent and selective inhibitor of sGC that works by oxidizing the heme iron of the enzyme, rendering it insensitive to NO and sGC stimulators like this compound.[5]
-
Vehicle Control: The solvent used to dissolve this compound and other test compounds (e.g., DMSO) should be tested alone to ensure it does not have any independent effects on the experimental system.
Quantitative Comparison of sGC Modulators
The following tables summarize key performance indicators for this compound and its alternatives, providing a basis for experimental design and data interpretation.
Table 1: In Vitro sGC Stimulation/Activation
| Compound | Class | EC₅₀ (sGC Stimulation/Activation) | Fold Activation | Experimental System |
| This compound | sGC Stimulator | ~100 nM | Up to 92-fold | Recombinant sGC |
| YC-1 | sGC Stimulator | 18.6 µM | - | Purified sGC |
| Riociguat | sGC Stimulator | 80 nM | Up to 73-fold | sGC overexpressing CHO cells[6] |
| Cinaciguat | sGC Activator | ~0.2 µM | - | Heme-free purified sGC[7][8] |
Table 2: In Vitro Vasorelaxation
| Compound | IC₅₀ (Vasorelaxation) | Vessel Preparation | Pre-contraction Agent |
| This compound | nM range | Rabbit aorta, saphenous artery, coronary artery | Phenylephrine |
| YC-1 | 1.9 µM | Denuded phenylephrine-contracted rabbit aortic rings[9] | Phenylephrine |
| Riociguat | - | - | - |
| Cinaciguat | ~100 nM | Porcine coronary arteries | - |
Table 3: In Vitro Platelet Aggregation Inhibition
| Compound | IC₅₀ (Inhibition of Aggregation) | Agonist | Platelet Source |
| This compound | 0.09 µM | Collagen | Washed human platelets |
| YC-1 | 14.6 µM | Collagen | Washed rabbit platelets[9] |
| Riociguat | - | ADP | Washed human platelets |
| Cinaciguat | - | - | - |
Table 4: sGC Inhibition
| Compound | Class | IC₅₀ (sGC Inhibition) | Experimental System |
| ODQ | sGC Inhibitor | ~100 nM | DEA/NO-stimulated cGMP accumulation in cerebellar cells[10] |
Detailed Experimental Protocols
To ensure consistency and comparability of data, the following detailed protocols for key in vitro assays are provided.
Soluble Guanylate Cyclase (sGC) Activity Assay
This assay directly measures the production of cGMP by purified sGC in response to this compound and other modulators.
Materials:
-
Purified recombinant sGC
-
Assay Buffer (e.g., 50 mM Triethanolamine-HCl, pH 7.4, containing 3 mM MgCl₂, 1 mM GTP, and a phosphodiesterase inhibitor such as 100 µM IBMX)
-
This compound and other test compounds
-
Positive Control: NO donor (e.g., 10 µM DEA/NO)
-
Negative Control: ODQ (e.g., 10 µM)
-
cGMP enzyme immunoassay (EIA) kit
-
96-well plates
-
Incubator (37°C)
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound and other test compounds in the assay buffer.
-
In a 96-well plate, add the test compounds, positive controls, and negative controls to their respective wells.
-
Add the purified sGC enzyme to each well.
-
Initiate the reaction by adding the GTP-containing assay buffer.
-
Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction according to the cGMP EIA kit instructions (e.g., by adding a stop solution or by heat inactivation).
-
Measure the cGMP concentration in each well using the cGMP EIA kit following the manufacturer's protocol.
-
Calculate the fold-stimulation over basal sGC activity and determine the EC₅₀ value for each compound.
Platelet Aggregation Assay
This assay assesses the ability of this compound to inhibit platelet aggregation induced by various agonists.
Materials:
-
Freshly drawn human or animal blood anticoagulated with sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet agonists (e.g., ADP, collagen)
-
This compound and other test compounds
-
Saline or appropriate buffer
-
Platelet aggregometer
Procedure:
-
Prepare PRP and PPP by differential centrifugation of whole blood.
-
Adjust the platelet count of the PRP with PPP as needed.
-
Pre-incubate aliquots of PRP with various concentrations of this compound, control compounds, or vehicle for a specified time (e.g., 5-10 minutes) at 37°C in the aggregometer cuvettes with stirring.
-
Add a platelet agonist (e.g., ADP or collagen) to initiate aggregation.
-
Record the change in light transmittance for a set period (e.g., 5-10 minutes).
-
Calculate the percentage of aggregation inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value for each compound.
Aortic Ring Vasorelaxation Assay
This ex vivo assay measures the vasodilatory effects of this compound on isolated arterial rings.
Materials:
-
Rat or mouse thoracic aorta
-
Krebs-Henseleit buffer (gassed with 95% O₂ / 5% CO₂)
-
Organ bath system with force transducers
-
Vasoconstrictor agent (e.g., Phenylephrine)
-
This compound and other test compounds
-
Data acquisition system
Procedure:
-
Isolate the thoracic aorta and cut it into rings of approximately 2-3 mm in width.
-
Mount the aortic rings in the organ baths containing Krebs-Henseleit buffer at 37°C and allow them to equilibrate under a resting tension.
-
Induce a stable contraction in the aortic rings using a vasoconstrictor agent like phenylephrine.
-
Once a stable plateau of contraction is reached, cumulatively add increasing concentrations of this compound or control compounds to the organ bath.
-
Record the changes in isometric tension.
-
Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.
-
Calculate the IC₅₀ value for each compound.
Visualizing the Pathways and Workflows
To further clarify the experimental logic and biological context, the following diagrams are provided.
Caption: NO-sGC-cGMP signaling pathway and points of intervention.
Caption: Experimental workflow for comparing sGC modulators.
Caption: Logical relationships of this compound and controls.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Platelet Function Assay (PFA) ADP/Collagen - Bloodworks Northwest [bloodworksnw.org]
- 3. helena.com [helena.com]
- 4. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rndsystems.com [rndsystems.com]
- 10. Pharmacology of the nitric oxide receptor, soluble guanylyl cyclase, in cerebellar cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of BAY-41-8543: A Comprehensive Guide for Laboratory Professionals
For immediate reference, dispose of BAY-41-8543 and any contaminated materials as chemical waste through a licensed disposal company. Do not dispose of down the drain or in regular trash. This guide provides essential safety and logistical information for the proper handling and disposal of the research chemical this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound is a stimulator of soluble guanylate cyclase (sGC) and should be handled as a potentially hazardous substance.[1] Adherence to proper disposal protocols is crucial.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). While specific requirements may vary based on the scale of handling, the following are generally recommended:
| Protective Equipment | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166. | To protect eyes from potential splashes. |
| Hand Protection | Compatible chemical-resistant gloves. | To prevent skin contact. |
| Skin and Body Protection | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | To prevent inhalation of airborne particles. |
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. Avoid the creation of dust and aerosols. Wash hands thoroughly after handling.
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed and approved waste disposal service.[2] This ensures that the compound is managed in an environmentally responsible and compliant manner.
-
Waste Segregation:
-
Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed, and appropriate chemical waste container. Any materials contaminated with the compound, such as weighing paper, pipette tips, and gloves, should also be placed in this designated solid chemical waste container.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with incompatible waste streams.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include any known hazard information on the label.
-
-
Storage of Waste:
-
Store sealed waste containers in a designated, well-ventilated, and secure chemical waste storage area.
-
Ensure that the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide a detailed inventory of the waste, including the chemical name and quantity. Follow their specific instructions for packaging and transportation preparation.
-
Under no circumstances should this compound be disposed of down the drain or in the regular trash. [3]
Experimental Protocols
Detailed experimental protocols for the use of this compound are not directly related to its disposal. For information on experimental use, please refer to relevant scientific literature.
Signaling Pathway and Disposal Workflow
The following diagrams illustrate the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Bay-41-8543
This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of Bay-41-8543, a potent, nitric oxide (NO)-independent stimulator of soluble guanylate cyclase (sGC).[1] The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper experimental conduct.
Hazard Identification and Personal Protective Equipment (PPE)
| Operation | Required PPE | Justification |
| Weighing and Aliquoting Solid Compound | - Chemical-resistant gloves (Nitrile) - Safety goggles with side shields - Lab coat - Respiratory protection (e.g., N95 respirator or working in a certified chemical fume hood) | To prevent inhalation of fine particles and dermal/ocular contact with the potent compound. |
| Preparing Stock Solutions | - Chemical-resistant gloves (Nitrile) - Safety goggles with side shields - Lab coat | To protect against splashes of the concentrated solution. Work should be performed in a well-ventilated area or a chemical fume hood. |
| In Vitro Experiments (Cell Culture) | - Chemical-resistant gloves (Nitrile) - Lab coat - Safety glasses | Standard cell culture PPE to prevent contamination of cultures and protect from diluted compound solutions. |
| In Vivo Dosing (Animal Studies) | - Chemical-resistant gloves (Nitrile) - Lab coat or disposable gown - Safety glasses - Respiratory protection (if aerosolization is possible) | To prevent accidental ingestion, inhalation, or skin contact during animal handling and administration of the compound. |
Note: Before use, researchers must review the complete Safety Data Sheet (SDS) provided by the supplier. This document will contain the most comprehensive and up-to-date safety information.
Signaling Pathway of this compound
This compound is a heme-dependent stimulator of soluble guanylate cyclase (sGC).[1] It acts by directly stimulating sGC, leading to an increase in the production of cyclic guanosine (B1672433) monophosphate (cGMP) from guanosine triphosphate (GTP).[1] This signaling cascade is crucial in various physiological processes, including the relaxation of vascular smooth muscle and the inhibition of platelet aggregation.[1] this compound can act independently of nitric oxide (NO) but also works synergistically with NO to enhance cGMP production.[1]
Experimental Protocols
The following table provides a summary of key experimental methodologies for studies involving this compound.
| Experiment | Methodology |
| Preparation of Stock Solutions | - this compound is soluble in organic solvents such as DMSO and DMF. For a 10 mM stock solution in DMSO, dissolve 4.2 mg of this compound in 1 mL of DMSO, gentle warming may be required. - For aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute with the aqueous buffer of choice. |
| In Vitro sGC Activity Assay | - Recombinant sGC can be stimulated with this compound at concentrations ranging from 0.1 nM to 100 µM.[1] - The activity of sGC is determined by measuring the amount of cGMP produced from GTP, often using an enzyme immunoassay (EIA) kit. |
| In Vitro Vasodilation Assay | - Isolated blood vessel rings (e.g., rat aorta) are pre-contracted with an agonist like phenylephrine. - Cumulative concentrations of this compound are added to the organ bath, and the relaxation of the vessel is measured isometrically. |
| In Vivo Antihypertensive Studies in Rats | - this compound can be administered intravenously (i.v.) or orally (p.o.). - For i.v. administration, doses can range from 0.003 to 0.3 mg/kg to observe a dose-dependent decrease in blood pressure. - For oral administration, a dose of 3 mg/kg has been shown to prevent increases in systolic blood pressure in hypertensive rat models. |
Operational and Disposal Plans
A clear workflow and disposal plan are essential for the safe and efficient use of this compound.
Disposal Plan:
-
Solid Waste: All solid waste contaminated with this compound (e.g., pipette tips, microfuge tubes, gloves, bench paper) should be collected in a clearly labeled hazardous waste container and disposed of according to your institution's chemical waste management guidelines.
-
Liquid Waste: Unused stock solutions and experimental liquid waste containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Due to its solubility in DMSO, a common solvent, this waste stream should be handled as a halogen-free organic solvent waste unless institutional guidelines specify otherwise.
-
Sharps: All sharps (needles, syringes, etc.) used for the administration of this compound must be disposed of in a designated sharps container.
Always adhere to your institution's specific waste disposal procedures. If in doubt, consult your Environmental Health and Safety (EHS) department.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
